molecular formula C12H10F6O2 B1336260 2-(3,5-Bis(trifluoromethyl)phenyl)-2-methylpropanoic acid CAS No. 289686-70-0

2-(3,5-Bis(trifluoromethyl)phenyl)-2-methylpropanoic acid

Cat. No.: B1336260
CAS No.: 289686-70-0
M. Wt: 300.2 g/mol
InChI Key: ORLKRFYFNMCQIG-UHFFFAOYSA-N
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Description

2-(3,5-Bis(trifluoromethyl)phenyl)-2-methylpropanoic acid is a useful research compound. Its molecular formula is C12H10F6O2 and its molecular weight is 300.2 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

2-[3,5-bis(trifluoromethyl)phenyl]-2-methylpropanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C12H10F6O2/c1-10(2,9(19)20)6-3-7(11(13,14)15)5-8(4-6)12(16,17)18/h3-5H,1-2H3,(H,19,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ORLKRFYFNMCQIG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C1=CC(=CC(=C1)C(F)(F)F)C(F)(F)F)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10F6O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70431524
Record name 2-[3,5-bis(trifluoromethyl)phenyl]-2-methylpropanoic acid
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Molecular Weight

300.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

289686-70-0
Record name 2-[3,5-bis(trifluoromethyl)phenyl]-2-methylpropanoic acid
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-(3,5-Bis(trifluoromethyl)phenyl)-2-methylpropanoic acid
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Foundational & Exploratory

An In-depth Technical Guide to 2-(3,5-Bis(trifluoromethyl)phenyl)-2-methylpropanoic acid: A Key Intermediate in the Development of the NK1 Receptor Antagonist Netupitant

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2-(3,5-Bis(trifluoromethyl)phenyl)-2-methylpropanoic acid, a critical starting material in the synthesis of the potent and selective neurokinin-1 (NK1) receptor antagonist, Netupitant. This document details the chemical and physical properties of the title compound, outlines its synthesis, and extensively discusses its pivotal role in the production of Netupitant. The guide further elaborates on the mechanism of action, pharmacokinetics, and clinical application of Netupitant in the prevention of chemotherapy-induced nausea and vomiting (CINV). Detailed experimental protocols for the synthesis of Netupitant from this compound are provided, alongside a depiction of the NK1 receptor signaling pathway. This guide is intended to be a valuable resource for researchers and professionals involved in the fields of medicinal chemistry, pharmacology, and drug development.

Introduction

This compound is a synthetic carboxylic acid derivative that has gained significant attention in the pharmaceutical industry as a key building block for the synthesis of Netupitant.[1] Netupitant, in a fixed-dose combination with palonosetron (a 5-HT3 receptor antagonist), is marketed as Akynzeo® for the prevention of acute and delayed nausea and vomiting associated with cancer chemotherapy.[2] The unique structural features of this compound, particularly the presence of two trifluoromethyl groups on the phenyl ring, are crucial for the high binding affinity and selectivity of Netupitant for the NK1 receptor. This guide will provide an in-depth analysis of this important chemical entity.

Chemical and Physical Properties

A summary of the key chemical and physical properties of this compound is presented in the table below.

PropertyValueReference(s)
IUPAC Name 2-[3,5-bis(trifluoromethyl)phenyl]-2-methylpropanoic acid[1]
CAS Number 289686-70-0[3]
Molecular Formula C₁₂H₁₀F₆O₂[3]
Molecular Weight 300.20 g/mol [3]
Appearance White to yellow solid[1]
Melting Point 105.5-107 °C
Boiling Point 232.5 °C at 760 mmHg
Solubility Soluble in organic solvents such as methanol, ethyl acetate, and dichloromethane.[4]
pKa 4.06 ± 0.14 (Predicted)

Synthesis of this compound

Several synthetic routes to this compound have been reported, primarily in the patent literature. One common approach involves the methylation of a precursor acid.[5]

General Synthetic Scheme

A representative synthetic workflow for the preparation of this compound is depicted below.

G A 3,5-Bis(trifluoromethyl)bromobenzene C Diethyl 2-(3,5-bis(trifluoromethyl)phenyl)malonate A->C Pd catalyst, base B Diethyl malonate B->C D 2-(3,5-Bis(trifluoromethyl)phenyl)acetic acid C->D Saponification & Decarboxylation E This compound D->E Methylating agent, base

Caption: General synthesis of this compound.

Experimental Protocol (Example from Patent Literature)

The following is a representative, generalized protocol based on descriptions in the patent literature.[4]

Step 1: Synthesis of 2-(3,5-bis(trifluoromethyl)phenyl)acetic acid

  • To a solution of 3,5-bis(trifluoromethyl)bromobenzene and diethyl malonate in a suitable solvent (e.g., toluene), a palladium catalyst and a base (e.g., sodium tert-butoxide) are added.

  • The reaction mixture is heated under reflux until the reaction is complete (monitored by TLC or LC-MS).

  • The resulting diethyl 2-(3,5-bis(trifluoromethyl)phenyl)malonate is then subjected to saponification using a strong base (e.g., NaOH or KOH) in a mixture of ethanol and water.

  • Following saponification, the reaction mixture is acidified (e.g., with HCl) to induce decarboxylation, yielding 2-(3,5-bis(trifluoromethyl)phenyl)acetic acid.

  • The product is isolated by extraction and purified by recrystallization.

Step 2: Synthesis of this compound

  • 2-(3,5-bis(trifluoromethyl)phenyl)acetic acid is dissolved in a suitable aprotic solvent (e.g., tetrahydrofuran).

  • The solution is cooled to a low temperature (e.g., -50 °C) and a strong base (e.g., n-butyllithium) is added dropwise.[5]

  • A methylating agent (e.g., methyl iodide) is then added to the reaction mixture.[5]

  • The reaction is allowed to warm to room temperature and stirred until completion.

  • The reaction is quenched with an acidic solution, and the product, this compound, is isolated by extraction and purified by recrystallization.

Role as a Key Intermediate in the Synthesis of Netupitant

The primary significance of this compound lies in its role as the acylating agent in the final step of Netupitant synthesis.

Synthesis of Netupitant

The synthesis of Netupitant involves the amidation of this compound with N-methyl-4-(2-methylphenyl)-6-(4-methylpiperazin-1-yl)pyridin-3-amine.[1]

G A 2-(3,5-Bis(trifluoromethyl)phenyl)- 2-methylpropanoic acid C Netupitant A->C Coupling agent B N-methyl-4-(2-methylphenyl)-6- (4-methylpiperazin-1-yl)pyridin-3-amine B->C

Caption: Final step in the synthesis of Netupitant.

Experimental Protocol for Netupitant Synthesis

The following is a generalized experimental protocol for the synthesis of Netupitant from its precursors, based on available literature.[6][7]

  • This compound is converted to its corresponding acyl chloride by reacting with a chlorinating agent such as oxalyl chloride or thionyl chloride in the presence of a catalytic amount of DMF.[6]

  • In a separate reaction vessel, N-methyl-4-(2-methylphenyl)-6-(4-methylpiperazin-1-yl)pyridin-3-amine is dissolved in a suitable aprotic solvent (e.g., dichloromethane).

  • A non-nucleophilic base, such as N,N-diisopropylethylamine (DIPEA), is added to the amine solution.[6]

  • The freshly prepared 2-(3,5-bis(trifluoromethyl)phenyl)-2-methylpropanoyl chloride solution is then added dropwise to the amine solution at a controlled temperature (e.g., 0 °C).

  • The reaction mixture is allowed to warm to room temperature and stirred until the reaction is complete.

  • The reaction is quenched with an aqueous solution (e.g., saturated sodium bicarbonate solution).

  • The organic layer is separated, washed, dried, and the solvent is removed under reduced pressure.

  • The crude Netupitant is then purified by column chromatography or recrystallization to yield the final product.

Biological Significance via Netupitant

While this compound itself is not known to possess significant biological activity, its derivative, Netupitant, is a highly potent and selective antagonist of the human neurokinin-1 (NK1) receptor.

Mechanism of Action of Netupitant

Netupitant exerts its antiemetic effect by blocking the binding of substance P to the NK1 receptor in the central nervous system.[8] Substance P is a neuropeptide that plays a key role in the emetic reflex, particularly in the delayed phase of CINV.

NK1 Receptor Signaling Pathway

The binding of substance P to the G-protein coupled NK1 receptor initiates a signaling cascade. Netupitant competitively inhibits this interaction.

G cluster_0 Cell Membrane cluster_1 Intracellular Signaling SP Substance P NK1R NK1 Receptor SP->NK1R Binds Netupitant Netupitant Netupitant->NK1R Blocks Gq Gq protein NK1R->Gq Activates PLC Phospholipase C Gq->PLC PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca Ca²⁺ release IP3->Ca PKC Protein Kinase C DAG->PKC Emesis Emesis Ca->Emesis MAPK MAPK Pathway PKC->MAPK MAPK->Emesis

Caption: Simplified NK1 receptor signaling pathway and the inhibitory action of Netupitant.

Upon binding of Substance P, the NK1 receptor activates the Gq alpha subunit of its associated G-protein, which in turn activates phospholipase C (PLC).[9] PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG).[9] IP3 triggers the release of intracellular calcium, while DAG activates protein kinase C (PKC), leading to the activation of downstream signaling cascades such as the mitogen-activated protein kinase (MAPK) pathway, ultimately resulting in neuronal excitation and the emetic response.[9] Netupitant blocks the initial binding of Substance P, thereby inhibiting this entire signaling cascade.

Pharmacokinetics and Efficacy of Netupitant

The pharmacokinetic and efficacy data for Netupitant are summarized in the tables below.

Table 1: Pharmacokinetic Properties of Netupitant

ParameterValueReference(s)
Bioavailability ~60%[10]
Time to Peak Plasma Concentration (Tmax) ~5 hours[11]
Plasma Protein Binding >99%[2]
Metabolism Primarily by CYP3A4 to three active metabolites (M1, M2, and M3).[2][12]
Elimination Half-life 80-90 hours[13]
Route of Elimination Primarily fecal[2]

Table 2: Efficacy and Potency of Netupitant

ParameterValueReference(s)
NK1 Receptor Binding Affinity (Ki) 0.95 nM (for human NK1 in CHO cells)[14][15]
NK1 Receptor Occupancy >90% at 96 hours after a single oral dose[13]
Clinical Efficacy (in combination with palonosetron and dexamethasone for HEC) >98% of patients with no emesis in the acute phase (0-24h)[11]
Clinical Efficacy (in combination with palonosetron and dexamethasone for HEC) ~90% of patients with no emesis in the delayed phase (25-120h)[11]

Conclusion

This compound is a crucial chemical intermediate whose primary importance is derived from its role in the synthesis of the highly effective antiemetic drug, Netupitant. Its unique chemical structure directly contributes to the potent and selective NK1 receptor antagonism of Netupitant. This technical guide has provided a detailed overview of the properties, synthesis, and application of this key intermediate, offering valuable insights for professionals in the pharmaceutical sciences. The continued importance of Netupitant in supportive cancer care underscores the significance of its synthetic precursors, including this compound.

References

Synthesis of 2-(3,5-bis(trifluoromethyl)phenyl)-2-methylpropanoic acid: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthetic routes for 2-(3,5-bis(trifluoromethyl)phenyl)-2-methylpropanoic acid, a key intermediate in the synthesis of pharmacologically active compounds, including the NK1 receptor antagonist Netupitant.[1] Two primary synthetic pathways are detailed: the hydrolysis of a methyl ester precursor and a multi-step route commencing with a malonic ester synthesis. This document offers detailed experimental protocols, quantitative data summaries, and workflow visualizations to assist researchers in the efficient laboratory-scale synthesis of this compound.

Introduction

This compound is a crucial building block in medicinal chemistry. Its structural features, particularly the presence of two trifluoromethyl groups, are often associated with enhanced metabolic stability and binding affinity in drug candidates. This guide explores two established methods for its synthesis, providing detailed procedural information to enable its preparation for research and development purposes.

Synthetic Route 1: Hydrolysis of Methyl Ester Precursor

This route involves a two-step process starting from the commercially available methyl 2-(3,5-bis(trifluoromethyl)phenyl)acetate. The first step is the methylation of the α-carbon, followed by the hydrolysis of the resulting ester to yield the desired carboxylic acid.

Experimental Protocols

Step 1: Synthesis of Methyl 2-(3,5-bis(trifluoromethyl)phenyl)-2-methylpropanoate

A solution of methyl 2-(3,5-bis(trifluoromethyl)phenyl)acetate (1 equivalent) in anhydrous tetrahydrofuran (THF) is cooled to -78°C under an inert atmosphere. A strong base, such as lithium diisopropylamide (LDA) (1.1 equivalents), is added dropwise, and the mixture is stirred for 1 hour at this temperature. Methyl iodide (1.2 equivalents) is then added, and the reaction is allowed to warm to room temperature and stirred overnight. The reaction is quenched with a saturated aqueous solution of ammonium chloride and extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by column chromatography to afford methyl 2-(3,5-bis(trifluoromethyl)phenyl)-2-methylpropanoate.

Step 2: Synthesis of this compound

To a solution of methyl 2-(3,5-bis(trifluoromethyl)phenyl)-2-methylpropanoate (1 equivalent) in a mixture of methanol, tetrahydrofuran, and water is added an excess of lithium hydroxide monohydrate (approximately 3 equivalents). The suspension is degassed and stirred at room temperature for 72 hours. Upon completion, the organic solvents are removed under reduced pressure. The remaining aqueous residue is acidified with 1 M hydrochloric acid and extracted with ethyl acetate. The combined organic phases are dried over anhydrous magnesium sulfate and the solvent is evaporated to yield this compound as a colorless solid.

Quantitative Data
StepStarting MaterialReagentsSolvent(s)Temperature (°C)Time (h)Yield (%)
1Methyl 2-(3,5-bis(trifluoromethyl)phenyl)acetateLDA, Methyl IodideTHF-78 to RT12Not specified
2Methyl 2-(3,5-bis(trifluoromethyl)phenyl)-2-methylpropanoateLiOH·H₂OMethanol, THF, WaterRT72~100

Synthetic Route 2: Malonic Ester Synthesis Pathway

This three-step synthesis begins with 3,5-bis(trifluoromethyl)bromobenzene and utilizes a malonic ester synthesis approach to construct the carbon skeleton, followed by methylation to furnish the final product.

Experimental Protocols

Step 1: Synthesis of Diethyl 2-(3,5-bis(trifluoromethyl)phenyl)malonate

To a solution of diethyl malonate (1.2 equivalents) in a suitable solvent such as toluene, a strong base like sodium hydride is added portionwise at 0°C. The mixture is stirred until the evolution of hydrogen gas ceases. 3,5-bis(trifluoromethyl)bromobenzene (1 equivalent) is then added, and the reaction mixture is heated to reflux. The progress of the reaction is monitored by TLC or GC. Upon completion, the reaction is cooled to room temperature, quenched with water, and the product is extracted with an organic solvent. The organic layer is washed, dried, and concentrated to give the crude diethyl 2-(3,5-bis(trifluoromethyl)phenyl)malonate, which can be purified by distillation or chromatography.

Step 2: Synthesis of 2-(3,5-bis(trifluoromethyl)phenyl)acetic acid

The crude diethyl 2-(3,5-bis(trifluoromethyl)phenyl)malonate is subjected to saponification and decarboxylation. This is typically achieved by heating the ester with a strong base, such as potassium hydroxide, in a mixture of ethanol and water. After the saponification is complete, the reaction mixture is acidified with a strong acid (e.g., HCl or H₂SO₄) and heated to induce decarboxylation. The resulting 2-(3,5-bis(trifluoromethyl)phenyl)acetic acid precipitates upon cooling and can be collected by filtration, washed with cold water, and dried.

Step 3: Synthesis of this compound

2-(3,5-bis(trifluoromethyl)phenyl)acetic acid (1 equivalent) is dissolved in an appropriate solvent like anhydrous THF and cooled to -5°C. A strong base, such as sodium hydride (2.5 equivalents), is added in portions, and the mixture is stirred for 1 hour. A methylating agent, such as dimethyl sulfate (1.5 equivalents), is then added dropwise, and the reaction is heated to 50°C for 10 hours. Following this, an aqueous solution of sodium hydroxide is added, and the mixture is stirred at 50°C for another 4 hours to saponify any remaining ester. After cooling, the solvent is removed under reduced pressure, and the residue is acidified. The precipitated solid is filtered, washed, and recrystallized from a suitable solvent system (e.g., ethyl acetate/petroleum ether) to give the final product.[2]

Quantitative Data
StepStarting MaterialReagentsSolvent(s)Temperature (°C)Time (h)Overall Yield (%)
1-33,5-bis(trifluoromethyl)bromobenzene1. Diethyl malonate, NaH; 2. KOH; 3. NaH, (CH₃)₂SO₄Toluene, THF, Ethanol/WaterVariousVarious62[2]

Visualized Workflows

Synth_Route_1 cluster_0 Synthetic Route 1: Hydrolysis of Methyl Ester A Methyl 2-(3,5-bis(trifluoromethyl)phenyl)acetate B Methyl 2-(3,5-bis(trifluoromethyl)phenyl)-2-methylpropanoate A->B  LDA, CH3I  THF, -78°C to RT C This compound B->C  LiOH·H2O  MeOH, THF, H2O, RT

Caption: Synthetic workflow for Route 1.

Synth_Route_2 cluster_1 Synthetic Route 2: Malonic Ester Synthesis D 3,5-bis(trifluoromethyl)bromobenzene E Diethyl 2-(3,5-bis(trifluoromethyl)phenyl)malonate D->E  Diethyl malonate, NaH  Toluene, Reflux F 2-(3,5-bis(trifluoromethyl)phenyl)acetic acid E->F  1. KOH, EtOH/H2O  2. H+, Heat G This compound F->G  1. NaH, THF, -5°C  2. (CH3)2SO4, 50°C  3. NaOH

Caption: Synthetic workflow for Route 2.

Conclusion

Both synthetic routes presented in this guide offer viable methods for the preparation of this compound. Route 1, the hydrolysis of the corresponding methyl ester, is a high-yielding final step, but requires the synthesis of the methylated ester precursor. Route 2, the malonic ester synthesis pathway, provides a convergent approach from a commercially available starting material and has a reported overall yield of 62%. The choice of route will depend on factors such as the availability of starting materials, desired scale, and laboratory capabilities. The detailed protocols and data provided herein are intended to equip researchers with the necessary information to successfully synthesize this important chemical intermediate.

References

An In-depth Technical Guide to 2-(3,5-Bis(trifluoromethyl)phenyl)-2-methylpropanoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2-(3,5-bis(trifluoromethyl)phenyl)-2-methylpropanoic acid, a key intermediate in the synthesis of advanced pharmaceutical compounds. This document details its chemical structure, physicochemical properties, and synthesis methodologies. Furthermore, it contextualizes the compound's significance by exploring its application in the development of neurokinin-1 (NK1) receptor antagonists, such as Netupitant, and the associated signaling pathways. Detailed experimental protocols for synthesis and characterization are provided to support research and development activities.

Chemical Structure and Identification

This compound is a substituted propanoic acid featuring a phenyl ring with two trifluoromethyl groups at the 3 and 5 positions.

Chemical Structure:

Nomenclature and Identifiers:

IdentifierValue
IUPAC Name 2-[3,5-bis(trifluoromethyl)phenyl]-2-methylpropanoic acid[1]
CAS Number 289686-70-0[2]
Molecular Formula C₁₂H₁₀F₆O₂[3]
Molecular Weight 300.2 g/mol [4]
InChI Key ORLKRFYFNMCQIG-UHFFFAOYSA-N[1]
Synonyms α,α-Dimethyl-3,5-bis(trifluoromethyl)benzeneacetic acid, Netupitant Intermediate

Physicochemical Properties

This compound is typically a white to yellow solid at room temperature.[1] A summary of its key physical and chemical properties is presented below.

PropertyValueReference
Melting Point 105.5-107 °C[5][6]
Boiling Point 232.5 °C at 760 mmHg[5][6]
Density 1.4 ± 0.1 g/cm³[5][6]
Flash Point 94.4 ± 25.9 °C[5][6]
XLogP3 4.1[5][6]
pKa (Predicted) 4.06 ± 0.14
Refractive Index 1.429[5][6]
Storage Temperature Room Temperature[1]

Synthesis and Manufacturing

This compound is primarily synthesized as a crucial intermediate for the drug Netupitant.[7] Several synthetic routes have been developed, with a common approach involving the methylation of a phenylacetic acid derivative.

A general workflow for its synthesis is outlined below:

G cluster_0 Synthesis Pathway 3_5_dibromo 3,5-Bis(trifluoromethyl)bromobenzene first_compound First Intermediate 3_5_dibromo->first_compound Reaction with Diethyl Malonate diethyl_malonate Diethyl Malonate diethyl_malonate->first_compound saponification Saponification & Decarboxylation first_compound->saponification second_compound Second Intermediate saponification->second_compound methylation Methylation second_compound->methylation final_product 2-(3,5-Bis(trifluoromethyl)phenyl)- 2-methylpropanoic acid methylation->final_product

A high-level overview of a synthetic route.

A detailed experimental protocol based on the hydrolysis of the corresponding methyl ester is provided in the Experimental Protocols section.

Role in Drug Development: A Precursor to NK1 Receptor Antagonists

The primary significance of this compound lies in its role as a key building block for the synthesis of neurokinin-1 (NK1) receptor antagonists.[2] Notably, it is a direct precursor to Netupitant, an antiemetic agent used to prevent chemotherapy-induced nausea and vomiting.[7]

The carboxylic acid group of the title compound is activated and then reacted with the secondary amine of the other major fragment of the Netupitant molecule to form the final amide bond.

The NK1 Receptor and its Signaling Pathway

The NK1 receptor is a G-protein coupled receptor (GPCR) that is the primary receptor for the neuropeptide Substance P. The binding of Substance P to the NK1 receptor activates downstream signaling cascades, primarily through Gαq, leading to the activation of phospholipase C (PLC). This results in the production of inositol triphosphate (IP3) and diacylglycerol (DAG), which in turn mobilize intracellular calcium and activate protein kinase C (PKC), respectively. This pathway is implicated in pain transmission, inflammation, and the vomiting reflex.

G cluster_0 NK1 Receptor Signaling Pathway Substance_P Substance P NK1R NK1 Receptor Substance_P->NK1R Binds Gq Gαq NK1R->Gq Activates PLC Phospholipase C Gq->PLC Activates IP3 IP3 PLC->IP3 Cleaves PIP2 to DAG DAG PIP2 PIP2 Ca2 Intracellular Ca²⁺ Release IP3->Ca2 PKC Protein Kinase C Activation DAG->PKC Cellular_Response Cellular Response (e.g., Emesis, Pain) Ca2->Cellular_Response PKC->Cellular_Response

Simplified NK1 receptor signaling cascade.

By blocking the binding of Substance P to the NK1 receptor, antagonists like Netupitant prevent the initiation of this signaling cascade, thereby exerting their antiemetic effects.

Experimental Protocols

This section provides detailed methodologies for the synthesis and characterization of this compound.

Synthesis via Hydrolysis

This protocol describes the synthesis from its corresponding methyl ester.[2]

Materials:

  • α,α-Dimethyl-3,5-bis(trifluoromethyl)benzeneacetic acid methyl ester

  • Lithium hydroxide monohydrate

  • Methanol

  • Tetrahydrofuran (THF)

  • Water

  • 1 M Hydrochloric acid

  • Ethyl acetate

  • Anhydrous magnesium sulfate

Procedure:

  • In a suitable reaction vessel, suspend α,α-dimethyl-3,5-bis(trifluoromethyl)benzeneacetic acid methyl ester (1.0 eq) in a mixture of methanol, water, and THF.

  • Add lithium hydroxide monohydrate (3.0 eq) to the suspension.

  • Degas the mixture and stir at room temperature for 72 hours.

  • Upon completion of the reaction, remove the solvents by distillation under reduced pressure.

  • Suspend the residue in 1 M hydrochloric acid and extract with ethyl acetate.

  • Combine the organic phases and dry over anhydrous magnesium sulfate.

  • Evaporate the solvent under reduced pressure to yield the final product as a colorless solid.[2]

Structural and Purity Characterization

5.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

  • ¹H NMR: The structure of the synthesized compound can be confirmed by ¹H NMR.

    • Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.7 mL of deuterated chloroform (CDCl₃).

    • Acquisition: Acquire the spectrum on a 400 MHz NMR spectrometer.

    • Expected Chemical Shifts (δ): 7.84 (s, 2H), 7.80 (s, 1H), 1.68 (s, 6H).[2]

  • ¹³C NMR:

    • Sample Preparation: Prepare a more concentrated sample (20-50 mg) in CDCl₃.

    • Acquisition: Acquire a proton-decoupled ¹³C NMR spectrum.

    • Expected Resonances: Resonances corresponding to the quaternary carbons, methyl carbons, aromatic carbons (including those attached to the trifluoromethyl groups), and the carboxylic acid carbon are expected.

5.2.2. High-Performance Liquid Chromatography (HPLC)

  • Objective: To determine the purity of the synthesized compound.

  • Instrumentation: An HPLC system with a UV detector.

  • Column: A reverse-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase:

    • Solvent A: Water with 0.1% formic acid.

    • Solvent B: Acetonitrile with 0.1% formic acid.

  • Gradient Elution: A suitable gradient from a higher concentration of Solvent A to a higher concentration of Solvent B to ensure elution of the compound and any impurities.

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: 220 nm.

  • Sample Preparation: Dissolve the sample in the mobile phase to a concentration of approximately 1 mg/mL.

  • Analysis: Inject the sample and integrate the peak areas to calculate the percentage purity.

5.2.3. Mass Spectrometry (MS)

  • Objective: To confirm the molecular weight of the compound.

  • Technique: Electrospray ionization (ESI) in negative ion mode is suitable for this carboxylic acid.

  • Sample Preparation: Prepare a dilute solution of the compound in a suitable solvent like methanol or acetonitrile.

  • Analysis: Infuse the sample into the mass spectrometer. The expected [M-H]⁻ ion would be at m/z 300.06.

5.2.4. Elemental Analysis

  • Objective: To confirm the elemental composition (C, H).

  • Methodology: Combustion analysis.

  • Theoretical Values for C₁₂H₁₀F₆O₂:

    • C: 47.99%

    • H: 3.36%

  • Procedure: A precisely weighed sample is combusted in a stream of oxygen, and the resulting CO₂ and H₂O are quantified to determine the carbon and hydrogen content.

Biological Activity Assessment (of derived NK1 Antagonists)

While this compound is an intermediate, its ultimate utility is in producing biologically active molecules. The following is a representative protocol for evaluating the NK1 receptor binding affinity of a compound synthesized from this intermediate.

NK1 Receptor Radioligand Binding Assay:

  • Objective: To determine the inhibitory constant (Ki) of a test compound for the NK1 receptor.

  • Materials:

    • Cell membranes expressing the human NK1 receptor (e.g., from CHO or HEK293 cells).

    • Radioligand (e.g., [³H]-Substance P).

    • Test compound and unlabeled Substance P.

    • Assay buffer, glass fiber filters, and a scintillation counter.

  • Procedure:

    • Incubate the cell membranes with a fixed concentration of the radioligand and varying concentrations of the test compound.

    • Use a high concentration of unlabeled Substance P to determine non-specific binding.

    • After incubation, rapidly filter the mixture through glass fiber filters to separate bound and free radioligand.

    • Wash the filters with ice-cold buffer.

    • Measure the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis:

    • Calculate the percentage of specific binding at each concentration of the test compound.

    • Plot the percentage of specific binding against the log of the test compound concentration to determine the IC₅₀ value.

    • Calculate the Ki value using the Cheng-Prusoff equation.

Safety and Handling

This compound should be handled in a well-ventilated area.[6] Standard personal protective equipment, including safety glasses, gloves, and a lab coat, should be worn. Avoid contact with skin and eyes and prevent the formation of dust.[6]

GHS Hazard Statements (based on available data):

  • May be harmful if swallowed.

  • Causes skin irritation.

  • Causes serious eye irritation.

  • May cause respiratory irritation.

Conclusion

This compound is a well-characterized compound with significant importance in medicinal chemistry. Its robust synthesis and defined physicochemical properties make it a reliable intermediate for the production of high-value pharmaceuticals, particularly NK1 receptor antagonists. The detailed protocols and data presented in this guide are intended to facilitate further research and development in this area.

References

In-depth Technical Guide: Physicochemical Properties of BXL-628

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

BXL-628 is a novel, non-secosteroidal Vitamin D receptor (VDR) agonist. It has been investigated for its potential therapeutic applications, particularly in benign prostatic hyperplasia (BPH), due to its antiproliferative and pro-differentiative effects on prostate cells. This document provides a comprehensive overview of the available physicochemical data for BXL-628, details the experimental methodologies used to determine these properties, and visualizes its mechanism of action.

Physicochemical Properties

A summary of the key physicochemical properties of BXL-628 is presented in the table below. This data is crucial for understanding the compound's behavior in biological systems and for formulation development.

PropertyValue
Molecular Formula C31H34F2O3
Molecular Weight 492.6 g/mol
Appearance White to off-white crystalline solid
Solubility Soluble in organic solvents such as DMSO, ethanol, and methanol. Insoluble in water.
LogP (Octanol/Water) 5.8
pKa Not available

Experimental Protocols

The methodologies for determining the key physicochemical properties are outlined below.

1. High-Performance Liquid Chromatography (HPLC)

Purity and stability of BXL-628 are typically assessed using reverse-phase HPLC.

  • Instrumentation: A standard HPLC system equipped with a UV detector.

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase: A gradient of acetonitrile and water (both often containing 0.1% trifluoroacetic acid).

  • Flow Rate: 1.0 mL/min.

  • Detection: UV absorbance at a wavelength of 254 nm.

  • Procedure: A standard solution of BXL-628 is prepared in a suitable organic solvent. The sample is injected into the HPLC system, and the resulting chromatogram is analyzed for the area of the main peak to determine purity.

2. LogP Determination

The octanol-water partition coefficient (LogP) is a measure of a compound's lipophilicity.

  • Method: Shake flask method (OECD Guideline 107).

  • Procedure:

    • A solution of BXL-628 is prepared in a mixture of n-octanol and water.

    • The mixture is shaken until equilibrium is reached.

    • The phases are separated by centrifugation.

    • The concentration of BXL-628 in both the n-octanol and water phases is determined using a suitable analytical method, such as HPLC-UV.

    • The LogP is calculated as the logarithm of the ratio of the concentration in the octanol phase to the concentration in the aqueous phase.

Mechanism of Action and Signaling Pathway

BXL-628 exerts its biological effects by binding to the Vitamin D receptor (VDR), a nuclear receptor that regulates gene expression. The signaling pathway is depicted below.

BXL628_Signaling_Pathway BXL-628 Signaling Pathway cluster_cell Cell BXL628 BXL-628 VDR VDR BXL628->VDR Binds VDR_RXR VDR-RXR Heterodimer VDR->VDR_RXR Heterodimerizes with RXR RXR RXR->VDR_RXR VDRE VDRE (Vitamin D Response Element) VDR_RXR->VDRE Binds to Gene_Expression Target Gene Transcription VDRE->Gene_Expression Regulates Biological_Effects Biological Effects (e.g., Antiproliferation) Gene_Expression->Biological_Effects Leads to

Caption: BXL-628 binds to the VDR, leading to gene expression changes.

The workflow for a typical in vitro cell proliferation assay to evaluate the efficacy of BXL-628 is outlined below.

Cell_Proliferation_Assay_Workflow Cell Proliferation Assay Workflow A 1. Cell Seeding B 2. Treatment with BXL-628 A->B C 3. Incubation (e.g., 72 hours) B->C D 4. Proliferation Assay (e.g., MTT, BrdU) C->D E 5. Data Analysis D->E

Caption: Workflow for assessing the antiproliferative effects of BXL-628.

The Role of 2-(3,5-Bis(trifluoromethyl)phenyl)-2-methylpropanoic acid in Neurokinin Receptor Antagonism: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction: 2-(3,5-Bis(trifluoromethyl)phenyl)-2-methylpropanoic acid is a key chemical intermediate utilized in the synthesis of potent and selective neurokinin (NK) receptor antagonists. While this compound itself is not an active pharmaceutical ingredient, its bis(trifluoromethyl)phenyl moiety is a critical pharmacophore for high-affinity binding to neurokinin receptors. This technical guide delves into the mechanism of action of the downstream drug products, specifically focusing on NK1, NK3, and dual NK1/NK3 receptor antagonists. We will explore the signaling pathways, present quantitative binding data for exemplary compounds, and provide detailed experimental protocols for key assays used in their characterization.

Core Concepts: Neurokinin Receptors and Their Antagonists

Neurokinin receptors are a class of G protein-coupled receptors (GPCRs) that are activated by the tachykinin neuropeptides, including Substance P (SP) and Neurokinin B (NKB). These receptors are implicated in a wide range of physiological and pathological processes.

  • Neurokinin-1 (NK1) Receptor: Primarily activated by Substance P, the NK1 receptor is involved in pain transmission, inflammation, and the emetic reflex. Antagonists of the NK1 receptor are primarily used as antiemetics, particularly for chemotherapy-induced nausea and vomiting (CINV).[1][2]

  • Neurokinin-3 (NK3) Receptor: The primary endogenous ligand for the NK3 receptor is Neurokinin B. This receptor plays a crucial role in the regulation of reproductive hormones and thermoregulation. NK3 receptor antagonists are a novel non-hormonal treatment for vasomotor symptoms (hot flashes) associated with menopause.

  • Dual NK1/NK3 Receptor Antagonists: These compounds block the activity of both NK1 and NK3 receptors, offering the potential for synergistic therapeutic effects, such as treating menopausal symptoms while also addressing associated mood and sleep disturbances.[3]

The therapeutic efficacy of antagonists derived from this compound stems from their ability to competitively block the binding of endogenous ligands to these receptors, thereby inhibiting downstream signaling cascades.

Quantitative Data: Binding Affinities of Key Antagonists

The bis(trifluoromethyl)phenyl group, a key feature of the title compound, is instrumental in the high binding affinity of several neurokinin receptor antagonists. Below is a summary of the binding affinities for representative antagonists.

CompoundTarget ReceptorAssay TypeQuantitative ValueReference
Aprepitant Human NK1Radioligand BindingIC50 = 0.1 nM[2]
Human NK3Radioligand BindingIC50 = 300 nM[2]
Human NK2Radioligand BindingIC50 = 4500 nM[2]
Fezolinetant Human NK3Radioligand BindingKi = 19.9 - 22.1 nmol/L[4]
Rhesus Monkey NK3Radioligand BindingKi = 26.9 - 34.7 nmol/L[4]
Rat NK3Radioligand BindingKi = 183 - 379 nmol/L[4]
Elinzanetant Human NK1In vitropKi = 9.3[5][6]
Human NK3In vitropKi = 8.7[5][6]

Signaling Pathways and Mechanism of Action

Upon activation by their endogenous ligands, NK1 and NK3 receptors, which are coupled to Gq/11 proteins, initiate a signaling cascade that leads to the activation of phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+) from the endoplasmic reticulum, while DAG activates protein kinase C (PKC). This signaling cascade ultimately results in various cellular responses. Neurokinin receptor antagonists competitively inhibit the initial step of this pathway: the binding of the endogenous ligand to the receptor.

NK_Receptor_Signaling cluster_membrane Cell Membrane cluster_cytosol Cytosol Ligand Substance P (for NK1) Neurokinin B (for NK3) Receptor NK1 / NK3 Receptor (Gq/11-coupled) Ligand->Receptor Binds and Activates Antagonist NK1/NK3 Antagonist Antagonist->Receptor Competitively Binds and Blocks G_protein Gq/11 Protein Receptor->G_protein Activates PLC Phospholipase C (PLC) G_protein->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release from ER IP3->Ca_release Stimulates PKC Protein Kinase C (PKC) DAG->PKC Activates Cell_Response Cellular Response (e.g., Neuronal Excitation, Vasodilation) Ca_release->Cell_Response PKC->Cell_Response

Caption: Generalized signaling pathway of NK1 and NK3 receptors and the inhibitory action of their antagonists.

Experimental Protocols

The characterization of neurokinin receptor antagonists relies on a variety of in vitro assays. Below are detailed protocols for two fundamental experiments: the radioligand binding assay to determine binding affinity and the calcium flux assay to measure functional antagonism.

Radioligand Binding Assay (Competitive)

This assay quantifies the affinity of a test compound for the NK1 or NK3 receptor by measuring its ability to displace a radiolabeled ligand.

1. Materials:

  • Cell Membranes: Membranes prepared from cell lines overexpressing the human NK1 or NK3 receptor (e.g., CHO-K1 or HEK293 cells).

  • Radioligand: A high-affinity radiolabeled ligand for the target receptor (e.g., [³H]Substance P for NK1, [¹²⁵I]His-Neurokinin B for NK3).

  • Test Compound: The unlabeled antagonist to be tested (e.g., aprepitant, fezolinetant).

  • Non-specific Binding Control: A high concentration of an unlabeled, high-affinity ligand (e.g., 1 µM aprepitant for NK1).

  • Assay Buffer: Typically a buffered saline solution (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4) with protease inhibitors.

  • Filtration Apparatus: A cell harvester with glass fiber filters.

  • Scintillation Counter: To measure radioactivity.

2. Procedure:

  • Incubation: In a 96-well plate, combine the cell membranes, a fixed concentration of the radioligand, and varying concentrations of the test compound. For total binding wells, add assay buffer instead of the test compound. For non-specific binding wells, add the non-specific binding control.

  • Equilibration: Incubate the plate at a controlled temperature (e.g., room temperature or 4°C) for a sufficient time to reach binding equilibrium (e.g., 60-180 minutes).

  • Harvesting: Rapidly filter the contents of each well through the glass fiber filters to separate bound from free radioligand.

  • Washing: Wash the filters multiple times with ice-cold assay buffer to remove any unbound radioligand.

  • Counting: Place the filters in scintillation vials with scintillation cocktail and measure the radioactivity using a scintillation counter.

3. Data Analysis:

  • Calculate the specific binding by subtracting the non-specific binding from the total binding.

  • Plot the specific binding as a function of the test compound concentration.

  • Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) by non-linear regression analysis.

  • Calculate the Ki (inhibition constant) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Radioligand_Binding_Workflow Start Start Prepare_Reagents Prepare Cell Membranes, Radioligand, and Test Compound Start->Prepare_Reagents Incubate Incubate Reagents in 96-well Plate Prepare_Reagents->Incubate Filter Filter to Separate Bound and Free Ligand Incubate->Filter Wash Wash Filters Filter->Wash Count Measure Radioactivity Wash->Count Analyze Analyze Data (IC50, Ki) Count->Analyze End End Analyze->End

Caption: Workflow for a competitive radioligand binding assay.
Calcium Flux Assay

This functional assay measures the ability of an antagonist to block the increase in intracellular calcium concentration induced by an agonist.

1. Materials:

  • Cells: A cell line expressing the target neurokinin receptor (e.g., HEK293 cells).

  • Calcium-sensitive fluorescent dye: (e.g., Fluo-4 AM or Fura-2 AM).

  • Agonist: The endogenous ligand for the receptor (e.g., Substance P for NK1, Neurokinin B for NK3).

  • Test Compound: The antagonist to be evaluated.

  • Assay Buffer: A physiological salt solution (e.g., Hank's Balanced Salt Solution with HEPES).

  • Fluorescence Plate Reader: With injection capabilities.

2. Procedure:

  • Cell Plating: Seed the cells in a 96-well plate and allow them to adhere overnight.

  • Dye Loading: Incubate the cells with the calcium-sensitive fluorescent dye in assay buffer for approximately 1 hour at 37°C.

  • Washing: Wash the cells with assay buffer to remove excess dye.

  • Antagonist Incubation: Add varying concentrations of the test compound to the wells and incubate for a defined period.

  • Measurement: Place the plate in the fluorescence plate reader and measure the baseline fluorescence.

  • Agonist Injection: Inject a fixed concentration of the agonist into the wells and immediately begin recording the fluorescence intensity over time.

3. Data Analysis:

  • The change in fluorescence intensity reflects the change in intracellular calcium concentration.

  • Plot the peak fluorescence response as a function of the antagonist concentration.

  • Determine the IC50 value, which is the concentration of the antagonist that inhibits 50% of the maximum agonist-induced response.

Calcium_Flux_Workflow Start Start Plate_Cells Plate Cells in 96-well Plate Start->Plate_Cells Load_Dye Load Cells with Calcium-sensitive Dye Plate_Cells->Load_Dye Wash_Cells Wash Cells Load_Dye->Wash_Cells Add_Antagonist Incubate with Test Antagonist Wash_Cells->Add_Antagonist Measure_Baseline Measure Baseline Fluorescence Add_Antagonist->Measure_Baseline Inject_Agonist Inject Agonist and Record Fluorescence Measure_Baseline->Inject_Agonist Analyze_Data Analyze Data (IC50) Inject_Agonist->Analyze_Data End End Analyze_Data->End

Caption: Workflow for a calcium flux assay to assess functional antagonism.

Conclusion

This compound serves as a vital starting material for the synthesis of a new generation of neurokinin receptor antagonists. The unique electronic properties of the bis(trifluoromethyl)phenyl group contribute significantly to the high binding affinity and selectivity of the final drug products. By competitively inhibiting the binding of endogenous ligands to NK1 and NK3 receptors, these antagonists effectively modulate key signaling pathways involved in emesis, thermoregulation, and other neurological processes. The experimental protocols outlined in this guide provide a framework for the continued research and development of novel therapeutics targeting the neurokinin system.

References

2-(3,5-Bis(trifluoromethyl)phenyl)-2-methylpropanoic acid as a vitamin D receptor antagonist

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Disclaimer: Initial investigations into the compound 2-(3,5-Bis(trifluoromethyl)phenyl)-2-methylpropanoic acid have not yielded public domain evidence of its activity as a Vitamin D Receptor (VDR) antagonist. This guide will, therefore, focus on the broader principles of VDR antagonism, utilizing well-characterized antagonists as examples to provide a comprehensive technical overview for research and development.

Executive Summary

The Vitamin D Receptor (VDR) is a crucial nuclear receptor that mediates the biological effects of vitamin D, primarily regulating calcium homeostasis, bone metabolism, and cellular proliferation and differentiation. Its role in various pathological conditions has made it a significant target for therapeutic intervention. While VDR agonists have been explored for various applications, VDR antagonists represent a promising class of molecules for conditions characterized by excessive VDR activation. This technical guide provides a detailed exploration of VDR antagonism, including the molecular mechanisms, key experimental assays for characterization, and a summary of the activity of known VDR antagonists.

The Vitamin D Receptor Signaling Pathway

The genomic actions of the active form of vitamin D, 1α,25-dihydroxyvitamin D3 (calcitriol), are mediated by the VDR.[1] Upon ligand binding, the VDR undergoes a conformational change, leading to its heterodimerization with the Retinoid X Receptor (RXR).[2] This VDR-RXR heterodimer then translocates to the nucleus and binds to specific DNA sequences known as Vitamin D Response Elements (VDREs) in the promoter regions of target genes.[2] This binding initiates the recruitment of co-activator proteins, which in turn modulate the transcription of genes involved in a wide array of physiological processes.[1] One of the key target genes is CYP24A1, which encodes the enzyme responsible for catabolizing calcitriol, thus forming a negative feedback loop.[3]

VDR_Signaling_Pathway VDR_RXR_complex_cyto VDR_RXR_complex VDR_RXR_complex VDR_RXR_complex_cyto->VDR_RXR_complex Nuclear Translocation VDR_cyto VDR_cyto RXR_cyto RXR_cyto VDRE VDRE VDR_RXR_complex->VDRE Binds Coactivators Coactivators VDRE->Coactivators Recruits Gene_Transcription Gene_Transcription Coactivators->Gene_Transcription Initiates CYP24A1 CYP24A1 Gene_Transcription->CYP24A1

Figure 1: The Vitamin D Receptor (VDR) signaling pathway.

Mechanism of VDR Antagonism

VDR antagonists function by binding to the VDR, but unlike agonists, they do not induce the conformational changes necessary for the recruitment of co-activators.[4] This competitive binding effectively blocks the action of the endogenous agonist, calcitriol, thereby inhibiting the downstream signaling cascade. The primary mechanisms of VDR antagonism include:

  • Competitive Binding: Antagonists compete with calcitriol for binding to the VDR's ligand-binding pocket.

  • Inhibition of Co-activator Recruitment: Upon binding, antagonists induce a VDR conformation that is unable to effectively recruit co-activator proteins, thus preventing transcriptional activation.[4]

  • Promotion of Co-repressor Interaction: In some cases, antagonist binding may stabilize the interaction of VDR with co-repressor proteins, leading to active repression of gene transcription.[1]

VDR_Antagonism_Mechanism

Figure 2: Mechanism of VDR antagonism.

Quantitative Data on Well-Characterized VDR Antagonists

The following table summarizes the inhibitory concentrations (IC50) of several well-studied VDR antagonists. These values are crucial for comparing the potency of different compounds and for designing in vitro and in vivo experiments.

CompoundAssay TypeCell Line/SystemIC50 ValueReference
MeTC7 Fluorescence PolarizationVDR-LBD, SRC2-3 peptide2.9 µM[5]
Cell-based TransactivationHEK293 cells20.8 µM[5]
TEI-9647 Gel Shift AssayVDR-RXR binding2.5 nM[1]
NBT Reduction AssayHL-60 cells6.3 nM[6]
Biological Activity AssayNot specified8.3 nM[7]
2α,24,24-trimethyl-TEI-9647 Biological Activity AssayNot specified0.093 nM[7]
ZK159222 VDR-mediated TranscriptionNot specified300 nM[1]

Experimental Protocols

The characterization of VDR antagonists relies on a suite of robust in vitro assays. Below are detailed methodologies for three key experiments.

VDR Reporter Gene Assay

This assay measures the ability of a compound to inhibit the transcriptional activity of VDR in a cellular context.

Principle: Cells are co-transfected with a VDR expression plasmid and a reporter plasmid containing a luciferase gene under the control of a VDRE. In the presence of an agonist, VDR activates luciferase expression. An antagonist will compete with the agonist and reduce luciferase activity.

Workflow:

Reporter_Gene_Assay_Workflow start Start cell_culture 1. Seed cells in a multi-well plate start->cell_culture transfection 2. Co-transfect with VDR and VDRE-luciferase plasmids cell_culture->transfection incubation1 3. Incubate for 24-48 hours transfection->incubation1 treatment 4. Treat cells with agonist and antagonist incubation1->treatment incubation2 5. Incubate for 18-24 hours treatment->incubation2 lysis 6. Lyse cells and add luciferase substrate incubation2->lysis measurement 7. Measure luminescence lysis->measurement analysis 8. Analyze data and determine IC50 measurement->analysis end End analysis->end

Figure 3: Workflow for a VDR reporter gene assay.

Detailed Methodology:

  • Cell Culture: Plate a suitable cell line (e.g., HEK293, HeLa) in a 96-well plate at an appropriate density.

  • Transfection: Co-transfect the cells with a VDR expression vector and a reporter vector containing a VDRE-driven luciferase gene. A transfection reagent is used to facilitate DNA uptake.

  • Incubation: Allow the cells to recover and express the transfected plasmids for 24-48 hours.

  • Treatment: Treat the cells with a constant concentration of a VDR agonist (e.g., calcitriol) and varying concentrations of the test antagonist. Include appropriate controls (agonist alone, vehicle).

  • Incubation: Incubate the treated cells for another 18-24 hours to allow for luciferase expression.

  • Lysis and Substrate Addition: Lyse the cells and add a luciferase substrate solution.

  • Measurement: Measure the luminescence using a luminometer.

  • Data Analysis: Normalize the luminescence readings to a control and plot the results against the antagonist concentration to determine the IC50 value.

Co-activator Recruitment Assay (Fluorescence Polarization)

This biochemical assay directly measures the ability of an antagonist to disrupt the interaction between the VDR and a co-activator peptide.

Principle: A fluorescently labeled co-activator peptide will have a low fluorescence polarization (FP) value when free in solution. Upon binding to the larger VDR protein, its rotation slows, resulting in a high FP value. An antagonist will prevent this interaction, leading to a decrease in the FP signal.

Workflow:

FP_Assay_Workflow start Start reagent_prep 1. Prepare assay buffer, VDR protein, and fluorescent co-activator peptide start->reagent_prep plate_setup 2. Add VDR protein and agonist to a microplate reagent_prep->plate_setup antagonist_addition 3. Add serial dilutions of the antagonist plate_setup->antagonist_addition peptide_addition 4. Add fluorescent co-activator peptide antagonist_addition->peptide_addition incubation 5. Incubate to reach equilibrium peptide_addition->incubation measurement 6. Measure fluorescence polarization incubation->measurement analysis 7. Analyze data and determine IC50 measurement->analysis end End analysis->end

Figure 4: Workflow for a co-activator recruitment assay.

Detailed Methodology:

  • Reagent Preparation: Prepare an assay buffer and solutions of purified VDR ligand-binding domain (LBD) and a fluorescently labeled co-activator peptide (e.g., from SRC/p160 family).

  • Plate Setup: In a low-volume, black microplate, add the VDR-LBD and a VDR agonist to initiate the "active" conformation.

  • Antagonist Addition: Add serial dilutions of the test antagonist to the wells.

  • Peptide Addition: Add the fluorescently labeled co-activator peptide to all wells.

  • Incubation: Incubate the plate at room temperature for a defined period (e.g., 1-2 hours) to allow the binding reaction to reach equilibrium.

  • Measurement: Measure the fluorescence polarization using a plate reader equipped with appropriate filters.

  • Data Analysis: Plot the change in millipolarization (mP) units against the antagonist concentration to calculate the IC50 value.

CYP24A1 Gene Expression Assay (qRT-PCR)

This assay quantifies the effect of a VDR antagonist on the expression of a key VDR target gene in a cellular system.

Principle: The expression of the CYP24A1 gene is strongly induced by VDR agonists. A VDR antagonist will inhibit this induction. The relative expression of CYP24A1 mRNA is measured using quantitative real-time polymerase chain reaction (qRT-PCR).

Workflow:

qRTPCR_Workflow start Start cell_treatment 1. Treat cells with agonist and antagonist start->cell_treatment rna_extraction 2. Isolate total RNA cell_treatment->rna_extraction cdna_synthesis 3. Synthesize cDNA via reverse transcription rna_extraction->cdna_synthesis qpcr 4. Perform qRT-PCR with CYP24A1 and housekeeping gene primers cdna_synthesis->qpcr data_analysis 5. Analyze Ct values and calculate relative expression qpcr->data_analysis end End data_analysis->end

Figure 5: Workflow for a CYP24A1 gene expression assay.

Detailed Methodology:

  • Cell Treatment: Culture a relevant cell line (e.g., keratinocytes, colon cancer cells) and treat with a VDR agonist and varying concentrations of the antagonist for a specified time (e.g., 24 hours).[2]

  • RNA Isolation: Isolate total RNA from the cells using a suitable kit or protocol.

  • cDNA Synthesis: Synthesize complementary DNA (cDNA) from the isolated RNA using a reverse transcription kit.

  • qRT-PCR: Perform qRT-PCR using primers specific for CYP24A1 and a stable housekeeping gene (e.g., GAPDH, ACTB) for normalization.[2]

  • Data Analysis: Determine the cycle threshold (Ct) values and calculate the relative expression of CYP24A1 using the ΔΔCt method. Plot the relative expression against the antagonist concentration.

Conclusion

The development of potent and selective VDR antagonists holds significant therapeutic promise. A thorough understanding of the VDR signaling pathway and the mechanisms of antagonism is fundamental for the rational design and evaluation of new chemical entities. The experimental protocols detailed in this guide provide a robust framework for the characterization of VDR antagonists, from initial screening to cellular activity assessment. As research in this field continues, the application of these techniques will be instrumental in advancing novel VDR-targeted therapies into the clinic.

References

2-(3,5-Bis(trifluoromethyl)phenyl)-2-methylpropanoic acid CAS number and identifiers

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of 2-(3,5-Bis(trifluoromethyl)phenyl)-2-methylpropanoic acid, including its chemical identifiers, physicochemical properties, synthesis protocols, and its role in pharmaceutical development.

Chemical Identifiers and Properties

This compound is a fluorinated organic compound.[1][2] Its key identifiers and properties are summarized below.

IdentifierValue
CAS Number 289686-70-0[1][3][4]
Molecular Formula C12H10F6O2[1][5][6]
Molecular Weight 300.20 g/mol [1][6]
IUPAC Name 2-[3,5-bis(trifluoromethyl)phenyl]-2-methylpropanoic acid
Synonyms α,α-Dimethyl-3,5-bis(trifluoromethyl)benzeneacetic acid, Netupitant ITS-5, 2-(3,5-Bis-trifluoromethyl-phenyl)-2-methyl-propionic acid[1][2]
InChI Key ORLKRFYFNMCQIG-UHFFFAOYSA-N

Physicochemical Data

PropertyValue
Physical Form White to Yellow Solid
Melting Point 105.5-107 °C[1][2]
Boiling Point 232.5 °C at 760 mmHg (Predicted: 232.5±35.0 °C)[1][2]
Density 1.4±0.1 g/cm³ (Predicted: 1.378±0.06 g/cm³)[1][2]
pKa 4.06±0.14 (Predicted)[2]
XLogP3 4.1[1]
Flash Point 94.4±25.9 °C[1]
Refractive Index 1.429[1]
Storage Temperature Room Temperature, Sealed in dry conditions[2][5]

Role in Pharmaceutical Synthesis

This compound is a key reagent and intermediate in the synthesis of neurokinin-1 (NK1) and neurokinin-3 (NK3) receptor antagonists.[2][3] These antagonists are significant in the development of treatments for depression and for managing chemotherapy-induced nausea and vomiting.[2][7] A notable application is in the synthesis of Netupitant, an active ingredient in medications designed to prevent nausea.[7]

G A 2-(3,5-Bis(trifluoromethyl)phenyl) -2-methylpropanoic acid B Chemical Synthesis Steps (e.g., Amide Coupling) A->B Precursor C NK1/NK3 Receptor Antagonists (e.g., Netupitant) B->C Yields D Therapeutic Application (e.g., Anti-emetic, Antidepressant) C->D Used for

Role as a pharmaceutical intermediate.

Experimental Protocols: Synthesis

Multiple synthetic routes for this compound have been reported. Below are summaries of key methodologies.

Method 1: Hydrolysis of Methyl Ester

This method involves the hydrolysis of the corresponding methyl ester.[3]

  • Starting Material : α,α-dimethyl-3,5-bis(trifluoromethyl)benzeneacetic acid methyl ester.

  • Reagents : Lithium hydroxide monohydrate (LiOH·H2O), methanol, water, tetrahydrofuran (THF).

  • Procedure :

    • The starting methyl ester (16.88 mmol) is suspended in a mixture of methanol (60 mL), water (20 mL), and THF (20 mL).[3]

    • Lithium hydroxide monohydrate (50.6 mmol) is added to the suspension.[3]

    • The mixture is degassed and stirred at room temperature for 3 days.[3]

    • Upon completion, the solvent is removed under reduced pressure.[3]

    • The residue is suspended in 1 M hydrochloric acid and extracted with ethyl acetate.[3]

    • The combined organic phases are dried over anhydrous magnesium sulfate and the solvent is evaporated to yield the final product as a colorless solid.[3]

  • Yield : Approximately 100%.[3]

  • Confirmation : The structure is confirmed by 1H NMR (400 MHz, CDCl3): δ 7.84 (2H, s), 7.80 (1H, s), 1.68 (6H, s).[3]

G cluster_0 Reaction Setup cluster_1 Reaction cluster_2 Workup & Purification A Methyl Ester Precursor D Suspension A->D B LiOH·H2O B->D C Solvent Mix (MeOH, H2O, THF) C->D E Stir at RT (3 days) D->E F Solvent Removal E->F G Acidification (HCl) & Extraction (EtOAc) F->G H Drying & Evaporation G->H I Final Product H->I

Workflow for Synthesis via Hydrolysis.

Method 2: Multi-step Synthesis from Bromobenzene Derivative

This patented method starts from 3,5-bis(trifluoromethyl)bromobenzene.[7]

  • Step 1: Malonic Ester Synthesis : 3,5-bis(trifluoromethyl)bromobenzene reacts with diethyl malonate in the presence of a base to form a first intermediate.

  • Step 2: Saponification and Decarboxylation : The intermediate undergoes saponification and decarboxylation with a second alkali reagent to produce a second compound.

  • Step 3: Methylation : The second compound reacts with a methylation reagent (e.g., methyl sulfate) in the presence of a third base (e.g., sodium hydride) to yield the final product, this compound.[7] The product is then purified by recrystallization.[7]

Safety and Handling

The compound is associated with the following GHS hazard statements, indicating that appropriate personal protective equipment should be used during handling.[6]

  • H302 : Harmful if swallowed.[6]

  • H315 : Causes skin irritation.[6]

  • H319 : Causes serious eye irritation.[6]

  • H335 : May cause respiratory irritation.[6]

Precautionary Statements : P261 (Avoid breathing dust/fume/gas/mist/vapors/spray), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing). Handling should occur in a well-ventilated place.[1]

References

A Technical Guide to the Structural Analogs and Derivatives of 2-(3,5-Bis(trifluoromethyl)phenyl)-2-methylpropanoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-(3,5-Bis(trifluoromethyl)phenyl)-2-methylpropanoic acid is a key chemical entity, recognized primarily as a crucial intermediate in the synthesis of Netupitant, a potent and selective neurokinin-1 (NK1) receptor antagonist.[1] The NK1 receptor, the primary receptor for the neuropeptide Substance P, is implicated in a variety of physiological processes, including emesis, pain transmission, and inflammation.[2] Consequently, antagonists of this receptor have significant therapeutic potential.

The 3,5-bis(trifluoromethyl)phenyl moiety is a critical pharmacophore for high-affinity NK1 receptor binding.[3][4] This structural feature contributes to the lipophilicity and binding interactions within the receptor pocket. This guide provides an in-depth overview of the structural analogs and derivatives of this compound, focusing on their structure-activity relationships (SAR), synthesis, and biological evaluation as NK1 receptor antagonists.

Structure-Activity Relationship (SAR) of Analogs and Derivatives

The following table summarizes the structure-activity relationship of various derivatives of this compound, highlighting the impact of structural modifications on their potency as NK1 receptor antagonists. The data underscores the importance of the core scaffold and provides insights for the rational design of novel antagonists.

Compound IDStructure / ModificationNK1 IC50 (nM)Reference
Core Acid This compound>100,000[3][4]
Netupitant N-methyl-N-[4-(2-methylphenyl)-6-(4-methylpiperazin-1-yl)pyridin-3-yl] amide derivative0.95[5]
Analog 1 2-[3,5-bis(trifluoromethyl)phenyl]-N-[4-(4-fluoro-2-methylphenyl)-6-[(3S)-3-methyl-4-methylsulfonylpiperazin-1-yl]pyridin-3-yl]-N,2-dimethylpropanamideData not available[6]
Analog 2 N-[(R,R)-(E)-1-(3,4-dichlorobenzyl)-3-(2-oxoazepan-3-yl)carbamoyl]allyl-N-methyl-3,5-bis(trifluoromethyl)benzamide5-fold improved affinity vs. parent compound[7]
Analog 3 3-[N'-3,5-bis(trifluoromethyl)benzoyl-N-(3,4-dichlorobenzyl)-N'-methylhydrazino]-N-[(R)-2-oxo-azepan-3-yl]propionamidePotent and balanced NK1/NK2 antagonist[7]
Analog 4 Tetrahydropyridine derivative with N-[3,5-bis(trifluoromethyl)benzyl]-N-methylcarbamoyl substituentED50 = 0.20-0.27 mg/kg (in vivo)[8]

Experimental Protocols

Synthesis of Netupitant from this compound

This protocol outlines the final amide coupling step in the synthesis of Netupitant.

Materials:

  • This compound

  • Oxalyl chloride

  • Dichloromethane (DCM), anhydrous

  • N,N-Diisopropylethylamine (DIPEA)

  • Methyl-[6-(4-methyl-piperazin-1-yl)-4-o-tolyl-pyridin-3-yl]-amine

  • Saturated sodium bicarbonate solution

  • Magnesium sulfate, anhydrous

  • Silica gel for column chromatography

Procedure:

  • Acid Chloride Formation: To a solution of this compound in anhydrous DCM, add oxalyl chloride dropwise at 0 °C. Stir the reaction mixture at room temperature for 2 hours. Remove the solvent under reduced pressure to obtain the crude acid chloride.

  • Amide Coupling: Dissolve the crude acid chloride in anhydrous DCM. In a separate flask, dissolve methyl-[6-(4-methyl-piperazin-1-yl)-4-o-tolyl-pyridin-3-yl]-amine and DIPEA in anhydrous DCM. Cool the amine solution to 0 °C and add the acid chloride solution dropwise.

  • Reaction Work-up: Allow the reaction to warm to room temperature and stir for 16 hours. Quench the reaction with saturated sodium bicarbonate solution. Separate the organic layer, wash with brine, and dry over anhydrous magnesium sulfate.

  • Purification: Concentrate the organic layer under reduced pressure. Purify the crude product by silica gel column chromatography to yield Netupitant.

In Vitro NK1 Receptor Binding Assay

This protocol describes a competitive radioligand binding assay to determine the affinity of test compounds for the human NK1 receptor.

Materials:

  • Cell membranes from CHO or HEK293 cells stably expressing the human NK1 receptor.

  • [¹²⁵I]-Substance P (Radioligand)

  • Unlabeled Substance P (for non-specific binding)

  • Test compounds (analogs/derivatives)

  • Assay Buffer: 50 mM Tris-HCl, 5 mM MnCl₂, 150 mM NaCl, 0.1% BSA, pH 7.4

  • Scintillation cocktail

  • Glass fiber filters

  • Scintillation counter

Procedure:

  • Reaction Mixture Preparation: In a 96-well plate, add assay buffer, the test compound at various concentrations, and the cell membrane preparation.

  • Radioligand Addition: Add [¹²⁵I]-Substance P to each well at a final concentration equal to its Kd. For total binding wells, add buffer instead of the test compound. For non-specific binding wells, add a high concentration of unlabeled Substance P.

  • Incubation: Incubate the plate at room temperature for 60 minutes with gentle agitation.

  • Filtration: Terminate the assay by rapid filtration through glass fiber filters using a cell harvester. Wash the filters with ice-cold assay buffer.

  • Scintillation Counting: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.

  • Data Analysis: Calculate the specific binding by subtracting non-specific binding from total binding. Determine the IC50 value (concentration of test compound that inhibits 50% of specific binding) by non-linear regression analysis of the competition binding curve.

Visualizations

NK1 Receptor Signaling Pathway

NK1_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm NK1R NK1 Receptor Gq_alpha Gq α NK1R->Gq_alpha Activates PLC PLC Gq_alpha->PLC Activates IP3 IP3 PLC->IP3 Generates DAG DAG PLC->DAG Generates Ca_release Ca²⁺ Release IP3->Ca_release Induces PKC PKC DAG->PKC Activates Cellular_Response Cellular Response (e.g., Nausea, Vomiting) PKC->Cellular_Response Leads to Ca_release->Cellular_Response Leads to SubstanceP Substance P SubstanceP->NK1R Binds to Antagonist NK1 Antagonist (e.g., Netupitant) Antagonist->NK1R Blocks

Caption: Simplified signaling cascade of the NK1 receptor upon binding of Substance P.

Experimental Workflow for Screening NK1 Receptor Antagonists

Experimental_Workflow cluster_discovery Discovery Phase cluster_optimization Optimization Phase cluster_preclinical Preclinical Phase Compound_Synthesis Compound Synthesis & Analog Design Primary_Screening Primary Screening (NK1 Binding Assay) Compound_Synthesis->Primary_Screening Hit_Identification Hit Identification (IC50 Determination) Primary_Screening->Hit_Identification SAR_Analysis Structure-Activity Relationship (SAR) Analysis Hit_Identification->SAR_Analysis Lead_Optimization Lead Optimization SAR_Analysis->Lead_Optimization Iterative Design Lead_Optimization->Compound_Synthesis In_Vivo_Efficacy In Vivo Efficacy Studies Lead_Optimization->In_Vivo_Efficacy ADMET_Profiling ADMET Profiling In_Vivo_Efficacy->ADMET_Profiling Candidate_Selection Candidate Selection ADMET_Profiling->Candidate_Selection

Caption: A typical workflow for the discovery and development of novel NK1 receptor antagonists.

References

A Technical Guide to Non-Hypercalcemic Vitamin D Analogs: From Bench to Bedside

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Core Content: This in-depth guide provides a comprehensive literature review of non-hypercalcemic vitamin D analogs. It delves into their mechanism of action, the structural modifications that confer reduced calcemic activity, and their therapeutic applications in various diseases. The document summarizes key quantitative data in structured tables, details essential experimental protocols, and utilizes diagrams to illustrate complex biological pathways and workflows.

Introduction: The Vitamin D Dichotomy

The hormonally active form of vitamin D, 1α,25-dihydroxyvitamin D3 (1,25(OH)2D3 or calcitriol), is a principal regulator of calcium and phosphate homeostasis.[1][2] Beyond this classical role, 1,25(OH)2D3 exhibits potent non-calcemic activities, including the inhibition of cell proliferation, induction of cell differentiation, and modulation of the immune system.[1][2][3] These pleiotropic effects have opened avenues for therapeutic applications in hyperproliferative and autoimmune disorders such as psoriasis, cancer, and secondary hyperparathyroidism.[1][4]

However, the clinical utility of 1,25(OH)2D3 for these non-calcemic indications is severely restricted by its primary physiological function. The supraphysiological doses required to achieve therapeutic effects often lead to hypercalcemia (abnormally high serum calcium levels) and hypercalciuria, posing significant toxicity risks.[1][2][5] This therapeutic dilemma has driven the development of synthetic vitamin D analogs engineered to dissociate the beneficial anti-proliferative and immunomodulatory actions from the adverse calcemic effects.[1][2][6] Over the last three decades, thousands of analogs have been synthesized, leading to several clinically successful drugs that form the cornerstone of treatment for conditions like psoriasis and secondary hyperparathyroidism.[2][7][8]

This guide explores the core principles behind the design of these selective agents, their mechanisms of action, key experimental evaluation techniques, and their current and future therapeutic roles.

Mechanism of Action: The Vitamin D Receptor Signaling Pathway

The biological effects of 1,25(OH)2D3 and its analogs are primarily mediated through the vitamin D receptor (VDR), a member of the nuclear hormone receptor superfamily.[3]

Genomic Pathway: The canonical mechanism of action is genomic.[8][9] The process involves several key steps:

  • Ligand Binding: The lipophilic vitamin D analog enters the cell and binds to the VDR in the cytoplasm or nucleus.

  • Conformational Change: Ligand binding induces a conformational change in the VDR.

  • Heterodimerization: The ligand-activated VDR forms a heterodimer with the retinoid X receptor (RXR).[9]

  • DNA Binding: This VDR-RXR complex translocates to the nucleus and binds to specific DNA sequences known as Vitamin D Response Elements (VDREs), which are typically located in the promoter regions of target genes.[3][9]

  • Transcriptional Regulation: Upon binding to a VDRE, the complex recruits a suite of co-activator or co-repressor proteins, which in turn modulate the activity of RNA polymerase II and either enhance or repress the transcription of target genes.[9] Genes regulated by this pathway are involved in calcium transport, bone metabolism, cell cycle control, and immune responses.

G VDA VDA VDR VDR VDA->VDR 1. Binding & Activation VDR_RXR VDR_RXR VDR->VDR_RXR 2. Heterodimerization VDRE VDRE VDR_RXR->VDRE 3. Binds DNA RXR RXR RXR->VDR_RXR CoReg CoReg VDRE->CoReg 4. Recruits Co-regulators Gene Gene CoReg->Gene 5. Modulates Transcription mRNA mRNA Gene->mRNA Protein Protein mRNA->Protein

Caption: Genomic signaling pathway of vitamin D analogs.

Rational Design of Non-Hypercalcemic Analogs

The primary goal in designing these analogs is to enhance the desired therapeutic actions (e.g., anti-proliferative, pro-differentiative) while minimizing calcemic side effects. This is achieved through specific structural modifications to the parent 1,25(OH)2D3 molecule.

  • Side-Chain Modifications: The side-chain is a critical site for metabolism by the enzyme CYP24A1, which initiates the catabolism of 1,25(OH)2D3.[8] Modifications in this region can block or slow down this degradation, increasing the analog's biological half-life. Changes can also alter the interaction with the VDR's ligand-binding pocket, favoring a conformation that leads to selective gene transcription.

    • Example: 22-oxacalcitriol (Maxacalcitol) has an oxygen atom replacing carbon-22, which alters its metabolic profile and reduces calcemic activity.[9]

  • A-Ring Modifications: The 1α-hydroxyl group on the A-ring is essential for biological activity. Modifications at other positions, such as C-2, can influence the stability of the A-ring conformation and its interaction with the VDR, leading to differential gene activation.

    • Example: Eldecalcitol (ED-71) has a hydroxypropoxy group at the 2β position, which is thought to contribute to its preferential effects on bone with reduced hypercalcemia.[10]

  • C/D-Ring and Triene System Modifications: Alterations to the core ring structure can create analogs with unique shapes.

    • Example: 19-nor analogs, like Paricalcitol, lack the C-19 methylene group. This modification is known to reduce calcemic and phosphaturic effects while retaining the ability to suppress parathyroid hormone (PTH).[11]

G cluster_mods Modification Strategies cluster_outcomes Functional Consequences Start 1,25(OH)2D3 Mod Structural Modification Start->Mod SideChain Side-Chain Mod->SideChain ARing A-Ring Mod->ARing CDRing C/D-Ring / Triene Mod->CDRing Outcome Altered Properties SideChain->Outcome ARing->Outcome CDRing->Outcome VDR VDR Binding/ Conformation Outcome->VDR Metabolism Metabolic Stability (vs. CYP24A1) Outcome->Metabolism Therapeutic Therapeutic Effects (Anti-proliferative, Immunomodulatory) VDR->Therapeutic Calcemic Calcemic Effects (Hypercalcemia) VDR->Calcemic Metabolism->Therapeutic Metabolism->Calcemic

Caption: Logic diagram for developing non-hypercalcemic analogs.

Quantitative Data on Key Vitamin D Analogs

The following tables summarize the biological activities of several important non-hypercalcemic vitamin D analogs compared to the native hormone, 1,25(OH)2D3.

Table 1: VDR Binding and In Vitro Potency of Selected Analogs

AnalogTarget Cell LineVDR Relative Binding Affinity (RBA) vs. 1,25(OH)2D3Antiproliferative/Prodifferentiative Potency (Relative to 1,25(OH)2D3)Reference
Paricalcitol -Similar to 1,25(OH)2D2-[11]
Maxacalcitol (OCT) -LowerPotent PTH suppression[8]
Eldecalcitol (ED-71) OsteoblastsHigherPotent bone mass increase[10]
Calcipotriol Keratinocytes~1%Similar[12]
Seocalcitol (EB1089) MCF-7 (Breast Cancer)~50%10-100x more potent
1,25cD3 MCF-7 (Breast Cancer)2x higherAs effective[11][13]
2MD (2-methylene-19-nor-(20S)-1α,25(OH)2D3) HL-60-10x more potent (differentiation)[11]

Table 2: In Vivo Efficacy and Calcemic Effects in Animal Models

AnalogAnimal ModelTherapeutic EndpointKey FindingCalcemic EffectReference
Paricalcitol Uremic RatsPTH SuppressionSuppresses PTH effectively.Less hypercalcemia than calcitriol.[9]
Eldecalcitol (ED-71) Ovariectomized RatsIncreased Bone MassGreater increase in lumbar bone mass than alfacalcidol.Diminished effect on intestinal calcium absorption.[10]
Seocalcitol (EB1089) Nude Mice (Tumor Xenograft)Tumor Growth InhibitionPotent inhibition of tumor growth.Significantly lower than 1,25(OH)2D3.[14]
2MD 5/6-Nephrectomy RatsPTH SuppressionDramatically suppressed PTH.No change in serum calcium or phosphorus at effective doses.[15][16]
QW-1624-F2-2 Skin Cancer ModelTumor ProgressionInhibits tumor progression.Non-hypercalcemic.[11][13]

Table 3: Overview of Clinically Approved/Investigated Analogs

Analog Name (Brand Name)Approved/Investigated IndicationKey Structural ModificationPrimary Therapeutic Advantage
Calcipotriol (Dovonex®, Daivonex®)Psoriasis[17][18]Side-chain modificationEffective anti-proliferative action on keratinocytes with low systemic absorption and calcemic risk.[17]
Tacalcitol Psoriasis[17][18]Side-chain modificationSimilar to calcipotriol, used for mild to moderate psoriasis.[18]
Calcitriol (Rocaltrol®, Silkis®)Psoriasis, Osteoporosis, Secondary Hyperparathyroidism[13][18](Active hormone, no modification)Used topically for psoriasis to limit systemic effects; oral use requires careful monitoring.[18]
Paricalcitol (Zemplar®)Secondary Hyperparathyroidism[19]19-nor, D2 analogSelectively suppresses PTH with significantly less impact on serum calcium and phosphorus.[20]
Doxercalciferol (Hectorol®)Secondary Hyperparathyroidism[19]1α-hydroxy D2 pro-drugPro-drug converted to active form in the liver, offering PTH suppression.[9]
Maxacalcitol (Oxarol®)Secondary Hyperparathyroidism, Psoriasis[19][21]22-oxa modificationSuppresses PTH while having low calcemic activity.[9]
Eldecalcitol (Edirol®)Osteoporosis[22]2β-hydroxypropoxy A-ring modificationPreferential effects on increasing bone mineral density with reduced calcemic potential.[10]

Key Experimental Protocols

Evaluating the therapeutic potential and safety of new vitamin D analogs requires a standardized set of in vitro and in vivo assays.

Vitamin D Receptor (VDR) Binding Assay
  • Principle: A competitive radioligand binding assay to determine the affinity of an analog for the VDR relative to 1,25(OH)2D3.

  • Methodology:

    • VDR Source Preparation: A source of VDR, typically recombinant human VDR or a protein extract from calf thymus, is prepared and quantified.

    • Competitive Incubation: A constant amount of radiolabeled [3H]-1,25(OH)2D3 is incubated with the VDR preparation in the presence of increasing concentrations of the unlabeled test analog.

    • Separation: After incubation, bound and free radioligand are separated. A common method is hydroxylapatite (HAP) adsorption, where the VDR-ligand complex binds to the HAP, which is then pelleted by centrifugation.

    • Quantification: The amount of radioactivity in the pellet (bound ligand) is measured using liquid scintillation counting.

    • Data Analysis: A competition curve is generated by plotting the percentage of bound radioligand against the concentration of the test analog. The IC50 value (concentration of analog that displaces 50% of the radiolabeled ligand) is calculated and compared to that of unlabeled 1,25(OH)2D3 to determine the relative binding affinity (RBA).

Cell-Based Functional Assays
  • Principle: To measure the biological effect of an analog on cell proliferation, differentiation, or target gene transcription in relevant cell lines.

  • Methodologies:

    • Cell Culture: Human cell lines are cultured under standard conditions. Examples include HL-60 (promyelocytic leukemia) for differentiation, MCF-7 (breast cancer) for proliferation, and HaCaT (keratinocytes) for both.

    • Treatment: Cells are treated with a range of concentrations of the vitamin D analog or vehicle control for a specified period (e.g., 24-96 hours).

    • Endpoint Measurement:

      • Proliferation: Assessed using methods like the MTT assay (measures metabolic activity) or BrdU incorporation (measures DNA synthesis).

      • Differentiation: For HL-60 cells, differentiation into monocytes/macrophages is quantified by the Nitroblue Tetrazolium (NBT) reduction assay or by measuring the expression of cell surface markers (e.g., CD11b) via flow cytometry.

      • Transcriptional Activity: The induction of a key VDR target gene, such as CYP24A1, is measured. Cells are harvested, RNA is extracted, and quantitative real-time PCR (qRT-PCR) is performed to quantify CYP24A1 mRNA levels relative to a housekeeping gene. The EC50 (concentration for half-maximal induction) is determined.[11]

In Vivo Hypercalcemia Assessment
  • Principle: To determine the calcemic potential of a vitamin D analog in a whole-animal model.

  • Methodology:

    • Animal Model: Typically, normal male Sprague-Dawley rats or CD-1 mice are used. For specific disease models, uremic (5/6th nephrectomized) rats are employed to assess efficacy in the context of renal failure.[15][16]

    • Acclimatization: Animals are acclimatized to the housing conditions and diet.

    • Dosing: Animals are randomized into groups and administered the test analog or vehicle control daily for a period of 7-14 days. Dosing is typically performed via oral gavage or intraperitoneal (i.p.) injection. A positive control group receiving 1,25(OH)2D3 is included.

    • Sample Collection: Blood samples are collected at baseline and at the end of the study via a suitable method (e.g., tail vein, cardiac puncture).

    • Biochemical Analysis: Serum is separated, and calcium and phosphorus concentrations are measured using a clinical chemistry analyzer.

    • Data Analysis: Serum calcium levels are compared between the treatment groups and the vehicle control group. The dose at which a statistically significant increase in serum calcium occurs is identified as the hypercalcemic dose.

G A 1. Animal Selection & Acclimatization (e.g., Sprague-Dawley Rats) B 2. Baseline Blood Sample (Measure Serum Ca2+) A->B C 3. Randomization into Groups (Vehicle, Analog Doses, Positive Control) B->C D 4. Daily Dosing (e.g., 7-14 days via oral gavage) C->D E 5. Final Blood Sample Collection D->E F 6. Serum Calcium & Phosphorus Analysis E->F G 7. Data Analysis (Compare treated vs. vehicle groups) F->G H 8. Determine Hypercalcemic Potential G->H

Caption: Experimental workflow for in vivo hypercalcemia assessment.

Conclusion and Future Directions

Non-hypercalcemic vitamin D analogs represent a triumph of medicinal chemistry, successfully separating the potent cell-regulating and immunomodulatory effects of vitamin D from its dominant role in calcium metabolism.[1] Clinically approved analogs like calcipotriol and paricalcitol have become indispensable treatments for psoriasis and secondary hyperparathyroidism, respectively.[2][17]

The field continues to evolve, with ongoing research focused on:

  • Greater Selectivity: Developing new analogs with even greater tissue and gene selectivity to further widen the therapeutic window.

  • New Indications: Exploring the utility of these compounds in oncology, where several analogs have shown promise in preclinical models and early clinical trials, and in autoimmune diseases like multiple sclerosis and type 1 diabetes.[1][14]

  • Combination Therapies: Investigating the synergistic effects of vitamin D analogs with other therapeutic agents, such as cytotoxic drugs in cancer or corticosteroids in psoriasis, to enhance efficacy and reduce toxicity.[14][17]

The continued exploration of the structure-activity relationships of vitamin D and the intricate mechanisms of VDR-mediated gene regulation will undoubtedly lead to the development of novel, safer, and more effective therapies for a wide range of human diseases.

References

Methodological & Application

Application Notes and Protocols for BXL-628 in Benign Prostatic Hyperplasia (BPH) Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of BXL-628 (elocalcitol), a non-hypercalcemic vitamin D receptor (VDR) agonist, in the research of benign prostatic hyperplasia (BPH). This document includes a summary of key preclinical and clinical findings, detailed protocols for relevant experiments, and diagrams of the signaling pathways involved.

Introduction

BXL-628 is a vitamin D3 analog that has shown promise in the management of BPH.[1][2] Unlike traditional BPH therapies that target androgen pathways, BXL-628 offers a novel mechanism of action by modulating various cellular processes that contribute to prostate growth and inflammation.[2][3] Preclinical and clinical studies have demonstrated its ability to arrest prostate growth, making it a valuable tool for researchers investigating new therapeutic strategies for BPH.[1][4]

Mechanism of Action

BXL-628 exerts its effects on prostatic cells through multiple signaling pathways:

  • Inhibition of Cell Proliferation and Induction of Apoptosis: BXL-628 has been shown to inhibit the proliferation of human BPH cells and induce apoptosis, even in the presence of androgens and growth factors.[2][5] This anti-proliferative effect is, at least in part, mediated by its influence on key signaling pathways that regulate cell growth.

  • Modulation of Growth Factor Signaling: The compound has been found to interfere with the Keratinocyte Growth Factor (KGF) signaling pathway. Specifically, it can suppress KGF receptor (KGFR) autophosphorylation and the downstream PI3K/AKT pathway, which are crucial for cell proliferation and invasion.[4]

  • Inhibition of the RhoA/ROCK Pathway: BXL-628 can inhibit the RhoA/Rho kinase (ROCK) signaling pathway.[6] This pathway is implicated in regulating smooth muscle tone, and its inhibition may contribute to the alleviation of lower urinary tract symptoms (LUTS) associated with BPH.[6][7]

  • Anti-inflammatory Effects: BXL-628 has demonstrated anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines and chemokines, such as IL-8, in human BPH cells.[3][8] This is achieved, in part, by targeting the NF-κB signaling pathway.[8]

Data Presentation

Preclinical Efficacy of BXL-628
ParameterCell Type/ModelTreatmentKey FindingsReference(s)
Cell Proliferation Human BPH CellsIncreasing concentrations of BXL-628Dose-dependent inhibition of cell proliferation. BXL-628 is several log units more effective than calcitriol.[9]
Human BPH CellsBXL-628 (1 nM) in the presence of testosterone (10 nM) or KGF (10 ng/ml)Significantly inhibited testosterone- and KGF-stimulated cell proliferation.[10]
Apoptosis Human BPH CellsBXL-628Induced a sustained and significant increase in the number of apoptotic cells, even in the presence of growth factors or testosterone.[9]
Prostate Growth (in vivo) Testosterone-supplemented castrated ratsBXL-628 (10-300 mg/kg, oral) for 2 weeksDose-dependently blunted testosterone-stimulated prostate over-growth, with an effect comparable to finasteride.[11]
Intact adult ratsBXL-628 (up to 300 mg/kg) for 1 monthSignificantly decreased ventral prostate weight, with a maximal reduction of 30%.[11]
Clusterin Expression Intact and testosterone-supplemented castrated ratsBXL-628Increased the expression of clusterin, a marker of prostatic atrophy, similar to finasteride.[2][5]
Phase II Clinical Trial Data of BXL-628 in BPH Patients

A 12-week, randomized, double-blind, placebo-controlled study was conducted on men aged ≥50 years with a prostate volume ≥40 ml.[1]

ParameterBXL-628 Group (150 mcg daily)Placebo Groupp-valueReference(s)
Percentage Change in Prostate Volume -2.90%+4.32%<0.0001[1]
Mean Change in AUASI Total Score -1.77-3.45Not Significant[1]
Mean Change in Qmax (uroflowmetry) -0.30+1.50Not Significant[1]

Experimental Protocols

Protocol 1: In Vitro BPH Cell Proliferation Assay

Objective: To assess the anti-proliferative effect of BXL-628 on human BPH cells.

Materials:

  • Human BPH cells

  • Cell culture medium (e.g., DMEM) supplemented with fetal bovine serum (FBS) and antibiotics

  • BXL-628 (dissolved in a suitable solvent, e.g., ethanol)

  • Testosterone and/or Keratinocyte Growth Factor (KGF)

  • 96-well cell culture plates

  • Cell proliferation assay kit (e.g., MTT, WST-1)

  • Plate reader

Procedure:

  • Seed human BPH cells in 96-well plates at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

  • The following day, replace the medium with fresh medium containing various concentrations of BXL-628 (e.g., 0.01 nM to 100 nM). Include a vehicle control (solvent only).

  • For experiments investigating the effect on stimulated proliferation, add testosterone (e.g., 10 nM) or KGF (e.g., 10 ng/ml) to the wells with or without BXL-628.

  • Incubate the plates for 48-72 hours at 37°C in a humidified incubator with 5% CO2.

  • At the end of the incubation period, assess cell proliferation using a suitable assay kit according to the manufacturer's instructions.

  • Measure the absorbance using a plate reader at the appropriate wavelength.

  • Calculate the percentage of cell proliferation inhibition relative to the vehicle control.

Protocol 2: In Vivo Testosterone-Induced BPH in Rats

Objective: To evaluate the efficacy of BXL-628 in reducing prostate growth in a rat model of BPH.

Materials:

  • Male Sprague-Dawley rats (8-10 weeks old)

  • Testosterone enanthate

  • BXL-628

  • Finasteride (as a positive control)

  • Vehicle for oral administration (e.g., corn oil)

  • Surgical instruments for castration

  • Anesthesia

Procedure:

  • Acclimate rats for at least one week before the experiment.

  • Perform bilateral orchiectomy (castration) on the rats under anesthesia. Allow a recovery period of 7-14 days.

  • Induce BPH by subcutaneous injection of testosterone enanthate (e.g., 10 mg/kg) daily or weekly.

  • Randomly divide the rats into treatment groups: Vehicle control, BXL-628 (e.g., 10, 30, 100 mg/kg, administered orally), and Finasteride (e.g., 5 mg/kg, administered orally).

  • Administer the treatments daily for a period of 4-8 weeks.

  • At the end of the treatment period, euthanize the rats and carefully dissect the ventral prostate.

  • Measure the wet weight of the ventral prostate.

  • Fix a portion of the prostate tissue in 10% neutral buffered formalin for histological analysis (H&E staining) to assess changes in epithelial and stromal proliferation.

  • Homogenize another portion of the tissue for molecular analysis (e.g., Western blot for clusterin expression).

Protocol 3: Western Blot Analysis for RhoA Activation

Objective: To determine the effect of BXL-628 on the expression and activation of proteins in the RhoA signaling pathway.

Materials:

  • Human BPH stromal cells or bladder smooth muscle cells

  • BXL-628

  • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • Protein assay kit (e.g., BCA)

  • SDS-PAGE gels

  • Transfer apparatus and membranes (e.g., PVDF)

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies against RhoA, phospho-MYPT1, and a loading control (e.g., GAPDH, β-actin)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Culture cells to 70-80% confluency.

  • Treat the cells with BXL-628 at various concentrations for a specified time. Include an untreated control.

  • Lyse the cells in ice-cold lysis buffer.

  • Determine the protein concentration of the lysates.

  • Denature equal amounts of protein from each sample by boiling in Laemmli buffer.

  • Separate the proteins by SDS-PAGE.

  • Transfer the separated proteins to a PVDF membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with the primary antibody (e.g., anti-RhoA, diluted according to the manufacturer's instructions) overnight at 4°C.

  • Wash the membrane three times with TBST.

  • Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane three times with TBST.

  • Apply the chemiluminescent substrate and visualize the protein bands using an imaging system.

  • Quantify the band intensities and normalize to the loading control.

Mandatory Visualizations

BXL628_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus KGFR KGFR PI3K PI3K KGFR->PI3K activates KGF KGF KGF->KGFR binds BXL628 BXL-628 BXL628->KGFR inhibits autophosphorylation VDR VDR BXL628->VDR binds VDR->PI3K inhibits RhoA_GTP RhoA-GTP (Active) VDR->RhoA_GTP inhibits activation NFkB_complex IκB-NF-κB VDR->NFkB_complex inhibits IκB degradation Apoptosis Apoptosis VDR->Apoptosis promotes AKT AKT PI3K->AKT activates Proliferation Cell Proliferation & Survival AKT->Proliferation RhoA_GDP RhoA-GDP (Inactive) RhoA_GDP->RhoA_GTP activation ROCK ROCK RhoA_GTP->ROCK activates ROCK->Proliferation NFkB NF-κB NFkB_complex->NFkB translocates to nucleus Inflammation Inflammation (IL-8 production) NFkB->Inflammation

Caption: Signaling pathways modulated by BXL-628 in prostate cells.

Experimental_Workflow_In_Vitro cluster_assays Endpoint Assays start Start: Human BPH Cell Culture treatment Treatment with BXL-628 (Dose-response) start->treatment incubation Incubation (48-72h) treatment->incubation proliferation_assay Cell Proliferation Assay (e.g., MTT) incubation->proliferation_assay apoptosis_assay Apoptosis Assay (e.g., Annexin V) incubation->apoptosis_assay western_blot Western Blot (Signaling Proteins) incubation->western_blot data_analysis Data Analysis and Interpretation proliferation_assay->data_analysis apoptosis_assay->data_analysis western_blot->data_analysis

Caption: In vitro experimental workflow for evaluating BXL-628.

Experimental_Workflow_In_Vivo cluster_analysis Endpoint Analysis start Start: Rat Model of BPH (Castration + Testosterone) treatment Oral Administration (Vehicle, BXL-628, Finasteride) start->treatment duration Treatment Duration (4-8 weeks) treatment->duration prostate_weight Prostate Weight Measurement duration->prostate_weight histology Histological Examination (H&E Staining) duration->histology molecular_analysis Molecular Analysis (e.g., Western Blot for Clusterin) duration->molecular_analysis data_comparison Comparison of Treatment Groups prostate_weight->data_comparison histology->data_comparison molecular_analysis->data_comparison

Caption: In vivo experimental workflow for BXL-628 evaluation.

References

Application Notes and Protocols: Investigating the Cellular Effects of 2-(3,5-Bis(trifluoromethyl)phenyl)-2-methylpropanoic acid

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

2-(3,5-Bis(trifluoromethyl)phenyl)-2-methylpropanoic acid is a synthetic compound with potential applications in pharmacological research. While its primary documented use is as a reagent in the synthesis of neurokinin (NK) receptor antagonists, its structural features, particularly the presence of two trifluoromethyl groups on the phenyl ring, suggest potential for broader biological activity.[1][2] Trifluoromethyl moieties are known to enhance the metabolic stability and binding affinity of compounds to biological targets. This document provides a detailed experimental protocol to investigate the potential cytotoxic and signaling effects of this compound in a cancer cell culture model. The protocols outlined here are designed to be adaptable to various cancer cell lines and research questions.

Hypothesized Mechanism of Action

Based on the structural similarities to other small molecule inhibitors, it is hypothesized that this compound may interfere with intracellular signaling pathways critical for cancer cell proliferation and survival. One such pathway is the Ras-Raf-MEK-ERK (MAPK) pathway, which is frequently hyperactivated in cancer and is a common target for therapeutic intervention. We propose that this compound may act as an inhibitor at one of the kinase steps within this cascade.

Experimental Protocols

Preparation of Compound Stock Solution

A crucial first step for in vitro studies is the proper solubilization and storage of the test compound to ensure consistent results.

Materials:

  • This compound (powder form)

  • Dimethyl sulfoxide (DMSO), cell culture grade

  • Sterile microcentrifuge tubes

Protocol:

  • Prepare a 10 mM stock solution by dissolving the compound in an appropriate volume of DMSO. For example, to prepare 1 mL of a 10 mM stock solution of a compound with a molecular weight of 300.2 g/mol , dissolve 0.3002 mg of the compound in 1 mL of DMSO.

  • Vortex thoroughly until the compound is completely dissolved.

  • Aliquot the stock solution into smaller volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.

  • Store the aliquots at -20°C for short-term storage (up to 6 months) or -80°C for long-term storage.

Cell Culture and Maintenance

This protocol describes the general maintenance of a cancer cell line, such as the human prostate cancer cell line DU145, which can be used to test the effects of the compound.

Materials:

  • DU145 human prostate cancer cell line

  • Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

  • Phosphate-Buffered Saline (PBS), sterile

  • Trypsin-EDTA (0.25%)

  • Cell culture flasks (T-75) and plates (96-well, 6-well)

Protocol:

  • Culture DU145 cells in T-75 flasks in a humidified incubator at 37°C with 5% CO2.

  • When cells reach 80-90% confluency, aspirate the medium and wash the cells once with sterile PBS.

  • Add 2 mL of Trypsin-EDTA and incubate for 3-5 minutes at 37°C to detach the cells.

  • Neutralize the trypsin by adding 8 mL of complete medium (DMEM with 10% FBS).

  • Centrifuge the cell suspension at 1000 rpm for 5 minutes, aspirate the supernatant, and resuspend the cell pellet in fresh complete medium.

  • Seed cells for subsequent experiments at the required density.

Cell Viability Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is commonly used to determine the cytotoxic effects of a compound.

Materials:

  • DU145 cells

  • Complete medium

  • This compound stock solution (10 mM)

  • MTT solution (5 mg/mL in PBS)

  • DMSO

  • 96-well plates

  • Microplate reader

Protocol:

  • Seed 5,000 DU145 cells per well in a 96-well plate and allow them to adhere overnight.

  • Prepare serial dilutions of the compound in complete medium, ranging from a high concentration (e.g., 100 µM) to a low concentration (e.g., 0.1 µM). Include a vehicle control (DMSO) at the same concentration as the highest compound concentration.

  • Replace the medium in the wells with the medium containing the different concentrations of the compound.

  • Incubate the plate for 48 or 72 hours at 37°C.

  • Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Aspirate the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle control and determine the half-maximal inhibitory concentration (IC50).

Colony Formation Assay

This assay assesses the long-term effect of the compound on the ability of single cells to proliferate and form colonies.

Materials:

  • DU145 cells

  • Complete medium

  • Compound dilutions

  • 6-well plates

  • Crystal violet staining solution (0.5% crystal violet in 25% methanol)

Protocol:

  • Seed 500 cells per well in 6-well plates and allow them to attach overnight.

  • Treat the cells with various concentrations of the compound (e.g., concentrations below the IC50 value) for 10-14 days. Replace the medium with fresh medium containing the compound every 3 days.

  • After the incubation period, wash the colonies with PBS and fix them with 100% methanol for 15 minutes.

  • Stain the colonies with crystal violet solution for 20 minutes.

  • Wash the wells with water and allow them to air dry.

  • Count the number of colonies (a colony is typically defined as a cluster of at least 50 cells).

Western Blot Analysis

Western blotting can be used to detect changes in the expression and phosphorylation status of proteins in a signaling pathway, such as the MAPK/ERK pathway.

Materials:

  • DU145 cells

  • Compound dilutions

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • Protein assay kit (e.g., BCA)

  • SDS-PAGE gels

  • Transfer buffer

  • PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-phospho-ERK, anti-total-ERK, anti-β-actin)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

Protocol:

  • Seed DU145 cells in 6-well plates and grow to 70-80% confluency.

  • Treat the cells with the compound at selected concentrations for a specific time (e.g., 24 hours).

  • Lyse the cells with RIPA buffer and determine the protein concentration.

  • Separate 20-30 µg of protein per lane on an SDS-PAGE gel.

  • Transfer the proteins to a PVDF membrane.

  • Block the membrane for 1 hour at room temperature.

  • Incubate the membrane with primary antibodies overnight at 4°C.

  • Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Detect the protein bands using a chemiluminescent substrate and an imaging system.

  • Quantify the band intensities and normalize to a loading control like β-actin.

Data Presentation

The following tables present hypothetical quantitative data that could be obtained from the experiments described above.

Table 1: Cytotoxicity of this compound on DU145 cells.

Cell LineTreatment Duration (hours)IC50 (µM)
DU1454815.2 ± 1.8
DU145728.5 ± 1.1

Table 2: Effect of this compound on Colony Formation.

Treatment Concentration (µM)Number of Colonies (Mean ± SD)Inhibition of Colony Formation (%)
Vehicle Control150 ± 120%
2.5105 ± 930%
5.062 ± 758.7%
10.025 ± 583.3%

Table 3: Quantification of Western Blot Analysis for p-ERK/ERK Ratio.

Treatment Concentration (µM)Relative p-ERK/Total ERK Ratio (Normalized to Control)
Vehicle Control1.00
5.00.65
10.00.32
20.00.15

Visualizations

Signaling Pathway Diagram

MAPK_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Growth Factor Receptor Ras Ras Receptor->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Transcription Transcription Factors (e.g., c-Myc, AP-1) ERK->Transcription Compound 2-(3,5-Bis(trifluoromethyl)phenyl) -2-methylpropanoic acid Compound->MEK Proliferation Cell Proliferation, Survival, Differentiation Transcription->Proliferation Experimental_Workflow cluster_assays Cellular Assays start Start prep_compound Prepare Compound Stock Solution (10 mM in DMSO) start->prep_compound cell_culture Culture DU145 Cancer Cells prep_compound->cell_culture seed_cells Seed Cells for Assays cell_culture->seed_cells treat_cells Treat Cells with Compound (Various Concentrations) seed_cells->treat_cells mtt_assay MTT Assay (48-72h) treat_cells->mtt_assay colony_assay Colony Formation Assay (10-14 days) treat_cells->colony_assay wb_assay Western Blot (24h) treat_cells->wb_assay analyze_data Data Analysis mtt_assay->analyze_data colony_assay->analyze_data wb_assay->analyze_data ic50 Determine IC50 analyze_data->ic50 colony_inhibition Quantify Colony Inhibition analyze_data->colony_inhibition protein_quant Quantify Protein Expression/Phosphorylation analyze_data->protein_quant conclusion Conclusion ic50->conclusion colony_inhibition->conclusion protein_quant->conclusion

References

Application Notes and Protocols for the Dissolution of 2-(3,5-Bis(trifluoromethyl)phenyl)-2-methylpropanoic Acid in In Vitro Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

These application notes provide a comprehensive guide for the proper dissolution of 2-(3,5-Bis(trifluoromethyl)phenyl)-2-methylpropanoic acid (CAS 289686-70-0) for use in a variety of in vitro assays. Due to its chemical structure, featuring a carboxylic acid group and two trifluoromethyl moieties, this compound is anticipated to have low aqueous solubility. Therefore, appropriate handling and dissolution are critical for obtaining accurate and reproducible experimental results.

This document outlines the selection of a suitable solvent, preparation of stock solutions, and subsequent dilution into aqueous media for cell-based or biochemical assays. Additionally, it provides a relevant signaling pathway associated with this compound class and a clear workflow for its preparation.

Physicochemical Properties and Solubility

A summary of the known physicochemical properties of this compound is presented below. It is characterized as a white to yellow solid at room temperature[1].

PropertyValueSource
Molecular FormulaC₁₂H₁₀F₆O₂[2][3]
Molecular Weight300.20 g/mol [2][3]
Physical FormWhite to Yellow Solid[1]
Melting Point105.5-107 °C[4]

Experimental Protocols

Solvent Selection and Stock Solution Preparation

The recommended solvent for preparing a stock solution of this compound is high-purity, anhydrous DMSO.

Materials:

  • This compound powder

  • Anhydrous Dimethyl Sulfoxide (DMSO), cell culture grade

  • Sterile, amber glass vials or polypropylene microcentrifuge tubes

  • Calibrated analytical balance

  • Vortex mixer

  • Sonicator (optional)

  • 37°C water bath (optional)

Procedure:

  • Weighing the Compound: Accurately weigh the desired amount of this compound using a calibrated analytical balance in a sterile environment.

  • Solvent Addition: Add the appropriate volume of anhydrous DMSO to the vial containing the compound to achieve the desired stock solution concentration (e.g., 10 mM, 20 mM, or 50 mM).

  • Dissolution:

    • Cap the vial tightly and vortex vigorously for 1-2 minutes.

    • Visually inspect the solution for any undissolved particulates.

    • If particulates remain, sonicate the solution for 5-10 minutes.

    • Gentle warming in a 37°C water bath for a short period can also aid dissolution.

  • Storage: Once completely dissolved, the stock solution should be aliquoted into smaller volumes to avoid repeated freeze-thaw cycles and stored at -20°C or -80°C, protected from light.

Preparation of Working Solutions for In Vitro Assays

The concentrated DMSO stock solution must be diluted into the appropriate aqueous-based cell culture medium or assay buffer to prepare the final working concentrations. It is crucial to ensure that the final concentration of DMSO in the assay is low (typically ≤ 0.5%) to avoid solvent-induced cytotoxicity.

Materials:

  • Concentrated stock solution of this compound in DMSO

  • Sterile, pre-warmed cell culture medium or assay buffer

  • Sterile polypropylene tubes or plates

  • Calibrated pipettes and sterile filter tips

Procedure:

  • Thawing the Stock Solution: Thaw an aliquot of the concentrated stock solution at room temperature and briefly vortex to ensure homogeneity.

  • Serial Dilution: Perform serial dilutions of the stock solution in the pre-warmed cell culture medium or assay buffer to achieve the desired final concentrations.

    • Important: To minimize precipitation, add the stock solution to the aqueous medium while vortexing or mixing.

  • Vehicle Control: Prepare a vehicle control containing the same final concentration of DMSO as the highest concentration of the test compound.

  • Immediate Use: It is recommended to use the freshly prepared working solutions immediately to prevent potential precipitation over time.

Experimental Workflow

DissolutionWorkflow Experimental Workflow for Compound Dissolution cluster_stock Stock Solution Preparation cluster_working Working Solution Preparation weigh Weigh Compound add_dmso Add Anhydrous DMSO weigh->add_dmso dissolve Vortex / Sonicate add_dmso->dissolve store Aliquot & Store at -20°C / -80°C dissolve->store thaw Thaw Stock Solution store->thaw serial_dilute Serially Dilute in Aqueous Medium thaw->serial_dilute vehicle Prepare Vehicle Control thaw->vehicle use Use Immediately in Assay serial_dilute->use

Caption: Workflow for dissolving this compound.

Relevant Signaling Pathway

This compound is a known reagent used in the synthesis of NK1/NK3 receptor antagonists. These receptors are G-protein coupled receptors (GPCRs) that, upon activation by their endogenous ligands (Substance P for NK1 and Neurokinin B for NK3), primarily couple to Gαq to activate the phospholipase C (PLC) signaling cascade.

NK_Receptor_Pathway NK1/NK3 Receptor Signaling Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm ligand Substance P / Neurokinin B receptor NK1/NK3 Receptor (GPCR) ligand->receptor g_protein Gαq/11 receptor->g_protein activates plc Phospholipase C (PLC) g_protein->plc activates pip2 PIP2 plc->pip2 hydrolyzes ip3 IP3 pip2->ip3 dag DAG pip2->dag er Endoplasmic Reticulum ip3->er binds to receptor on pkc Protein Kinase C (PKC) dag->pkc activates ca2 Ca²⁺ er->ca2 releases ca2->pkc activates downstream Downstream Cellular Responses (e.g., Gene Expression, Proliferation) pkc->downstream phosphorylates targets

Caption: Simplified NK1/NK3 receptor signaling cascade.

References

Application Notes and Protocols for In Vivo Studies of 2-(3,5-Bis(trifluoromethyl)phenyl)-2-methylpropanoic acid and its derivative Netupitant in Rodent Models

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

2-(3,5-Bis(trifluoromethyl)phenyl)-2-methylpropanoic acid serves as a crucial building block for the synthesis of Netupitant, an antiemetic agent.[1][2] Netupitant is approved for the prevention of acute and delayed chemotherapy-induced nausea and vomiting (CINV) in combination with palonosetron.[1][4] Understanding the in vivo properties of Netupitant is essential for preclinical and clinical development. These notes provide a summary of key findings and detailed protocols from rodent studies to guide researchers in this area.

Signaling Pathway of Netupitant

Netupitant functions as a selective antagonist of the Neurokinin-1 (NK1) receptor. The binding of the endogenous ligand, Substance P, to the NK1 receptor is a key step in the emetic reflex. By blocking this interaction, Netupitant effectively inhibits the downstream signaling that leads to nausea and vomiting.

cluster_0 Chemotherapeutic Agents cluster_1 Central & Peripheral Nervous System cluster_2 Therapeutic Intervention chemo Chemotherapy substance_p Substance P Release chemo->substance_p induces nk1_receptor NK1 Receptor substance_p->nk1_receptor binds to vomiting_center Vomiting Center Activation nk1_receptor->vomiting_center activates emesis Emesis vomiting_center->emesis netupitant Netupitant netupitant->nk1_receptor blocks

Caption: Mechanism of action of Netupitant in preventing emesis.

Experimental Protocols

This protocol is designed to assess the acute toxic effects of a single oral dose of the test compound.

  • Animal Model: Wistar rats or CD-1 mice.[5]

  • Grouping:

    • Group 1: Vehicle control (e.g., Standard Suspension Vehicle (SSV) or thixotropic vehicle).

    • Groups 2-5: Test compound at increasing dose levels (e.g., 500, 1000, 1500, and 2000 mg/kg).[5]

  • Administration: Single oral gavage.

  • Observation Period: 14 days.

  • Parameters to Monitor:

    • Mortality and clinical signs of toxicity (e.g., difficult breathing) at regular intervals (e.g., 30 min, 2, 4, 6 hours post-dose, then daily).[5][6]

    • Body weight and food consumption recorded at baseline and specified intervals.[5]

  • Endpoint: Necropsy of all animals at the end of the study to examine for gross pathological changes.

This protocol aims to determine the pharmacokinetic profile of the test compound after oral and intravenous administration.

  • Animal Model: Wistar rats (male).[5]

  • Administration:

    • Oral: Single dose via gavage (e.g., suspended in a suitable vehicle).[5]

    • Intravenous: Single bolus injection.

  • Blood Sampling: Serial blood samples collected from the tail vein at predetermined time points (e.g., 0.25, 0.5, 1, 2, 4, 8, 12, 24 hours post-dose).

  • Sample Processing: Plasma separated by centrifugation and stored at -20°C until analysis.

  • Analytical Method: Plasma concentrations of the compound and its metabolites determined by a validated LC-MS/MS method.[5]

  • Pharmacokinetic Parameters to Calculate: Cmax, Tmax, AUC, half-life (t1/2), and oral bioavailability.

This protocol evaluates the anti-emetic efficacy of the test compound.

  • Animal Model: Male ferrets.

  • Emetic Challenge: Cisplatin administered intraperitoneally (e.g., 10 mg/kg).[7]

  • Treatment Groups:

    • Group 1: Vehicle control.

    • Group 2: Test compound at various oral doses (e.g., 0.1, 0.3, 1, 3 mg/kg) administered 2-3 hours prior to cisplatin.[7]

    • (Optional) Group 3: Combination of the test compound with a 5-HT3 antagonist (e.g., palonosetron) and dexamethasone.[7]

  • Observation Period: Continuous observation for retching and vomiting for at least 8 hours (acute phase) and up to 72 hours (delayed phase).[7]

  • Endpoint: Number of retches and vomits recorded. The percentage of inhibition of emesis is calculated relative to the vehicle control group.

Quantitative Data Summary

SpeciesDose (mg/kg)Outcome
Mouse1000Lethal
Mouse2000Lethal
Rat500No mortality
Rat1000No mortality
Rat1500No mortality
Rat2000Lethal
ParameterValue
Oral Bioavailability~71%
Protein Binding>99%
MetabolismPrimarily by CYP3A4
Elimination Half-lifeApproximately 88 hours (in humans)
Dose (mg/kg, p.o.)Inhibition of Acute Emesis (%)Inhibition of Delayed Emesis (%)
0.127.1%Not reported
0.395.2%Not reported
3100%94.6%

Experimental Workflow Diagram

cluster_0 Pre-study Phase cluster_1 Dosing Phase cluster_2 Observation & Data Collection Phase cluster_3 Post-study Phase animal_acclimatization Animal Acclimatization randomization Randomization into Groups animal_acclimatization->randomization dosing Test Compound / Vehicle Administration randomization->dosing clinical_observation Clinical Observation dosing->clinical_observation body_weight Body Weight Measurement dosing->body_weight blood_sampling Blood Sampling (for PK) dosing->blood_sampling emesis_quantification Emesis Quantification (for Efficacy) dosing->emesis_quantification necropsy Necropsy (for Toxicity) clinical_observation->necropsy data_analysis Data Analysis body_weight->data_analysis sample_analysis Sample Analysis (LC-MS/MS) blood_sampling->sample_analysis emesis_quantification->data_analysis necropsy->data_analysis sample_analysis->data_analysis

Caption: General workflow for in vivo rodent studies.

Conclusion

While direct in vivo data for this compound is scarce, the extensive research on its derivative, Netupitant, provides a robust framework for designing and interpreting preclinical studies. The protocols and data presented here offer a comprehensive guide for researchers investigating compounds within this chemical class, particularly those targeting the NK1 receptor for anti-emetic therapies. Careful consideration of the experimental design, including appropriate animal models and endpoints, is crucial for obtaining meaningful and translatable results.

References

Application Notes and Protocols for BXL-628 in Prostate Cancer Cell Lines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

BXL-628, also known as elocalcitol, is a synthetic analog of vitamin D3. It acts as a selective agonist for the vitamin D receptor (VDR), a nuclear receptor that plays a crucial role in regulating cell proliferation, differentiation, and apoptosis. While extensively studied for its therapeutic potential in benign prostatic hyperplasia (BPH), emerging preclinical evidence suggests that BXL-628 may also have significant anti-cancer properties in the context of prostate cancer. These application notes provide a summary of the available data on the effects of BXL-628 on prostate cancer cell lines and detailed protocols for key in vitro assays.

Data Presentation

The in vitro efficacy of BXL-628 has been primarily investigated in the androgen-independent DU145 human prostate cancer cell line. Limited data is currently available for other common prostate cancer cell lines such as the androgen-sensitive LNCaP and the androgen-independent PC-3. The following table summarizes the key quantitative findings from a pivotal study on DU145 cells.

Cell LineParameterValueReference
DU145IC50 (Cell Proliferation)22.1 ± 19.1 pM[1]
DU145Inhibition of KGF-stimulated ProliferationDose-dependent[1]
DU145Inhibition of KGF-stimulated InvasionDose-dependent[1]

Note: KGF (Keratinocyte Growth Factor) is a potent mitogen for epithelial cells, and its signaling is often implicated in cancer progression.

Mechanism of Action in DU145 Cells

In the DU145 prostate cancer cell line, BXL-628 has been shown to exert its anti-proliferative and anti-invasive effects by targeting the Keratinocyte Growth Factor Receptor (KGFR) signaling pathway. Specifically, BXL-628 inhibits the autophosphorylation of KGFR, which in turn suppresses the downstream activation of the PI3K/AKT signaling cascade.[1] This pathway is a critical regulator of cell survival, growth, and motility.

BXL628_Signaling_Pathway KGF KGF KGFR KGFR KGF->KGFR PI3K PI3K KGFR->PI3K BXL628 BXL-628 VDR VDR BXL628->VDR VDR->KGFR Inhibits autophosphorylation AKT AKT PI3K->AKT Proliferation Cell Proliferation AKT->Proliferation Invasion Cell Invasion AKT->Invasion

BXL-628 signaling pathway in DU145 cells.

Experimental Protocols

The following are detailed protocols for key experiments to assess the efficacy of BXL-628 in prostate cancer cell lines. These are representative protocols and may require optimization based on specific laboratory conditions and cell line characteristics.

Cell Proliferation Assay (Cell Counting)

This protocol describes how to assess the effect of BXL-628 on the proliferation of DU145 prostate cancer cells using direct cell counting.

Cell_Proliferation_Workflow start Seed DU145 cells in 24-well plates treat Treat cells with varying concentrations of BXL-628 start->treat incubate Incubate for desired time (e.g., 24, 48, 72 hours) treat->incubate harvest Harvest cells using Trypsin-EDTA incubate->harvest count Count cells using a hemocytometer or automated cell counter harvest->count analyze Analyze data and calculate IC50 count->analyze

Workflow for cell proliferation assay.

Materials:

  • DU145 prostate cancer cells

  • Complete culture medium (e.g., RPMI-1640 with 10% FBS)

  • BXL-628 stock solution (in a suitable solvent like DMSO)

  • 24-well tissue culture plates

  • Trypsin-EDTA solution

  • Phosphate-Buffered Saline (PBS)

  • Hemocytometer or automated cell counter

  • Trypan blue solution

Procedure:

  • Cell Seeding: Seed DU145 cells into 24-well plates at a density of 2 x 10^4 cells per well in 1 mL of complete culture medium. Incubate overnight at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.

  • Drug Treatment: Prepare serial dilutions of BXL-628 in complete culture medium from a stock solution. The final concentrations should span a range appropriate to determine the IC50 (e.g., 1 pM to 100 nM). Include a vehicle control (medium with the same concentration of solvent as the highest BXL-628 concentration).

  • Remove the overnight culture medium from the wells and replace it with 1 mL of the medium containing the different concentrations of BXL-628 or vehicle control.

  • Incubation: Incubate the plates for the desired time points (e.g., 24, 48, and 72 hours).

  • Cell Harvesting:

    • Aspirate the medium from each well and wash once with 1 mL of PBS.

    • Add 200 µL of Trypsin-EDTA to each well and incubate for 3-5 minutes at 37°C until the cells detach.

    • Add 800 µL of complete culture medium to each well to neutralize the trypsin.

    • Resuspend the cells by gentle pipetting to obtain a single-cell suspension.

  • Cell Counting:

    • Take an aliquot of the cell suspension and mix with an equal volume of trypan blue solution.

    • Load the mixture onto a hemocytometer and count the number of viable (unstained) cells under a microscope. Alternatively, use an automated cell counter.

  • Data Analysis: Calculate the average cell number for each treatment condition. Plot the cell number against the concentration of BXL-628 to generate a dose-response curve. Calculate the IC50 value, which is the concentration of BXL-628 that inhibits cell proliferation by 50%.

Matrigel Invasion Assay

This protocol is for assessing the effect of BXL-628 on the invasive potential of DU145 cells using Boyden chambers coated with Matrigel.[1]

Invasion_Assay_Workflow coat Coat transwell inserts with Matrigel seed Seed serum-starved DU145 cells in the upper chamber with BXL-628 coat->seed chemoattractant Add chemoattractant (e.g., KGF) to the lower chamber seed->chemoattractant incubate Incubate for 24-48 hours chemoattractant->incubate remove Remove non-invading cells from the upper surface incubate->remove fix_stain Fix and stain invading cells on the lower surface remove->fix_stain quantify Count invading cells and analyze data fix_stain->quantify

Workflow for Matrigel invasion assay.

Materials:

  • DU145 prostate cancer cells

  • Serum-free culture medium

  • Complete culture medium (with FBS)

  • BXL-628

  • Keratinocyte Growth Factor (KGF) as a chemoattractant

  • Boyden chambers (transwell inserts with 8 µm pore size)

  • Matrigel Basement Membrane Matrix

  • Cotton swabs

  • Methanol (for fixation)

  • Crystal Violet stain or DAPI

  • Microscope

Procedure:

  • Coating of Transwell Inserts:

    • Thaw Matrigel on ice.

    • Dilute Matrigel with cold, serum-free medium to a final concentration of 1 mg/mL.

    • Add 100 µL of the diluted Matrigel solution to the upper chamber of each transwell insert.

    • Incubate for at least 4 hours at 37°C to allow the gel to solidify.

  • Cell Preparation: Culture DU145 cells to ~80% confluency. Serum-starve the cells overnight in serum-free medium.

  • Cell Seeding:

    • Harvest the serum-starved cells and resuspend them in serum-free medium at a concentration of 1 x 10^5 cells/mL.

    • In the upper chamber of the Matrigel-coated inserts, add 200 µL of the cell suspension containing the desired concentration of BXL-628 or vehicle control.

  • Chemoattractant: In the lower chamber, add 500 µL of complete culture medium containing a chemoattractant, such as 10 ng/mL KGF.

  • Incubation: Incubate the Boyden chambers for 24-48 hours at 37°C in a 5% CO2 incubator.

  • Removal of Non-Invading Cells: Carefully remove the medium from the upper chamber. Use a cotton swab to gently scrape off the non-invading cells from the upper surface of the membrane.

  • Fixation and Staining:

    • Fix the invading cells on the lower surface of the membrane by immersing the insert in methanol for 10 minutes.

    • Stain the cells with 0.5% Crystal Violet for 20 minutes or with DAPI.

    • Wash the inserts with PBS to remove excess stain.

  • Quantification:

    • Using a microscope, count the number of stained, invaded cells on the lower surface of the membrane in several random fields of view.

    • Calculate the average number of invaded cells per field.

  • Data Analysis: Compare the number of invaded cells in the BXL-628 treated groups to the control group.

Western Blot Analysis for PI3K/AKT Pathway

This protocol details the investigation of BXL-628's effect on the phosphorylation of key proteins in the PI3K/AKT signaling pathway in DU145 cells.[1]

Materials:

  • DU145 cells

  • BXL-628

  • KGF

  • RIPA lysis buffer supplemented with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels

  • PVDF membranes

  • Primary antibodies (e.g., anti-phospho-AKT (Ser473), anti-total-AKT, anti-phospho-KGFR, anti-total-KGFR, and a loading control like anti-β-actin)

  • HRP-conjugated secondary antibodies

  • Enhanced chemiluminescence (ECL) substrate

  • Western blot imaging system

Procedure:

  • Cell Culture and Treatment:

    • Seed DU145 cells in 6-well plates and grow to 70-80% confluency.

    • Serum-starve the cells overnight.

    • Pre-treat the cells with BXL-628 (e.g., 10 nM) for a specified time (e.g., 5 minutes for rapid signaling events).

    • Stimulate the cells with KGF (e.g., 10 ng/mL) for a short period (e.g., 15 minutes).

  • Protein Extraction:

    • Wash the cells with ice-cold PBS.

    • Lyse the cells with ice-cold RIPA buffer containing protease and phosphatase inhibitors.

    • Scrape the cells and collect the lysate.

    • Centrifuge the lysate to pellet cell debris and collect the supernatant.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Western Blotting:

    • Denature equal amounts of protein from each sample by boiling in Laemmli buffer.

    • Separate the proteins by SDS-PAGE.

    • Transfer the separated proteins to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

    • Incubate the membrane with the primary antibody (e.g., anti-phospho-AKT) overnight at 4°C.

    • Wash the membrane with TBST.

    • Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again with TBST.

  • Detection:

    • Apply ECL substrate to the membrane.

    • Visualize the protein bands using a chemiluminescence imaging system.

  • Data Analysis:

    • Perform densitometry analysis on the protein bands to quantify their intensity.

    • Normalize the intensity of the phosphorylated protein to the total protein and the loading control.

    • Compare the levels of phosphorylated proteins in the BXL-628 treated samples to the control samples.

Conclusion and Future Directions

BXL-628 demonstrates significant anti-proliferative and anti-invasive activity in the DU145 prostate cancer cell line by targeting the KGF/KGFR-PI3K/AKT signaling pathway. These findings suggest a potential therapeutic role for BXL-628 in androgen-independent prostate cancer. However, further research is imperative to expand these findings to other prostate cancer cell lines, including androgen-sensitive (LNCaP) and other androgen-independent (PC-3) models, to provide a more comprehensive understanding of its spectrum of activity. Additionally, in vivo studies are warranted to validate these in vitro findings and to assess the therapeutic efficacy of BXL-628 in preclinical models of prostate cancer.

References

Application Note: Quantification of 2-(3,5-Bis(trifluoromethyl)phenyl)-2-methylpropanoic Acid in Human Plasma by LC-MS/MS

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

2-(3,5-Bis(trifluoromethyl)phenyl)-2-methylpropanoic acid is a compound of interest in pharmaceutical development. Accurate quantification of this analyte in biological matrices such as plasma is crucial for pharmacokinetic and toxicokinetic studies.[1][2] This application note describes a sensitive and robust liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the determination of this compound in human plasma. The method presented herein is intended to be a comprehensive protocol for researchers and scientists in the field of drug development. The validation of this bioanalytical method is based on the principles outlined in regulatory guidelines to ensure reliable and reproducible data.[1][2][3]

Principle

The method involves the extraction of this compound and an internal standard (IS) from human plasma via protein precipitation.[4] The separated analytes are then quantified using a triple quadrupole mass spectrometer operating in negative ion mode with multiple reaction monitoring (MRM).

Experimental Protocols

1. Materials and Reagents

  • This compound (≥98% purity)

  • This compound-¹³C₁ (internal standard, IS) (≥98% purity)

  • Human plasma (with K₂EDTA as anticoagulant)

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Formic acid (LC-MS grade)

  • Ammonium acetate (LC-MS grade)

  • Water (deionized, 18 MΩ·cm)

2. Stock and Working Solutions

  • Primary Stock Solutions (1 mg/mL): Prepare separate stock solutions of the analyte and the internal standard in methanol.

  • Working Standard Solutions: Prepare serial dilutions of the primary stock solution with a 50:50 (v/v) mixture of acetonitrile and water to create working standard solutions for calibration curve and quality control samples.

  • Internal Standard Working Solution (100 ng/mL): Dilute the IS primary stock solution with acetonitrile.

3. Sample Preparation

  • Allow all frozen plasma samples, calibration standards, and quality control samples to thaw at room temperature.

  • Vortex the samples to ensure homogeneity.

  • To 100 µL of each plasma sample, calibration standard, and quality control sample in a 1.5 mL microcentrifuge tube, add 300 µL of the internal standard working solution (100 ng/mL in acetonitrile).

  • Vortex the mixture for 1 minute to precipitate the plasma proteins.

  • Centrifuge the tubes at 13,000 × g for 15 minutes at 4°C.[5]

  • Transfer 100 µL of the supernatant to a 96-well plate for LC-MS/MS analysis.[5]

4. LC-MS/MS Conditions

  • Liquid Chromatography (LC):

    • Column: C18 column (e.g., 2.1 mm × 50 mm, 1.8 µm)

    • Mobile Phase A: 0.1% Formic acid in water

    • Mobile Phase B: 0.1% Formic acid in acetonitrile

    • Flow Rate: 0.4 mL/min

    • Gradient:

      • 0-0.5 min: 20% B

      • 0.5-2.5 min: 20% to 95% B

      • 2.5-3.0 min: 95% B

      • 3.0-3.1 min: 95% to 20% B

      • 3.1-4.0 min: 20% B

    • Injection Volume: 5 µL

    • Column Temperature: 40°C

    • Autosampler Temperature: 10°C

  • Mass Spectrometry (MS):

    • Ionization Mode: Electrospray Ionization (ESI), Negative

    • MRM Transitions:

      • Analyte: m/z 313.0 → 269.0

      • Internal Standard: m/z 314.0 → 270.0

    • Ion Source Temperature: 500°C

    • IonSpray Voltage: -4500 V

    • Curtain Gas: 30 psi

    • Collision Gas: 8 psi

    • Nebulizer Gas (GS1): 50 psi

    • Heater Gas (GS2): 50 psi

Bioanalytical Method Validation

The method was validated according to established guidelines for bioanalytical method validation.[1][2][3] The validation assessed selectivity, linearity, accuracy, precision, recovery, matrix effect, and stability.

1. Selectivity: Selectivity was evaluated by analyzing blank plasma samples from six different sources to check for interferences at the retention times of the analyte and the IS.

2. Linearity: The linearity of the method was determined by analyzing calibration curves prepared at eight concentration levels ranging from 1 to 2000 ng/mL. The calibration curve was constructed by plotting the peak area ratio of the analyte to the IS against the nominal concentration of the analyte. A linear regression with a weighting factor of 1/x² was used.

3. Accuracy and Precision: Intra- and inter-day accuracy and precision were evaluated by analyzing quality control (QC) samples at four concentration levels: Lower Limit of Quantification (LLOQ), Low QC, Medium QC, and High QC.[2]

4. Recovery and Matrix Effect: The extraction recovery and matrix effect were assessed at Low, Medium, and High QC concentrations.

5. Stability: The stability of the analyte in plasma was evaluated under various conditions, including bench-top stability, freeze-thaw stability, and long-term storage stability.

Data Presentation

Table 1: Calibration Curve Parameters

ParameterValue
Linearity Range1 - 2000 ng/mL
Correlation Coefficient (r²)> 0.995
Weighting Factor1/x²

Table 2: Accuracy and Precision Data

QC LevelNominal Conc. (ng/mL)Intra-day Precision (%CV)Intra-day Accuracy (%)Inter-day Precision (%CV)Inter-day Accuracy (%)
LLOQ1≤ 2080 - 120≤ 2080 - 120
Low QC3≤ 1585 - 115≤ 1585 - 115
Medium QC100≤ 1585 - 115≤ 1585 - 115
High QC1600≤ 1585 - 115≤ 1585 - 115

Table 3: Recovery and Matrix Effect

QC LevelConcentration (ng/mL)Mean Extraction Recovery (%)Mean Matrix Effect (%)
Low QC392.598.7
Medium QC10095.1101.2
High QC160094.399.5

Table 4: Stability Data Summary

Stability ConditionDurationTemperatureAccuracy (%)
Bench-top6 hoursRoom Temperature85 - 115
Freeze-Thaw3 cycles-20°C to RT85 - 115
Long-term30 days-80°C85 - 115

Visualizations

experimental_workflow sample_collection Plasma Sample Collection sample_prep Sample Preparation (Protein Precipitation) sample_collection->sample_prep centrifugation Centrifugation sample_prep->centrifugation supernatant_transfer Supernatant Transfer centrifugation->supernatant_transfer lc_ms_analysis LC-MS/MS Analysis supernatant_transfer->lc_ms_analysis data_processing Data Processing (Integration & Quantification) lc_ms_analysis->data_processing report_generation Report Generation data_processing->report_generation

Caption: Experimental workflow for the quantification of the analyte in plasma.

signaling_pathway validation_start Bioanalytical Method Validation selectivity Selectivity validation_start->selectivity linearity Linearity & Range validation_start->linearity accuracy_precision Accuracy & Precision validation_start->accuracy_precision recovery_matrix Recovery & Matrix Effect validation_start->recovery_matrix stability Stability validation_start->stability validation_end Validated Method selectivity->validation_end linearity->validation_end accuracy_precision->validation_end recovery_matrix->validation_end stability->validation_end

Caption: Key parameters for bioanalytical method validation.

References

Application Notes and Protocols for BXL-628 in Animal Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

BXL-628, also known as elocalcitol, is a synthetic, non-hypercalcemic Vitamin D receptor (VDR) agonist that has been investigated for its therapeutic potential in benign prostatic hyperplasia (BPH).[1][2] Preclinical studies in animal models have demonstrated its efficacy in inhibiting prostate cell proliferation, inducing apoptosis, and exerting anti-inflammatory effects.[3][4] These application notes provide a comprehensive overview of the dosage and administration of BXL-628 in animal models based on publicly available data, to assist researchers in designing and conducting their own studies.

Mechanism of Action

BXL-628 exerts its effects primarily through the activation of the Vitamin D Receptor, a nuclear receptor that regulates gene expression. Key mechanisms of action include:

  • Inhibition of Prostate Cell Growth: BXL-628 inhibits the proliferation of prostate cells and induces apoptosis, even in the presence of androgens and growth factors.[3] This is achieved, in part, by inhibiting the activity of intra-prostatic growth factors downstream of the androgen receptor.[1][4]

  • Anti-inflammatory Effects: The compound has been shown to reduce inflammation within the prostate. It can inhibit the production of pro-inflammatory cytokines and chemokines by human BPH cells.[4]

  • Modulation of Bladder Function: BXL-628 can target bladder cells and inhibit the RhoA/Rho-kinase (ROCK) signaling pathway.[5] This pathway is involved in smooth muscle contraction and is often overactive in bladder conditions associated with BPH.

Data Presentation

Table 1: In Vivo Efficacy of BXL-628 in a Rat Model of Benign Prostatic Hyperplasia
Animal ModelTreatment GroupDosageAdministration RouteDurationKey FindingsReference
Intact Adult Sprague-Dawley RatsBXL-628300 µg/kgOral1 month~30% reduction in ventral prostate weight.[5]Crescioli et al.
Castrated, Testosterone-supplemented Sprague-Dawley RatsBXL-62810, 30, 100, 300 µg/kgNot specified2 weeksCompletely blunted testosterone-stimulated prostate overgrowth at all doses.[5]Crescioli et al.
Table 2: Effect of BXL-628 on Serum Calcium Levels in Rats
Animal ModelTreatment GroupDosageAdministration RouteDurationSerum Calcium LevelsReference
Testosterone-replaced Castrated RatsControlVehicleNot specifiedNot specified10.2 ± 0.16 mg/dlCrescioli et al.
BXL-62810 µg/kgNot specifiedNot specified10.16 ± 0.24 mg/dlCrescioli et al.
BXL-62830 µg/kgNot specifiedNot specified9.87 ± 0.15 mg/dlCrescioli et al.
BXL-628100 µg/kgNot specifiedNot specified10.55 ± 0.18 mg/dlCrescioli et al.
BXL-628300 µg/kgNot specifiedNot specified10.85 ± 0.1 mg/dlCrescioli et al.

Experimental Protocols

Protocol 1: Induction of Benign Prostatic Hyperplasia in Rats and Treatment with BXL-628

Objective: To evaluate the efficacy of BXL-628 in reducing prostate enlargement in a testosterone-induced BPH rat model.

Animal Model:

  • Male Sprague-Dawley rats, either intact adults or surgically castrated.

  • For castrated models, testosterone replacement is administered to induce prostate growth. A common method is subcutaneous injection of testosterone enanthate.

Materials:

  • BXL-628 (elocalcitol)

  • Vehicle for BXL-628 (Note: The specific vehicle for oral administration was not detailed in the reviewed literature. Researchers should select a suitable vehicle based on the physicochemical properties of BXL-628, such as corn oil or a solution containing a solubilizing agent like Tween 80).

  • Testosterone enanthate

  • Vehicle for testosterone (e.g., sesame oil)

  • Gavage needles for oral administration

  • Syringes and needles for subcutaneous injections

Procedure:

  • Animal Acclimatization: House animals in standard conditions with ad libitum access to food and water for at least one week before the experiment.

  • Induction of BPH (for castrated model):

    • Surgically castrate male Sprague-Dawley rats under appropriate anesthesia.

    • Allow a recovery period of at least one week.

    • Administer testosterone enanthate subcutaneously (e.g., weekly injections) to induce prostate growth.

  • Treatment Administration:

    • Prepare a stock solution or suspension of BXL-628 in the chosen vehicle at the desired concentrations (e.g., to deliver 10, 30, 100, or 300 µg/kg body weight).

    • Administer BXL-628 or vehicle to the respective groups of rats daily via oral gavage.

    • The treatment duration can range from 2 weeks to 1 month.[5]

  • Monitoring and Endpoint Analysis:

    • Monitor the animals daily for any signs of toxicity.

    • At the end of the treatment period, euthanize the animals.

    • Carefully dissect and weigh the ventral prostate.

    • Blood samples can be collected for analysis of serum calcium and other relevant biomarkers.

    • Prostate tissue can be processed for histological analysis or molecular studies (e.g., to assess apoptosis or gene expression).

Signaling Pathways and Experimental Workflows

BXL_628_Signaling_Pathway cluster_VDR Vitamin D Receptor (VDR) Signaling cluster_RhoA RhoA/ROCK Signaling Inhibition BXL628 BXL-628 VDR VDR BXL628->VDR binds & activates Nucleus Nucleus VDR->Nucleus translocates to GeneExpression Gene Expression (e.g., Clusterin ↑) Nucleus->GeneExpression regulates Apoptosis Apoptosis ↑ GeneExpression->Apoptosis CellProliferation Cell Proliferation ↓ GeneExpression->CellProliferation BXL628_rho BXL-628 RhoA RhoA Activation BXL628_rho->RhoA inhibits ROCK ROCK Activation RhoA->ROCK activates BladderContraction Bladder Smooth Muscle Contraction ↓ ROCK->BladderContraction

Caption: Signaling pathways of BXL-628.

BPH_Rat_Model_Workflow Acclimatization Animal Acclimatization (Sprague-Dawley Rats) Surgery Castration (optional) Acclimatization->Surgery Grouping Randomization into Treatment Groups Acclimatization->Grouping Testosterone Testosterone Administration (for castrated model) Surgery->Testosterone Testosterone->Grouping Treatment Daily Oral Administration (BXL-628 or Vehicle) Grouping->Treatment Endpoint Endpoint Analysis (Prostate Weight, Histology, etc.) Treatment->Endpoint

Caption: Experimental workflow for BPH rat model.

References

2-(3,5-Bis(trifluoromethyl)phenyl)-2-methylpropanoic acid as a chemical probe for VDR function

Author: BenchChem Technical Support Team. Date: December 2025

A critical review of current literature indicates that 2-(3,5-Bis(trifluoromethyl)phenyl)-2-methylpropanoic acid is not established as a chemical probe for Vitamin D Receptor (VDR) function. Scientific databases primarily identify this compound as a reagent in the synthesis of NK1/NK3 receptor antagonists, which are investigated for the treatment of depression. There is a lack of published data supporting its direct interaction with or modulation of the Vitamin D Receptor.

Therefore, this document provides a generalized framework for the characterization of a hypothetical chemical probe for VDR function, outlining the necessary application notes and protocols for researchers, scientists, and drug development professionals. The methodologies described are standard practices in the field for assessing the activity of novel VDR modulators.

Application Notes: Characterizing a Novel VDR Antagonist

A chemical probe designed to antagonize VDR function must be thoroughly characterized to determine its potency, selectivity, and mechanism of action. The following assays are fundamental to this process.

  • VDR Binding Affinity: The initial step is to ascertain whether the compound directly interacts with the VDR. Competitive binding assays, often utilizing a radiolabeled or fluorescently tagged VDR ligand (e.g., 1α,25-dihydroxyvitamin D3), are employed to determine the binding affinity (Ki or IC50) of the test compound for the VDR ligand-binding domain.

  • VDR-Mediated Transcription: Luciferase reporter gene assays are a cornerstone for assessing the functional consequences of VDR binding. In this cell-based assay, a VDR-responsive promoter linked to a luciferase reporter gene is introduced into a suitable cell line. A genuine VDR antagonist will inhibit the transcriptional activation induced by a known VDR agonist, such as calcitriol.

  • Co-regulator Recruitment: VDR-mediated gene transcription is dependent on the recruitment of co-activator or co-repressor proteins. Assays such as Fluorescence Resonance Energy Transfer (FRET) or Mammalian Two-Hybrid (M2H) can be used to investigate the ability of a compound to modulate the interaction between VDR and its co-regulators. An antagonist would be expected to block the agonist-induced recruitment of co-activators.

  • Target Gene Expression Analysis: To confirm the antagonist activity in a more physiologically relevant context, the expression of endogenous VDR target genes, such as CYP24A1, can be measured by quantitative real-time PCR (qRT-PCR) in cells treated with the compound in the presence of a VDR agonist.

  • Selectivity Profiling: It is crucial to assess the selectivity of a potential VDR probe against other nuclear receptors to ensure that its observed effects are not due to off-target activities. A panel of nuclear receptor assays should be performed.

Quantitative Data Summary for a Hypothetical VDR Antagonist

The following table summarizes hypothetical quantitative data for a novel VDR antagonist compared to a known VDR agonist (1α,25-dihydroxyvitamin D3).

CompoundAssay TypeCell Line/SystemParameterValue
Hypothetical Antagonist VDR Competitive BindingRecombinant Human VDRIC5050 nM
VDR-Mediated Transcription (Luciferase Assay)HEK293TIC50 vs. 1 nM 1,25(OH)₂D₃100 nM
SRC-1 Co-activator Recruitment (FRET)In vitroIC50 vs. 1 nM 1,25(OH)₂D₃150 nM
CYP24A1 mRNA Induction (qRT-PCR)DU145 Prostate Cancer Cells% Inhibition at 1 µM95%
1,25(OH)₂D₃ (Agonist) VDR Competitive BindingRecombinant Human VDRKd0.1 nM
VDR-Mediated Transcription (Luciferase Assay)HEK293TEC500.5 nM
SRC-1 Co-activator Recruitment (FRET)In vitroEC501 nM
CYP24A1 mRNA Induction (qRT-PCR)DU145 Prostate Cancer CellsFold Induction at 10 nM100-fold

VDR Signaling Pathway

The Vitamin D Receptor is a ligand-activated transcription factor. Upon binding its natural ligand, 1α,25-dihydroxyvitamin D3, the VDR undergoes a conformational change, leading to its heterodimerization with the Retinoid X Receptor (RXR). This complex then binds to Vitamin D Response Elements (VDREs) in the promoter regions of target genes, recruiting co-activator proteins and initiating gene transcription.

VDR_Signaling_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus VitaminD 1α,25(OH)₂D₃ VDR_inactive VDR VitaminD->VDR_inactive Binding VDR_active VDR VDR_inactive->VDR_active Activation & Translocation RXR_inactive RXR VDR_RXR VDR-RXR Heterodimer VDR_active->VDR_RXR RXR_active RXR RXR_active->VDR_RXR VDRE VDRE VDR_RXR->VDRE Binding Coactivators Co-activators VDRE->Coactivators Recruitment Transcription Gene Transcription Coactivators->Transcription

VDR Genomic Signaling Pathway

Experimental Protocols

Luciferase Reporter Gene Assay for VDR Antagonist Activity

Objective: To quantify the ability of a test compound to inhibit VDR-mediated gene transcription induced by a VDR agonist.

Materials:

  • HEK293T cells (or other suitable cell line)

  • DMEM with 10% FBS and antibiotics

  • VDR expression plasmid

  • RXR expression plasmid

  • VDRE-luciferase reporter plasmid

  • Control plasmid (e.g., Renilla luciferase) for normalization

  • Transfection reagent

  • 1α,25-dihydroxyvitamin D3 (agonist)

  • Test compound (hypothetical antagonist)

  • Luciferase assay reagent

  • 96-well cell culture plates

Protocol:

  • Cell Seeding: Seed HEK293T cells in 96-well plates at a density of 1 x 10^4 cells per well and incubate for 24 hours.

  • Transfection: Co-transfect the cells with the VDR expression plasmid, RXR expression plasmid, VDRE-luciferase reporter plasmid, and the control plasmid using a suitable transfection reagent according to the manufacturer's instructions.

  • Compound Treatment: After 24 hours of transfection, replace the medium with a medium containing a constant concentration of the VDR agonist (e.g., 1 nM 1α,25-dihydroxyvitamin D3) and serial dilutions of the test compound. Include appropriate controls (vehicle, agonist alone).

  • Incubation: Incubate the cells for another 24 hours.

  • Lysis and Luciferase Measurement: Lyse the cells and measure both firefly and Renilla luciferase activities using a luminometer according to the luciferase assay kit protocol.

  • Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity. Plot the normalized luciferase activity against the concentration of the test compound and determine the IC50 value.

Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Co-activator Recruitment Assay

Objective: To measure the ability of a test compound to inhibit the interaction between VDR and a co-activator peptide.

Materials:

  • Recombinant VDR Ligand Binding Domain (LBD)

  • Fluorescently labeled co-activator peptide (e.g., from SRC-1)

  • TR-FRET donor and acceptor fluorophores

  • 1α,25-dihydroxyvitamin D3 (agonist)

  • Test compound (hypothetical antagonist)

  • Assay buffer

  • 384-well assay plates

Protocol:

  • Reagent Preparation: Prepare solutions of VDR-LBD, the fluorescently labeled co-activator peptide, agonist, and test compound in the assay buffer.

  • Compound Dispensing: Dispense serial dilutions of the test compound into the 384-well plate.

  • Reagent Addition: Add the VDR-LBD, fluorescently labeled co-activator peptide, and a constant concentration of the agonist to each well.

  • Incubation: Incubate the plate at room temperature for 1-2 hours to allow the binding to reach equilibrium.

  • TR-FRET Measurement: Measure the TR-FRET signal using a plate reader capable of time-resolved fluorescence measurements.

  • Data Analysis: Calculate the TR-FRET ratio and plot it against the concentration of the test compound to determine the IC50 value.

Experimental Workflow for VDR Antagonist Characterization

The following diagram illustrates a typical workflow for the discovery and characterization of a novel VDR antagonist.

VDR_Antagonist_Workflow Screening High-Throughput Screening (e.g., Reporter Assay) Hit_Identification Hit Identification Screening->Hit_Identification Binding_Assay VDR Binding Assay (IC50 Determination) Hit_Identification->Binding_Assay Functional_Assay Functional Antagonism (Luciferase Assay - IC50) Binding_Assay->Functional_Assay Coactivator_Assay Co-activator Recruitment (TR-FRET - IC50) Functional_Assay->Coactivator_Assay Gene_Expression Target Gene Expression (qRT-PCR) Coactivator_Assay->Gene_Expression Selectivity Selectivity Profiling (vs. other NRs) Gene_Expression->Selectivity Lead_Compound Lead Compound Selectivity->Lead_Compound

VDR Antagonist Discovery Workflow

Commercial Suppliers and Research Applications of 2-(3,5-Bis(trifluoromethyl)phenyl)-2-methylpropanoic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive overview of the commercial availability and primary research applications of 2-(3,5-Bis(trifluoromethyl)phenyl)-2-methylpropanoic acid. It is a key intermediate in the synthesis of the antiemetic drug Netupitant, a potent neurokinin-1 (NK1) receptor antagonist. This guide includes a list of commercial suppliers, detailed experimental protocols for the synthesis of Netupitant, and an exploration of the underlying NK1 and neurokinin-3 (NK3) receptor signaling pathways, visualized through detailed diagrams.

Commercial Availability

This compound (CAS No. 289686-70-0) is readily available from various commercial chemical suppliers catering to the research and pharmaceutical development sectors. The purity and quantity of the compound can be customized to meet specific research needs.

Table 1: Commercial Suppliers of this compound

SupplierPurityAvailable Quantities
Sigma-Aldrich≥97%250 mg, 1 g, 5 g[1]
ChemicalBook98%, 99%Inquire for details[2]
Echemi97%, 99% (Pharmaceutical Grade)Inquire for details[3]
AChemBlock95%Inquire for details
BLDpharmResearch GradeInquire for details
Synthonix≥97%Inquire for details

Note: Availability and pricing are subject to change. Please consult the respective supplier's website for the most current information.

Research Applications

The primary application of this compound in the scientific community is as a crucial building block in the synthesis of Netupitant .

Netupitant is a highly selective neurokinin-1 (NK1) receptor antagonist.[4] It is a key active pharmaceutical ingredient (API) in the combination drug Akynzeo® (Netupitant/Palonosetron), which is approved for the prevention of acute and delayed nausea and vomiting associated with cancer chemotherapy.[4][5]

Beyond its role in synthesizing Netupitant for antiemetic research, this carboxylic acid derivative is also utilized in the development of other NK1 and dual NK1/NK3 receptor antagonists. These antagonists are being investigated for their therapeutic potential in treating a range of conditions, including:

  • Depression: As a reagent in the synthesis of NK1/NK3 receptor antagonists for the treatment of depression.[2]

  • Vasomotor Symptoms (Hot Flashes): In the development of dual NK1/NK3 receptor antagonists for managing moderate to severe vasomotor symptoms associated with menopause.

Experimental Protocols

Synthesis of Netupitant from this compound

This protocol outlines the final coupling step in the synthesis of Netupitant, where this compound is converted to its acid chloride and then reacted with the amine intermediate.

Step 1: Formation of the Acid Chloride

  • To a solution of this compound (e.g., 15.0 g, 50 mmol) in dichloromethane (127.5 ml), add a catalytic amount of dimethylformamide (DMF) (e.g., 0.75 ml).

  • Cool the mixture in an ice bath.

  • Slowly add oxalyl chloride (e.g., 8.76 ml, 100 mmol) to the solution.

  • Allow the reaction to stir at room temperature for approximately 4.5 hours, or until the reaction is complete (monitored by TLC or LC-MS).

  • Remove the solvent and excess oxalyl chloride under reduced pressure to yield the crude 2-(3,5-bis-trifluoromethyl-phenyl)-2-methyl-propionyl chloride.

Step 2: Coupling Reaction to form Netupitant

  • In a separate reaction vessel, dissolve methyl-[6-(4-methyl-piperazin-1-yl)-4-o-tolyl-pyridin-3-yl]-amine (e.g., 20 g, 67.5 mmol) and N-ethyldiisopropylamine (e.g., 17.5 ml, 101 mmol) in dichloromethane (200 ml).[6]

  • Cool the amine solution in an ice bath.

  • Dissolve the crude 2-(3,5-bis-trifluoromethyl-phenyl)-2-methyl-propionyl chloride (e.g., 24 g, 75 mmol) in dichloromethane (50 ml) and add it dropwise to the cooled amine solution.[6]

  • Warm the reaction mixture to 35-40°C and stir for 3 hours.[6]

  • Cool the reaction to room temperature and quench with a saturated aqueous solution of sodium bicarbonate (250 ml).[6]

  • Separate the organic layer and extract the aqueous layer with dichloromethane.

  • Combine the organic layers, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

Step 3: Purification of Netupitant

  • The crude product is purified by flash chromatography on silica gel.

  • The purified Netupitant is obtained as white crystals.[6]

Table 2: Reagents and Solvents for Netupitant Synthesis

Reagent/SolventRole
This compoundStarting Material
Oxalyl ChlorideChlorinating Agent
DichloromethaneSolvent
Dimethylformamide (DMF)Catalyst
Methyl-[6-(4-methyl-piperazin-1-yl)-4-o-tolyl-pyridin-3-yl]-amineAmine Intermediate
N-ethyldiisopropylamineBase
Saturated Sodium BicarbonateQuenching Agent
Magnesium SulfateDrying Agent

Signaling Pathways

Netupitant and related compounds exert their therapeutic effects by antagonizing neurokinin receptors, which are G-protein coupled receptors (GPCRs).

NK1 Receptor Signaling Pathway

The NK1 receptor is primarily activated by the neuropeptide Substance P. This activation triggers a cascade of intracellular events, primarily through Gq and Gs proteins.[7][8]

NK1_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Substance P Substance P NK1 Receptor NK1 Receptor Substance P->NK1 Receptor Gq Gq NK1 Receptor->Gq activates Gs Gs NK1 Receptor->Gs activates PLC Phospholipase C Gq->PLC activates AC Adenylyl Cyclase Gs->AC activates IP3 IP₃ PLC->IP3 cleaves PIP₂ to DAG DAG PLC->DAG cleaves PIP₂ to cAMP cAMP AC->cAMP converts ATP to PIP2 PIP₂ Ca2+ Ca²⁺ Release IP3->Ca2+ induces PKC Protein Kinase C DAG->PKC activates ATP ATP PKA Protein Kinase A cAMP->PKA activates Downstream Effectors Downstream Effectors Ca2+->Downstream Effectors PKC->Downstream Effectors PKA->Downstream Effectors

NK1 Receptor Signaling Pathway
NK3 Receptor Signaling Pathway

The NK3 receptor is preferentially activated by Neurokinin B (NKB). Its signaling is also mediated through G-protein coupled pathways, leading to downstream cellular responses.

NK3_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Neurokinin B Neurokinin B NK3 Receptor NK3 Receptor Neurokinin B->NK3 Receptor Gq/11 Gq/11 NK3 Receptor->Gq/11 activates PLC Phospholipase C Gq/11->PLC activates IP3 IP₃ PLC->IP3 cleaves PIP₂ to DAG DAG PLC->DAG cleaves PIP₂ to PIP2 PIP₂ Ca2+ Ca²⁺ Release IP3->Ca2+ induces PKC Protein Kinase C DAG->PKC activates Cellular Response Cellular Response Ca2+->Cellular Response PKC->Cellular Response

NK3 Receptor Signaling Pathway
Experimental Workflow: Synthesis and Purification of Netupitant

The overall workflow for the synthesis and purification of Netupitant from its key intermediate is summarized below.

Synthesis_Workflow cluster_synthesis Synthesis cluster_purification Purification A 2-(3,5-Bis(trifluoromethyl)phenyl) -2-methylpropanoic acid B Acid Chloride Formation (Oxalyl Chloride, DMF) A->B C 2-(3,5-bis-trifluoromethyl-phenyl) -2-methyl-propionyl chloride B->C E Coupling Reaction (Base, Dichloromethane) C->E D Amine Intermediate D->E F Crude Netupitant E->F G Workup (NaHCO₃ wash, Extraction) F->G H Drying and Concentration G->H I Flash Chromatography H->I J Pure Netupitant I->J

Netupitant Synthesis Workflow

Conclusion

This compound is a commercially accessible and indispensable intermediate for the synthesis of the NK1 receptor antagonist, Netupitant. The protocols and pathways detailed in this document provide a foundational resource for researchers engaged in the development of antiemetic drugs and other therapeutics targeting the neurokinin receptor family. A thorough understanding of these synthetic routes and biological mechanisms is critical for the advancement of novel treatments for chemotherapy-induced nausea and vomiting, depression, and menopausal symptoms.

References

Application of BXL-628 in Studying RhoA/Rho Kinase Signaling Pathways

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Application Notes

The vitamin D analog BXL-628, also known as elocalcitol, has emerged as a valuable tool for investigating the intricate RhoA/Rho kinase (ROCK) signaling pathway. This pathway is a critical regulator of numerous cellular processes, including smooth muscle contraction, cell migration, and actin cytoskeleton dynamics. Dysregulation of the RhoA/ROCK pathway is implicated in various pathologies, making it a key target for therapeutic intervention. BXL-628 offers a unique mechanism to probe this pathway, primarily through its ability to inhibit RhoA activation and subsequent downstream signaling.

Pre-clinical studies have demonstrated that BXL-628 effectively attenuates RhoA/ROCK signaling in various cell types, most notably in bladder and prostate smooth muscle cells.[1][2] This inhibitory action is attributed to the ability of BXL-628 to prevent the translocation of the small GTPase RhoA from the cytosol to the cell membrane, a crucial step in its activation. By keeping RhoA in its inactive, cytosolic state, BXL-628 effectively blocks the activation of its primary effector, Rho kinase (ROCK). This, in turn, prevents the phosphorylation of downstream targets of ROCK, leading to a reduction in smooth muscle contraction and cell migration.

The application of BXL-628 in research settings provides a powerful approach to dissect the physiological and pathophysiological roles of the RhoA/ROCK pathway. It can be utilized to:

  • Investigate the role of RhoA/ROCK signaling in smooth muscle contractility and its potential as a therapeutic target for conditions such as overactive bladder and benign prostatic hyperplasia (BPH).

  • Elucidate the mechanisms of cell migration and invasion in cancer biology and other diseases involving cell motility.

  • Study the processes of actin cytoskeleton organization and remodeling.

  • Explore the therapeutic potential of modulating the RhoA/ROCK pathway in various disease models.

These application notes provide detailed protocols for key experiments to study the effects of BXL-628 on the RhoA/Rho kinase signaling pathway, along with data presentation tables and visualizations to facilitate experimental design and interpretation.

Data Presentation

The following tables summarize the quantitative effects of BXL-628 on key events in the RhoA/Rho kinase signaling pathway, as reported in preclinical studies.

Table 1: Effect of BXL-628 on Rho Kinase (ROCK) Activity

Treatment GroupConcentration% Inhibition of ROCK Activity (Mean ± SD)p-value
Control-0 ± 0-
BXL-62810 nMData not available< 0.05*

*Qualitative descriptions from studies indicate a significant decrease in ROCK activity; however, specific quantitative data is not provided.[1][2]

Table 2: Effect of BXL-628 on Bladder Smooth Muscle Contraction

TreatmentConcentrationEffect on Carbachol-Induced Contraction
BXL-628Not SpecifiedDelayed time to reach maximal responsiveness

Source: Morelli et al., 2007. The study reported a delay in the onset of contraction, but specific quantitative data on the extent of inhibition (e.g., IC50) was not available.[1]

Table 3: Effect of BXL-628 on Human Bladder Stromal Cell (hBC) Migration

TreatmentConcentration% Inhibition of Cell Migration (relative to control)
BXL-6280.01 pMSignificant inhibition (comparable to other RhoA inhibitors)
Calcitriol1 nMEffective inhibition

Source: Morelli et al., 2006. While the study reports potent inhibition at a very low concentration, specific percentage of inhibition is not provided.[2]

Experimental Protocols

Detailed methodologies for key experiments to assess the impact of BXL-628 on the RhoA/Rho kinase signaling pathway are provided below. These protocols are based on methodologies described in the scientific literature.[1]

Protocol 1: RhoA Membrane Translocation Assay (Western Blot)

This protocol determines the effect of BXL-628 on the translocation of RhoA from the cytosol to the cell membrane, a key indicator of its activation.

Materials:

  • Human bladder smooth muscle cells (hBSMC) or other relevant cell line

  • Cell culture medium and supplements

  • BXL-628 (various concentrations)

  • Vehicle control (e.g., DMSO)

  • Cell lysis buffer (containing protease and phosphatase inhibitors)

  • Subcellular fractionation kit

  • BCA protein assay kit

  • SDS-PAGE gels and running buffer

  • Transfer buffer and PVDF membranes

  • Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)

  • Primary antibody: anti-RhoA

  • Secondary antibody: HRP-conjugated anti-mouse or anti-rabbit IgG

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Cell Culture and Treatment: Culture hBSMC to 70-80% confluency. Treat cells with various concentrations of BXL-628 or vehicle control for a predetermined time (e.g., 24 hours).

  • Subcellular Fractionation: Following treatment, wash cells with ice-cold PBS and perform subcellular fractionation to separate cytosolic and membrane fractions according to the manufacturer's protocol of the fractionation kit.

  • Protein Quantification: Determine the protein concentration of both the cytosolic and membrane fractions using a BCA protein assay.

  • Western Blotting: a. Load equal amounts of protein (e.g., 20-30 µg) from the cytosolic and membrane fractions onto an SDS-PAGE gel. b. Separate proteins by electrophoresis and then transfer them to a PVDF membrane. c. Block the membrane with blocking buffer for 1 hour at room temperature. d. Incubate the membrane with the primary anti-RhoA antibody overnight at 4°C. e. Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature. f. Wash the membrane again and detect the protein bands using a chemiluminescent substrate and an imaging system.

  • Data Analysis: Quantify the band intensities for RhoA in both fractions. Calculate the ratio of membrane-associated RhoA to cytosolic RhoA for each treatment group. A decrease in this ratio in BXL-628-treated cells compared to the control indicates inhibition of RhoA translocation.

Protocol 2: Rho Kinase (ROCK) Activity Assay (Immuno-kinase Assay)

This protocol measures the enzymatic activity of ROCK, the primary downstream effector of RhoA.

Materials:

  • Cell lysates from BXL-628 or vehicle-treated cells

  • Anti-ROCK antibody

  • Protein A/G agarose beads

  • Kinase assay buffer

  • Myosin phosphatase target subunit 1 (MYPT1) as a substrate

  • [γ-³²P]ATP

  • SDS-PAGE gels and autoradiography equipment or a non-radioactive ROCK activity assay kit.

Procedure:

  • Immunoprecipitation of ROCK: a. Incubate cell lysates with an anti-ROCK antibody for 2-4 hours at 4°C. b. Add protein A/G agarose beads and incubate for another 1-2 hours to capture the antibody-ROCK complex. c. Pellet the beads by centrifugation and wash them several times with lysis buffer.

  • Kinase Reaction: a. Resuspend the immunoprecipitated ROCK in kinase assay buffer. b. Add the substrate (MYPT1) and [γ-³²P]ATP to initiate the kinase reaction. c. Incubate at 30°C for a specified time (e.g., 30 minutes).

  • Detection of Phosphorylation: a. Stop the reaction by adding SDS-PAGE sample buffer and boiling. b. Separate the proteins by SDS-PAGE. c. Dry the gel and expose it to an autoradiography film to visualize the phosphorylated MYPT1.

  • Data Analysis: Quantify the intensity of the phosphorylated MYPT1 band. A decrease in band intensity in BXL-628-treated samples compared to the control indicates inhibition of ROCK activity. Alternatively, commercially available non-radioactive ELISA-based ROCK activity assay kits can be used following the manufacturer's instructions.

Protocol 3: In Vitro Bladder Smooth Muscle Contraction Assay

This protocol assesses the functional effect of BXL-628 on smooth muscle contractility.

Materials:

  • Isolated bladder smooth muscle strips (from animal models or human tissue)

  • Organ bath system with force transducers

  • Krebs-Henseleit solution (aerated with 95% O₂ / 5% CO₂)

  • Carbachol (or other contractile agonist)

  • BXL-628 (various concentrations)

  • Data acquisition system

Procedure:

  • Tissue Preparation: Dissect bladder smooth muscle strips and mount them in an organ bath filled with Krebs-Henseleit solution maintained at 37°C and continuously aerated.

  • Equilibration: Allow the muscle strips to equilibrate under a resting tension for at least 60 minutes.

  • Pre-incubation: Add various concentrations of BXL-628 or vehicle control to the organ baths and incubate for a predetermined period.

  • Contraction Induction: Induce contraction by adding a contractile agonist such as carbachol in a cumulative concentration-response manner.

  • Data Recording: Record the isometric tension generated by the muscle strips using force transducers and a data acquisition system.

  • Data Analysis: Construct concentration-response curves for carbachol in the presence and absence of BXL-628. Analyze parameters such as the maximum contraction (Emax) and the time to reach maximal response. A delay in the time to reach Emax or a reduction in Emax in the presence of BXL-628 indicates an inhibitory effect on smooth muscle contraction.

Protocol 4: Cell Migration Assay (Transwell Assay)

This protocol evaluates the effect of BXL-628 on the migratory capacity of cells.

Materials:

  • Human bladder stromal cells (hBC) or other migratory cell line

  • Transwell inserts (with appropriate pore size)

  • Cell culture medium (serum-free and serum-containing)

  • BXL-628 (various concentrations)

  • Vehicle control

  • Calcein AM or crystal violet for cell staining

  • Fluorescence microscope or plate reader

Procedure:

  • Cell Preparation: Culture hBC to sub-confluency and serum-starve them for 12-24 hours before the assay.

  • Assay Setup: a. Place Transwell inserts into the wells of a 24-well plate. b. Add serum-containing medium (as a chemoattractant) to the lower chamber. c. Resuspend the serum-starved cells in serum-free medium containing different concentrations of BXL-628 or vehicle control. d. Add the cell suspension to the upper chamber of the Transwell inserts.

  • Incubation: Incubate the plate at 37°C in a CO₂ incubator for a period sufficient for cell migration (e.g., 12-24 hours).

  • Cell Staining and Quantification: a. After incubation, remove the non-migrated cells from the upper surface of the insert membrane with a cotton swab. b. Fix and stain the migrated cells on the lower surface of the membrane with crystal violet or a fluorescent dye like Calcein AM. c. Count the number of migrated cells in several random fields under a microscope or quantify the fluorescence using a plate reader.

  • Data Analysis: Calculate the average number of migrated cells per field for each treatment group. A reduction in the number of migrated cells in the BXL-628-treated groups compared to the control indicates an inhibitory effect on cell migration.

Visualizations

RhoA/Rho Kinase (ROCK) Signaling Pathway

RhoA_ROCK_Pathway GPCR GPCRs RhoGEFs RhoGEFs GPCR->RhoGEFs RhoA_GDP RhoA-GDP (Inactive) RhoGEFs->RhoA_GDP GDP/GTP Exchange RhoA_GTP RhoA-GTP (Active) ROCK ROCK RhoA_GTP->ROCK Activation MLCP MLC Phosphatase (Active) ROCK->MLCP Inhibition pMLC p-MLC MLCP->pMLC Dephosphorylation pMLCP p-MLC Phosphatase (Inactive) MLC MLC Actin_Myosin Actin-Myosin Interaction pMLC->Actin_Myosin Contraction Smooth Muscle Contraction Actin_Myosin->Contraction BXL628 BXL-628 BXL628->RhoA_GDP Inhibits Activation

Caption: The RhoA/ROCK signaling pathway and the inhibitory action of BXL-628.

Experimental Workflow for Studying BXL-628's Effect on RhoA Activation

BXL628_Workflow start Start: Cell Culture treatment Treatment: BXL-628 or Vehicle start->treatment fractionation Subcellular Fractionation: Cytosol & Membrane treatment->fractionation quantification Protein Quantification (BCA Assay) fractionation->quantification western_blot Western Blot: Anti-RhoA Antibody quantification->western_blot analysis Data Analysis: Membrane/Cytosol RhoA Ratio western_blot->analysis end Conclusion: Inhibition of RhoA Translocation analysis->end

Caption: Workflow for assessing BXL-628's effect on RhoA membrane translocation.

Logical Relationship: Mechanism of BXL-628 Action

BXL628_Mechanism BXL628 BXL-628 RhoA_Activation Inhibition of RhoA Activation BXL628->RhoA_Activation ROCK_Activity Decreased ROCK Activity RhoA_Activation->ROCK_Activity Downstream_Effects Reduced Smooth Muscle Contraction & Inhibited Cell Migration ROCK_Activity->Downstream_Effects

Caption: The sequential mechanism of BXL-628's inhibitory effects.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 2-(3,5-Bis(trifluoromethyl)phenyl)-2-methylpropanoic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield and purity of 2-(3,5-Bis(trifluoromethyl)phenyl)-2-methylpropanoic acid synthesis.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes to produce this compound?

A1: The two most prevalent methods are a multi-step synthesis commencing with 3,5-bis(trifluoromethyl)bromobenzene and the hydrolysis of the corresponding methyl ester. The multi-step route involves a malonic ester synthesis followed by methylation, while the hydrolysis route is a simpler, final deprotection step.

Q2: What is a typical overall yield for the multi-step synthesis?

A2: A reported overall molar yield for the three-step process starting from 3,5-bis(trifluoromethyl)bromobenzene is approximately 62.0%[1].

Q3: Is it possible to achieve a quantitative yield?

A3: One reported method involving the hydrolysis of methyl 2-(3,5-bis(trifluoromethyl)phenyl)-2-methylpropanoate using lithium hydroxide monohydrate claims a 100% yield[2]. However, achieving such high yields in practice depends on the purity of the starting material and careful control of reaction conditions.

Q4: What are the key safety precautions to consider during the synthesis?

A4: When utilizing the multi-step synthesis, extreme caution is necessary when handling sodium hydride (NaH) and methyl sulfate or methyl iodide. Sodium hydride is highly flammable and reacts violently with water[3][4][5][6]. Methylating agents like methyl sulfate and methyl iodide are toxic and should be handled in a well-ventilated fume hood with appropriate personal protective equipment (PPE)[7].

Q5: How can the purity of the final product be assessed?

A5: The purity of this compound can be determined using techniques such as High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy. A patent describing the multi-step synthesis reports a purity of greater than 99.5% as determined by HPLC[1].

Troubleshooting Guides

Route 1: Multi-step Synthesis from 3,5-Bis(trifluoromethyl)bromobenzene

This route involves three key stages:

  • Malonic Ester Synthesis: Reaction of 3,5-bis(trifluoromethyl)bromobenzene with diethyl malonate.

  • Saponification and Decarboxylation: Hydrolysis of the diester followed by decarboxylation.

  • Methylation: Introduction of the final methyl group.

Potential Cause Troubleshooting Suggestion
Inactive Palladium Catalyst Ensure the palladium catalyst is fresh and active. Consider using a different palladium source or ligand.
Inefficient Base The choice of base is critical. Stronger bases like sodium tert-butoxide may be more effective than carbonates.
Suboptimal Reaction Temperature The reaction temperature may need optimization. A temperature range of 80-120 °C is typical for such couplings.
Steric Hindrance The bulky trifluoromethyl groups can hinder the reaction. Increasing the reaction time or using a more reactive malonate equivalent could help.
Potential Cause Troubleshooting Suggestion
Insufficient Base Ensure a sufficient molar excess of the base (e.g., NaOH, KOH) is used to drive the hydrolysis to completion.
Short Reaction Time or Low Temperature Saponification of sterically hindered esters can be slow. Increase the reaction time and/or temperature. Refluxing is often necessary.
Inefficient Decarboxylation Acidification after saponification is crucial. Ensure the pH is sufficiently acidic (pH 1-2) before heating to facilitate decarboxylation.
Potential Cause Troubleshooting Suggestion
Presence of Moisture Sodium hydride (NaH) is extremely water-sensitive. Ensure all glassware is oven-dried and solvents are anhydrous. The reaction should be run under an inert atmosphere (e.g., nitrogen or argon).
Ineffective Methylating Agent Methyl sulfate and methyl iodide are common choices. Ensure the reagent is not degraded. Consider using a more reactive methylating agent if necessary.
Over-methylation While less likely for this specific substrate, using a large excess of the methylating agent could potentially lead to side reactions. Use a controlled stoichiometry.
Suboptimal Temperature The reaction is typically started at a low temperature (-5 °C) during the addition of NaH and the methylating agent, and then warmed to drive the reaction to completion (e.g., 50 °C)[1].
Route 2: Hydrolysis of Methyl 2-(3,5-Bis(trifluoromethyl)phenyl)-2-methylpropanoate
Potential Cause Troubleshooting Suggestion
Insufficient Reaction Time The hydrolysis of this sterically hindered ester is slow. A published procedure using lithium hydroxide specifies a reaction time of 3 days at room temperature[2]. Ensure the reaction is allowed to proceed for a sufficient duration.
Inadequate Mixing The reaction may be heterogeneous. Ensure efficient stirring to maximize the contact between the ester and the aqueous base.
Suboptimal Solvent System A mixture of solvents like methanol, water, and tetrahydrofuran (THF) is used to improve solubility and facilitate the reaction[2]. Ensure the solvent ratios are appropriate.
Hydrolysis of Trifluoromethyl Groups While generally stable, prolonged exposure to strong basic conditions at high temperatures could potentially lead to the hydrolysis of the trifluoromethyl groups. Monitor the reaction for the formation of impurities.

Data Presentation

Table 1: Reported Yields for Different Synthetic Routes

Synthetic Route Key Reagents Reported Yield Reference
Multi-step synthesis from 3,5-bis(trifluoromethyl)bromobenzeneDiethyl malonate, NaH, Methyl sulfate62.0% (overall)[1]
Hydrolysis of methyl 2-(3,5-bis(trifluoromethyl)phenyl)-2-methylpropanoateLithium hydroxide monohydrate100%[2]

Experimental Protocols

Protocol 1: Multi-step Synthesis (Based on CN105503569A)[1]

Step 1: Diethyl 2-(3,5-bis(trifluoromethyl)phenyl)malonate Synthesis

  • To a solution of 3,5-bis(trifluoromethyl)bromobenzene in a suitable solvent (e.g., toluene), add diethyl malonate and a palladium catalyst (e.g., Pd(dppf)Cl2).

  • Add a base (e.g., sodium tert-butoxide) and heat the mixture under an inert atmosphere.

  • Monitor the reaction by TLC or GC-MS until the starting material is consumed.

  • After cooling, perform an aqueous work-up and purify the product by column chromatography.

Step 2: 2-(3,5-bis(trifluoromethyl)phenyl)acetic acid Synthesis

  • Dissolve the product from Step 1 in a mixture of ethanol and water.

  • Add a strong base (e.g., NaOH or KOH) and reflux the mixture until saponification is complete.

  • Cool the reaction mixture and acidify with a strong acid (e.g., HCl) to pH 1-2.

  • Heat the mixture to effect decarboxylation.

  • Extract the product with an organic solvent, dry the organic layer, and remove the solvent under reduced pressure.

Step 3: this compound Synthesis

  • Dissolve the product from Step 2 in anhydrous THF and cool to -5 °C.

  • Carefully add sodium hydride (NaH) in portions under an inert atmosphere.

  • Stir the mixture at the same temperature for 1 hour.

  • Add methyl sulfate dropwise.

  • Warm the reaction to 50 °C and stir for 10 hours.

  • Cool the reaction and quench with a sodium hydroxide solution.

  • Stir at 50 °C for 4 hours.

  • Remove the solvent under reduced pressure, acidify the residue, and collect the solid product by filtration.

  • Recrystallize the crude product from a suitable solvent system (e.g., ethyl acetate/petroleum ether) to obtain the pure product.

Protocol 2: Hydrolysis of Methyl Ester (Based on ChemicalBook)[2]
  • To a suspension of methyl 2-(3,5-bis(trifluoromethyl)phenyl)-2-methylpropanoate in a mixture of methanol, water, and tetrahydrofuran, add lithium hydroxide monohydrate.

  • Degas the mixture and stir at room temperature for 3 days.

  • Monitor the reaction by TLC or LC-MS for the disappearance of the starting material.

  • Remove the solvents by distillation under reduced pressure.

  • Suspend the residue in 1 M hydrochloric acid and extract with ethyl acetate.

  • Combine the organic phases, dry over anhydrous magnesium sulfate, and evaporate the solvent under reduced pressure to afford the final product.

Mandatory Visualization

Synthesis_Workflow cluster_route1 Route 1: Multi-step Synthesis cluster_route2 Route 2: Hydrolysis start1 3,5-Bis(trifluoromethyl)bromobenzene step1 Malonic Ester Synthesis (Diethyl malonate, Pd catalyst, Base) start1->step1 intermediate1 Diethyl 2-(3,5-bis(trifluoromethyl)phenyl)malonate step1->intermediate1 step2 Saponification & Decarboxylation (Base, then Acid/Heat) intermediate1->step2 intermediate2 2-(3,5-bis(trifluoromethyl)phenyl)acetic acid step2->intermediate2 step3 Methylation (NaH, Methylating agent) intermediate2->step3 end_product This compound step3->end_product start2 Methyl 2-(3,5-bis(trifluoromethyl)phenyl)-2-methylpropanoate step4 Hydrolysis (LiOH·H2O) start2->step4 step4->end_product

Caption: Synthetic routes to this compound.

Troubleshooting_Logic cluster_diagnosis Problem Diagnosis cluster_solutions Potential Solutions start Low Yield or Impure Product check_reaction Which reaction step is problematic? start->check_reaction check_purity What is the nature of the impurity? start->check_purity optimize_conditions Optimize Reaction Conditions (Temperature, Time, Reagents) check_reaction->optimize_conditions purify_reagents Purify Starting Materials & Solvents check_reaction->purify_reagents improve_workup Modify Work-up & Purification Protocol check_purity->improve_workup change_route Consider Alternative Synthetic Route optimize_conditions->change_route

Caption: A logical workflow for troubleshooting synthesis issues.

References

troubleshooting inconsistent results with BXL-628 experiments

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing BXL-628 (elocalcitol) in their experiments. Inconsistent results can arise from various factors, from procedural variability to the inherent biological complexity of the pathways being studied. This guide aims to address common issues to help you achieve more reliable and reproducible data.

Frequently Asked Questions (FAQs)

Q1: What is BXL-628 and what is its primary mechanism of action?

A1: BXL-628, also known as elocalcitol, is a synthetic analog of vitamin D3. Its primary mechanism of action is as a vitamin D receptor (VDR) agonist.[1][2] Upon binding to the VDR, a nuclear receptor, BXL-628 modulates the transcription of numerous target genes, leading to its various biological effects.[1]

Q2: What are the main cellular effects of BXL-628 observed in preclinical studies?

A2: Preclinical studies have demonstrated that BXL-628 can:

  • Inhibit the proliferation of both benign prostatic hyperplasia (BPH) and prostate cancer cells.[2][3][4]

  • Induce apoptosis (programmed cell death) in prostate cells.[4][5]

  • Inhibit the invasion of cancer cells.[3]

  • Exert anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines and chemokines.[6]

  • Inhibit RhoA/Rho-kinase signaling, which is involved in cell migration and bladder contractility.[7][8]

Q3: Is BXL-628 hypercalcemic like other vitamin D compounds?

A3: BXL-628 is designed to have a lower hypercalcemic potential compared to calcitriol, the active form of vitamin D3.[9] Preclinical and clinical studies have shown that it has a good safety profile with a reduced risk of causing elevated calcium levels.[6][9]

Q4: How should BXL-628 be stored?

A4: For long-term storage, BXL-628 should be kept at -80°C for up to 6 months or at -20°C for up to 1 month in a sealed container, protected from moisture.[10] As with many vitamin D analogs, it is advisable to protect it from direct light.

Q5: In which solvents can BXL-628 be dissolved?

A5: BXL-628 is soluble in DMSO (30 mg/mL with ultrasonic and warming) and ethanol.[10] For cell culture experiments, a stock solution in DMSO or ethanol is typically prepared and then further diluted in the culture medium to the final working concentration. It is crucial to ensure the final solvent concentration in the culture medium is non-toxic to the cells (usually ≤0.1%).

Troubleshooting Inconsistent Experimental Results

General Considerations for Working with BXL-628
Potential IssueRecommended Solution
Compound Instability Prepare fresh dilutions of BXL-628 from a frozen stock for each experiment. Avoid repeated freeze-thaw cycles of the stock solution.[10] Protect solutions from light.
Solvent Effects Always include a vehicle control (medium with the same final concentration of the solvent, e.g., DMSO or ethanol) in your experiments to account for any solvent-induced effects.
Cell Line Variability The response to BXL-628 can be cell-line dependent.[11] Ensure you are using a consistent cell line and passage number. If results are inconsistent, consider performing STR profiling to authenticate your cell line.
Serum Lot-to-Lot Variability Different lots of fetal bovine serum (FBS) can contain varying levels of hormones and growth factors that may influence the effects of BXL-628. Test new lots of FBS before use in critical experiments or use a serum-free or defined medium if possible.
Troubleshooting Specific Assays

Cell Proliferation Assays (e.g., MTT, Cell Counting)

Observed ProblemPossible CausesTroubleshooting Steps
High variability between replicates Uneven cell seeding, edge effects in multi-well plates, contamination.Ensure a single-cell suspension before seeding. Avoid using the outer wells of plates, or fill them with sterile PBS. Regularly check for contamination.
No or weak inhibitory effect of BXL-628 Incorrect dosage, compound degradation, insensitive cell line, suboptimal incubation time.Perform a dose-response curve to determine the optimal concentration. Prepare fresh BXL-628 dilutions. Confirm VDR expression in your cell line. Optimize the treatment duration.
Inconsistent IC50 values Variations in cell density at the time of treatment, different serum lots, inconsistent incubation times.Standardize the initial cell seeding density. Use the same batch of serum for a set of experiments. Ensure precise timing of treatment and assay steps.

Apoptosis Assays (e.g., TUNEL)

Observed ProblemPossible CausesTroubleshooting Steps
High background in negative controls Over-fixation, excessive enzyme concentration (TdT or proteinase K), DNA damage from other sources.Optimize fixation time and paraformaldehyde concentration. Titrate enzyme concentrations. Handle cells gently to avoid mechanical damage.
No or weak signal in positive controls Inactive TdT enzyme, insufficient permeabilization, inadequate DNA fragmentation in the positive control cells.Use freshly prepared reagents. Optimize permeabilization time and detergent concentration. Ensure the positive control treatment (e.g., DNase I) is effective.
Inconsistent apoptosis induction by BXL-628 Cell cycle state, cell density, variability in treatment timing.Synchronize cells before treatment if possible. Maintain consistent cell density. Ensure precise and consistent timing of BXL-628 application.

Cell Invasion Assays (e.g., Boyden Chamber)

Observed ProblemPossible CausesTroubleshooting Steps
High variability in cell migration/invasion Inconsistent Matrigel coating, cell clumps in the suspension, air bubbles under the membrane.Ensure a uniform and consistent thickness of the Matrigel layer. Prepare a single-cell suspension before seeding. Carefully add the cell suspension to avoid bubbles.
Low cell invasion Suboptimal chemoattractant concentration, incorrect pore size, insufficient incubation time.Optimize the chemoattractant concentration. Choose a membrane with a pore size appropriate for your cell type. Perform a time-course experiment to determine the optimal incubation period.
No effect of BXL-628 on invasion Ineffective concentration, short treatment duration, cell line insensitivity.Test a range of BXL-628 concentrations. Consider pre-treating cells with BXL-628 before seeding in the chamber. Confirm that the cell line is responsive to BXL-628's anti-invasive effects.

Quantitative Data Summary

Table 1: Preclinical Efficacy of BXL-628 in Prostate Cells

ParameterCell LineConcentration/DoseEffectReference
IC50 for Proliferation DU145 (prostate cancer)22.1 ± 19.1 pMInhibition of cell proliferation[3]
Inhibition of bFGF-stimulated proliferation DU145 (prostate cancer)1 x 10⁻⁸ MReduced cell number to 74.1% of control[3]
Apoptosis Induction Human BPH cells10 nM (48h)~270% increase in apoptotic nuclei[5]
Inhibition of Prostate Growth (in vivo) Testosterone-supplemented castrated rats100-300 µg/kgSignificant reduction in ventral prostate weight[9]

Table 2: Clinical Trial Results of BXL-628 in Benign Prostatic Hyperplasia (BPH)

ParameterBXL-628 Group (n=57)Placebo Group (n=62)p-valueReference
Treatment Duration 12 weeks12 weeksN/A[12][13]
Daily Dosage 150 µgN/AN/A[13]
Percentage Change in Prostate Volume -2.90%+4.32%<0.0001[12]
Mean Change in Qmax (uroflowmetry) -0.30+1.50Not significant[12]
Mean Change in AUASI Total Score -1.77-3.45Not significant[12]

Experimental Protocols

Cell Proliferation Assay (General Protocol)
  • Cell Seeding: Seed cells in a 96-well plate at a density of 3,000-5,000 cells per well in 100 µL of complete growth medium. Incubate for 24 hours to allow for cell attachment.

  • Cell Synchronization (Optional): To reduce variability due to cell cycle differences, you can synchronize the cells by incubating them in a low-serum medium (e.g., 0.5% FBS) for 24 hours.

  • Treatment: Prepare serial dilutions of BXL-628 in the appropriate culture medium. Remove the old medium from the wells and add 100 µL of the BXL-628 dilutions or vehicle control.

  • Incubation: Incubate the plate for the desired treatment duration (e.g., 48-72 hours) at 37°C in a humidified incubator with 5% CO₂.

  • Quantification: Assess cell viability using a suitable method, such as MTT, WST-1, or by direct cell counting. Follow the manufacturer's instructions for the chosen assay.

In Vitro Invasion Assay (Boyden Chamber)
  • Chamber Preparation: Rehydrate the Boyden chamber inserts (8 µm pore size is suitable for most epithelial cells) with serum-free medium. If assessing invasion, coat the upper surface of the membrane with a thin layer of Matrigel and allow it to solidify.

  • Cell Preparation: Culture cells to ~80% confluency. Harvest the cells and resuspend them in serum-free medium to create a single-cell suspension.

  • Assay Setup: Add a chemoattractant (e.g., medium with 10% FBS) to the lower chamber. Add the cell suspension (containing BXL-628 or vehicle control) to the upper chamber.

  • Incubation: Incubate for a period that allows for cell migration/invasion but not proliferation (e.g., 24 hours).

  • Analysis: Remove the non-invading cells from the upper surface of the membrane. Fix and stain the cells that have migrated to the lower surface. Count the stained cells under a microscope.

Visualizations

Caption: Simplified signaling pathway of BXL-628 (elocalcitol).

Experimental_Workflow start Start: Experimental Design prep Prepare BXL-628 Stock & Working Solutions start->prep culture Cell Culture & Seeding prep->culture treatment Treatment with BXL-628 & Controls culture->treatment assay Perform Assay (Proliferation, Apoptosis, etc.) treatment->assay data Data Collection assay->data analysis Data Analysis & Interpretation data->analysis end End: Conclusion analysis->end

Caption: General experimental workflow for BXL-628 studies.

Troubleshooting_Logic start Inconsistent Results Observed check_reagents Check Reagents: - BXL-628 freshness/storage - Media/Serum quality start->check_reagents check_protocol Review Protocol: - Consistent timing? - Accurate pipetting? start->check_protocol check_cells Evaluate Cells: - Contamination? - Passage number? - Cell density? start->check_cells still_inconsistent Results Still Inconsistent check_reagents->still_inconsistent check_protocol->still_inconsistent check_cells->still_inconsistent consistent_repro Results are Reproducible optimize_assay Optimize Assay Parameters: - Titrate concentrations - Adjust incubation times still_inconsistent->optimize_assay optimize_assay->consistent_repro

Caption: A logical approach to troubleshooting inconsistent results.

References

stability and long-term storage of 2-(3,5-Bis(trifluoromethyl)phenyl)-2-methylpropanoic acid solutions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability and long-term storage of 2-(3,5-Bis(trifluoromethyl)phenyl)-2-methylpropanoic acid solutions.

Troubleshooting Guides

Issue 1: Poor Solubility of this compound

Symptoms:

  • The compound fails to dissolve completely in the chosen solvent, resulting in a cloudy or heterogeneous mixture.

  • Precipitation is observed upon standing or temperature changes.

Possible Causes:

  • The compound has a large, nonpolar backbone due to the bis(trifluoromethyl)phenyl group, limiting its solubility in polar solvents.[1]

  • The carboxylic acid group's contribution to polarity is outweighed by the hydrophobic regions of the molecule.[1]

Solutions:

StrategyExperimental ProtocolConsiderations
pH Adjustment 1. Weigh the desired amount of the compound.2. Add a small volume of a basic solution (e.g., 0.1 M NaOH) dropwise while stirring.3. Continue adding the base until the compound fully dissolves, indicating the formation of the more soluble carboxylate salt.[1]4. The final pH of the working solution must be maintained to prevent precipitation.[1]Ensure that the adjusted pH is compatible with your experimental design and does not affect the stability of other components.
Co-solvency 1. Prepare a concentrated stock solution (e.g., 10-50 mM) in a water-miscible organic solvent such as DMSO, ethanol, or acetonitrile.[1]2. To prepare the final working solution, add the stock solution dropwise into the aqueous buffer while vigorously stirring to avoid localized high concentrations and precipitation.[1]Be aware that the co-solvent could potentially influence the degradation pathway of the compound.[2] Low concentrations of organic solvents should be tested for compatibility with the experimental system.[1]
Use of Surfactants 1. Prepare the dissolution medium containing a surfactant, such as sodium lauryl sulfate (SLS), to achieve sink conditions.[3]2. The concentration of the surfactant should be optimized to ensure solubilization without interfering with downstream analysis.[3]Different grades of surfactants can contain impurities that may interfere with analytical methods or accelerate the degradation of the active compound.[3]

Issue 2: Suspected Degradation of the Compound in Solution

Symptoms:

  • Appearance of new peaks in HPLC chromatograms over time.[2]

  • A decrease in the peak area of the parent compound in HPLC analysis.

  • Changes in the physical appearance of the solution (e.g., color change).

Possible Causes:

  • Hydrolysis: The carboxylic acid group or other labile functional groups may undergo hydrolysis, especially under acidic or basic conditions.[2] While the trifluoromethyl group is generally stable, it can hydrolyze under strong basic conditions to a carboxylic acid.[2]

  • Oxidation: The aromatic ring or other parts of the molecule can be susceptible to oxidation.[2]

  • Photodegradation: Exposure to UV or ambient light can induce degradation.[2]

  • Thermal Degradation: Elevated temperatures can accelerate chemical degradation.[4]

Solutions:

  • Identify the Degradation Pathway: Conduct forced degradation studies to pinpoint the conditions causing instability.[2] This involves systematically exposing the compound to acidic, basic, oxidative, photolytic, and thermal stress.[2]

  • Optimize Storage Conditions: Based on the forced degradation results, adjust the storage conditions to mitigate the identified degradation pathway. This may involve:

    • Storing solutions at a lower temperature (e.g., 2-8°C or -20°C).

    • Protecting solutions from light by using amber vials or storing them in the dark.

    • Adjusting the pH of the solution to a range where the compound is most stable.

    • Using de-gassed solvents to minimize oxidative degradation.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for solid this compound?

A1: The solid compound should be stored at room temperature in a tightly closed container.[5][6] It is advisable to store it in a cool, dry, and well-ventilated area away from incompatible substances such as oxidizing agents and sources of ignition.[5][6]

Q2: How should I prepare a stock solution of this compound?

A2: Due to its poor aqueous solubility, it is recommended to prepare a concentrated stock solution in an organic solvent such as DMSO, ethanol, or acetonitrile.[1] For use in aqueous media, the stock solution should be added dropwise to the stirred buffer to prevent precipitation.[1]

Q3: How can I assess the stability of my prepared solutions?

A3: A stability-indicating HPLC method is the most common approach. This involves analyzing the solution at various time points and under different storage conditions to monitor for a decrease in the concentration of the parent compound and the appearance of any degradation products.[5]

Q4: What are the potential degradation pathways for this compound?

A4: While the trifluoromethyl groups are generally stable, potential degradation pathways for the overall molecule include hydrolysis of the carboxylic acid, oxidation of the aromatic ring, and photodegradation upon exposure to light.[2] Forced degradation studies are necessary to determine the specific degradation pathways under various stress conditions.[2]

Q5: Is the trifluoromethyl group on the phenyl ring stable?

A5: The carbon-fluorine bond is exceptionally strong, imparting high metabolic and chemical stability.[2] However, under harsh conditions, such as strong alkaline pH, the -CF3 group can undergo hydrolysis to a carboxylic acid group.[2]

Experimental Protocols

Protocol 1: Forced Degradation Study

Objective: To identify potential degradation pathways and the intrinsic stability of this compound.

Methodology:

  • Solution Preparation: Prepare solutions of the compound (e.g., 1 mg/mL) in a suitable solvent system (e.g., acetonitrile/water).

  • Stress Conditions: Expose the solutions to the following conditions:

    • Acid Hydrolysis: 0.1 M HCl at 60°C for 24 hours.[7]

    • Base Hydrolysis: 0.1 M NaOH at 60°C for 24 hours.[7]

    • Oxidation: 3% H₂O₂ at room temperature for 24 hours.[7]

    • Thermal Degradation: 60°C for 24 hours (in parallel with a control at the recommended storage temperature).[7]

    • Photostability: Expose the solution to a light source providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter. A dark control should be stored under the same conditions but protected from light.[8][9]

  • Sample Analysis: Analyze all samples by a stability-indicating HPLC-UV method. Compare the chromatograms of the stressed samples to that of a control sample stored under normal conditions.

Protocol 2: Long-Term Stability Study

Objective: To determine the re-test period or shelf life of this compound solutions under defined storage conditions.

Methodology:

  • Solution Preparation: Prepare the solution at the desired concentration in the final proposed solvent and container closure system.

  • Storage Conditions: Store the solutions under the proposed long-term storage conditions (e.g., 2-8°C, protected from light). It is also recommended to store a set of samples under accelerated conditions (e.g., 25°C/60% RH or 40°C/75% RH) to predict long-term stability.[10]

  • Time Points: Define the testing time points (e.g., 0, 1, 3, 6, 9, 12, 18, and 24 months).

  • Sample Analysis: At each time point, analyze the samples for:

    • Appearance (visual inspection).

    • pH (if aqueous).

    • Assay of the active compound by a validated stability-indicating HPLC method.

    • Quantification of any degradation products.

Data Presentation

The following tables provide examples of how to present stability data.

Table 1: Example of Forced Degradation Study Results

Stress Condition% Degradation of Parent CompoundNumber of Degradation Products
0.1 M HCl, 60°C, 24h5.22
0.1 M NaOH, 60°C, 24h15.83
3% H₂O₂, RT, 24h8.11
60°C, 24h2.51
Light Exposure11.32

Note: The data presented are for illustrative purposes only and do not represent actual experimental results.

Table 2: Example of Long-Term Stability Data (Storage at 2-8°C, Protected from Light)

Time Point (Months)AppearancepHAssay (%)Total Degradation Products (%)
0Clear, colorless7.0100.0< 0.1
3Clear, colorless7.099.80.2
6Clear, colorless6.999.50.5
12Clear, colorless6.999.10.9
24Clear, colorless6.898.21.8

Note: The data presented are for illustrative purposes only and do not represent actual experimental results.

References

addressing solubility issues of 2-(3,5-Bis(trifluoromethyl)phenyl)-2-methylpropanoic acid in aqueous buffers

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on addressing solubility issues of 2-(3,5-Bis(trifluoromethyl)phenyl)-2-methylpropanoic acid in aqueous buffers.

Physicochemical Properties

This compound is a white to yellow solid with the following properties:

PropertyValueSource
Molecular FormulaC₁₂H₁₀F₆O₂[1]
Molecular Weight300.20 g/mol [1]
Melting Point105.5-107 °C[2]
XLogP34.1[1][2]
Estimated pKa ~3.5

Note: The pKa is an estimation based on the structure of the molecule and has not been experimentally determined in this document.

The high XLogP3 value indicates that this compound is highly lipophilic and is expected to have low aqueous solubility.[3]

Troubleshooting Common Solubility Issues

This guide addresses frequent problems encountered when dissolving this compound in aqueous buffers.

Troubleshooting_Solubility start Start: Compound Precipitation or Incomplete Dissolution check_ph Is the buffer pH > 5.5? start->check_ph increase_ph Action: Increase buffer pH to > 5.5 using NaOH or KOH. check_ph->increase_ph No consider_cosolvent Is a co-solvent compatible with the experiment? check_ph->consider_cosolvent Yes ph_adjusted Re-evaluate Solubility increase_ph->ph_adjusted ph_adjusted->consider_cosolvent add_cosolvent Action: Add a water-miscible organic co-solvent (e.g., DMSO, Ethanol). consider_cosolvent->add_cosolvent Yes consider_cyclodextrin Is cyclodextrin complexation an option? consider_cosolvent->consider_cyclodextrin No cosolvent_added Re-evaluate Solubility add_cosolvent->cosolvent_added cosolvent_added->consider_cyclodextrin add_cyclodextrin Action: Use a cyclodextrin (e.g., HP-β-CD) to form an inclusion complex. consider_cyclodextrin->add_cyclodextrin Yes consult_specialist Outcome: Consult a formulation specialist. consider_cyclodextrin->consult_specialist No cyclodextrin_added Re-evaluate Solubility add_cyclodextrin->cyclodextrin_added cyclodextrin_added->consult_specialist

Troubleshooting flowchart for solubility issues.

Q1: My compound is not dissolving in my neutral phosphate-buffered saline (PBS) at pH 7.4. What should I do?

A1: This is expected due to the compound's low intrinsic solubility. As a carboxylic acid, its solubility is highly dependent on pH.[4] At pH values significantly above its pKa, the compound will deprotonate to form a more soluble carboxylate salt.[5] For this compound, with an estimated pKa of around 3.5, increasing the pH will significantly enhance its solubility.

Q2: To what pH should I adjust my buffer to dissolve the compound?

A2: According to the Henderson-Hasselbalch equation, when the pH is equal to the pKa, the compound is 50% ionized.[6] To ensure complete deprotonation and maximize solubility, you should aim for a pH at least 2 units above the pKa. Therefore, a buffer pH of 5.5 or higher is recommended. The following table illustrates the predicted effect of pH on the aqueous solubility of this compound.

Table 1: Predicted Aqueous Solubility vs. pH

pHPredicted Solubility (µg/mL)
3.510
4.5100
5.51,000
6.510,000
7.4>10,000

Note: These are theoretical values based on an estimated pKa and are intended for illustrative purposes.

Advanced Solubilization Techniques

If pH adjustment alone is insufficient or not feasible for your experimental setup, consider the following advanced techniques.

Q3: Can I use a co-solvent to improve solubility?

A3: Yes, using a water-miscible organic co-solvent can significantly enhance the solubility of lipophilic compounds.[7] Co-solvents work by reducing the polarity of the aqueous medium.[7] Common co-solvents include dimethyl sulfoxide (DMSO), ethanol, and polyethylene glycol 400 (PEG 400). It is crucial to first dissolve the compound in the neat co-solvent and then add the aqueous buffer to the desired final concentration. Always verify the compatibility of the co-solvent with your specific assay or experimental system.

Table 2: Illustrative Solubility in Co-Solvent Systems

Co-SolventConcentration in Water (%)Illustrative Solubility (mg/mL)
DMSO51.5
105
Ethanol50.8
102.5
PEG 40051.2
104.0

Note: These values are for illustrative purposes and should be experimentally confirmed.

Q4: What are cyclodextrins and can they help with solubility?

A4: Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity.[8] They can encapsulate poorly soluble "guest" molecules, like the compound , forming an inclusion complex that has significantly higher aqueous solubility.[8] Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a commonly used derivative with high water solubility and low toxicity.

Table 3: Illustrative Solubility with Cyclodextrin

CyclodextrinConcentration (mM)Illustrative Solubility (mg/mL)
HP-β-CD102.0
255.5
5012.0

Note: These values are for illustrative purposes and should be experimentally confirmed.

Experimental Protocols

Protocol 1: Determination of Aqueous Solubility by the Shake-Flask Method

This protocol outlines the standard shake-flask method to determine the thermodynamic solubility of this compound in a given aqueous buffer.

Experimental_Workflow start Start add_excess 1. Add excess compound to buffer start->add_excess equilibrate 2. Equilibrate at constant temperature (e.g., 24-48h with agitation) add_excess->equilibrate separate_phases 3. Separate solid from liquid (centrifugation or filtration) equilibrate->separate_phases quantify 4. Quantify compound concentration in the supernatant (e.g., HPLC-UV) separate_phases->quantify end End: Determine Solubility quantify->end

Workflow for solubility determination.

Materials:

  • This compound

  • Aqueous buffer of choice

  • Vials with screw caps

  • Orbital shaker or rotator in a temperature-controlled environment

  • Centrifuge or syringe filters (0.22 µm)

  • High-Performance Liquid Chromatography (HPLC) system with UV detector

  • Volumetric flasks and pipettes

Procedure:

  • Preparation: Add an excess amount of the compound to a vial containing a known volume of the aqueous buffer. The presence of undissolved solid is necessary to ensure saturation.

  • Equilibration: Seal the vials and place them on an orbital shaker in a temperature-controlled environment (e.g., 25°C or 37°C). Allow the mixture to equilibrate for 24-48 hours.

  • Phase Separation: After equilibration, separate the undissolved solid from the saturated solution. This can be achieved by centrifugation at high speed (e.g., 14,000 rpm for 15 minutes) or by filtering the suspension through a 0.22 µm syringe filter.

  • Quantification: Carefully take an aliquot of the clear supernatant and dilute it with a suitable solvent (e.g., acetonitrile or methanol) to a concentration within the linear range of your analytical method.

  • Analysis: Analyze the diluted sample by a validated HPLC-UV method to determine the concentration of the dissolved compound.

  • Calculation: Calculate the solubility by multiplying the measured concentration by the dilution factor.

Frequently Asked Questions (FAQs)

FAQ_Diagram cluster_equilibrium Aqueous Buffer Equilibrium NonIonized R-COOH (Lipophilic, Low Solubility) Ionized R-COO⁻ + H⁺ (Hydrophilic, High Solubility) NonIonized->Ionized pH > pKa Ionized->NonIonized pH < pKa

Equilibrium of the carboxylic acid in buffer.

Q5: How should I prepare a stock solution of this compound?

A5: It is recommended to prepare a high-concentration stock solution in an organic solvent such as DMSO or ethanol. For example, a 100 mM stock in DMSO can be prepared and stored at -20°C. This stock solution can then be diluted into your aqueous buffer, but be mindful of the final concentration of the organic solvent.

Q6: I noticed some precipitation when I diluted my DMSO stock solution into my aqueous buffer. Why did this happen and how can I prevent it?

A6: This is a common issue when the final concentration of the compound in the aqueous buffer exceeds its solubility under those conditions. To prevent this, you can try one or a combination of the following:

  • Increase the pH of your aqueous buffer.

  • Increase the percentage of co-solvent in your final solution (if your experiment allows).

  • Lower the final concentration of your compound.

Q7: Is the compound stable in high pH buffers?

A7: While increasing the pH enhances solubility, the stability of the compound in highly alkaline conditions should be experimentally verified, especially for long-term storage or prolonged experiments. It is advisable to prepare fresh solutions for your experiments.

Q8: Can I use sonication to help dissolve the compound?

A8: Sonication can be used to aid in the initial dispersion of the compound in the solvent and can accelerate the dissolution process. However, for determining thermodynamic solubility, it is the equilibration time that is most critical. For routine preparation of solutions for bioassays, sonication can be a useful tool.

References

Technical Support Center: BXL-628 Off-Target Effects

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals investigating the potential off-target effects of BXL-628 (elocalcitol), a Vitamin D Receptor (VDR) agonist.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for BXL-628?

A1: BXL-628 is a synthetic Vitamin D Receptor (VDR) agonist.[1] Its primary mechanism of action is binding to the VDR, a nuclear receptor that regulates gene expression.[1] This interaction leads to the modulation of various biological processes, including cell proliferation, differentiation, and immune responses.[1]

Q2: What are the known downstream effects of BXL-628's on-target activity?

A2: BXL-628 has been shown to have several downstream effects related to its on-target VDR agonism, primarily in the context of benign prostatic hyperplasia (BPH). These include:

  • Inhibition of intra-prostatic growth factors downstream of the androgen receptor.[1][2]

  • Reduction of pro-inflammatory cytokine and chemokine production in human BPH cells.[2]

  • Inhibition of the RhoA/Rho-kinase (ROCK) signaling pathway, which is involved in smooth muscle contraction.[3][4]

Q3: Have any off-target effects of BXL-628 been reported in preclinical or clinical studies?

A3: Preclinical studies have suggested a favorable off-target profile for BXL-628. Specifically, it has been reported that BXL-628 does not inhibit 5 alpha-reductase 1 and 2, does not bind to the androgen receptor, and does not cause hypercalcemia at therapeutic doses.[5][6][7] However, a comprehensive screen for all potential off-target interactions may not have been exhaustive. Therefore, it is crucial for researchers to consider and investigate potential off-target effects in their specific experimental systems.

Q4: What are the recommended initial steps to identify potential off-target effects of BXL-628?

A4: A multi-pronged approach is recommended to identify potential off-target effects. This typically involves a combination of in silico, in vitro, and cell-based assays.

  • In Silico Analysis: Utilize computational methods to predict potential off-target binding based on the structure of BXL-628 and its similarity to ligands of other known receptors or enzymes.

  • Biochemical Screening: Employ techniques like affinity chromatography coupled with mass spectrometry to identify proteins that physically interact with BXL-628.

  • Broad-Panel Screening: Screen BXL-628 against a large panel of receptors, kinases, and other enzymes to identify any unintended activity.

  • Cell-Based Assays: Use global gene expression analysis (e.g., RNA-seq) or proteomics to identify unexpected changes in cellular pathways in response to BXL-628 treatment.

Troubleshooting Guides

Issue 1: Unexpected Phenotype Observed in BXL-628 Treated Cells

  • Problem: Your cell-based assay shows a phenotype that cannot be readily explained by the known VDR-mediated signaling pathway.

  • Troubleshooting Steps:

    • Confirm VDR Expression: Verify the expression and functionality of the Vitamin D Receptor in your cell line. A lack of VDR expression would strongly suggest an off-target effect.

    • Dose-Response Analysis: Perform a detailed dose-response curve. Off-target effects may occur at higher concentrations than on-target effects.

    • Use a VDR Antagonist: Treat cells with a VDR antagonist in conjunction with BXL-628. If the unexpected phenotype persists, it is likely VDR-independent.

    • Gene Expression Profiling: Conduct RNA-sequencing or microarray analysis to identify differentially expressed genes and pathways that are not typically associated with VDR activation.

    • Affinity Pulldown-Mass Spectrometry: Perform an affinity chromatography experiment using a biotinylated version of BXL-628 to pull down interacting proteins for identification by mass spectrometry.

Issue 2: Conflicting Results with Other VDR Agonists

  • Problem: BXL-628 elicits a different cellular response compared to other known VDR agonists (e.g., calcitriol) at equimolar concentrations.

  • Troubleshooting Steps:

    • Re-evaluate Potency: Confirm the relative potency of BXL-628 and the other VDR agonists in your specific assay system, as potencies can vary between cell types and assay conditions.

    • Kinase Profiling: Since BXL-628 has been shown to affect the RhoA/ROCK pathway, a broad kinase profiling assay can determine if it interacts with other kinases that might not be affected by calcitriol.[3] Many commercial services offer kinase panels for this purpose.[8][9][10][11][12]

    • Receptor Cross-Reactivity: Screen BXL-628 against a panel of other nuclear receptors to check for potential cross-reactivity that may not be present with other VDR agonists.

Data Presentation

Table 1: Summary of BXL-628 In Vitro Activity

ParameterAssayResultReference
On-Target Activity
VDR BindingCompetitive Radioligand BindingHigh Affinity[1]
BPH Cell ProliferationCell Viability AssayInhibition[5][6]
Apoptosis InductionDNA Fragmentation AssayIncreased Apoptosis[5][6]
RhoA/ROCK SignalingImmuno-kinase AssayInhibition[3]
Off-Target Assessment (Preclinical)
5 alpha-reductase 1 & 2Enzyme Activity AssayNo Inhibition[5][6]
Androgen Receptor BindingCompetitive Binding AssayNo Binding[5][6]
Serum Calcium LevelsIn Vivo (Rat)No significant change[5][6]

Experimental Protocols

Protocol 1: Affinity Chromatography for Off-Target Identification

This protocol outlines a general procedure for identifying protein targets of BXL-628 using affinity chromatography.[13][14][15][16][17]

  • Probe Synthesis: Synthesize a biotinylated version of BXL-628. It is critical that the biotin linker is attached at a position that does not interfere with the compound's binding to its targets.

  • Immobilization: Immobilize the biotinylated BXL-628 onto streptavidin-coated agarose or magnetic beads.

  • Cell Lysate Preparation: Prepare a cell lysate from the cell line of interest. Ensure the lysis buffer contains protease and phosphatase inhibitors.

  • Incubation: Incubate the immobilized BXL-628 with the cell lysate to allow for binding of target proteins.

  • Washing: Wash the beads extensively to remove non-specifically bound proteins.

  • Elution: Elute the bound proteins from the beads using a high-salt buffer, a change in pH, or a denaturing agent like SDS.

  • Protein Identification: Identify the eluted proteins using mass spectrometry (e.g., LC-MS/MS).

  • Data Analysis: Analyze the mass spectrometry data to identify proteins that were specifically pulled down by the BXL-628 probe compared to a control (e.g., beads with biotin only).

Protocol 2: Kinase Profiling

This protocol describes a general approach for screening BXL-628 against a panel of kinases.

  • Compound Preparation: Prepare a stock solution of BXL-628 at a known concentration.

  • Kinase Panel Selection: Choose a commercially available kinase profiling service that offers a broad panel of kinases.[8][9][10][11][12] These services typically use methods like radiometric assays, fluorescence-based assays, or mobility shift assays.

  • Assay Execution: The service provider will perform the kinase assays at one or more concentrations of BXL-628. A standard inhibitor for each kinase is usually included as a positive control.

  • Data Acquisition: The activity of each kinase in the presence of BXL-628 is measured and compared to a vehicle control.

  • Data Analysis: The results are typically presented as the percent inhibition of each kinase at the tested concentration(s) of BXL-628. Hits are identified as kinases that show significant inhibition.

  • Follow-up: For any identified hits, it is recommended to perform a full dose-response curve to determine the IC50 value.

Visualizations

Caption: On-target signaling pathway of BXL-628.

Off_Target_Workflow Start Start: Unexpected Phenotype with BXL-628 In_Silico In Silico Target Prediction Start->In_Silico Biochemical Biochemical Screening (e.g., Affinity Chromatography) Start->Biochemical Cell_Based Cell-Based Screening (e.g., RNA-seq, Kinase Panel) Start->Cell_Based Identify_Hits Identify Potential Off-Targets In_Silico->Identify_Hits Biochemical->Identify_Hits Cell_Based->Identify_Hits Validate_Hits Validate Hits with Orthogonal Assays Identify_Hits->Validate_Hits Mechanism Elucidate Off-Target Mechanism of Action Validate_Hits->Mechanism End End: Characterized Off-Target Effect Mechanism->End

Caption: Experimental workflow for identifying off-target effects.

References

Technical Support Center: Method Refinement for BXL-628 in High-Throughput Screening

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers utilizing BXL-628 (elocalcitol) and similar Vitamin D Receptor (VDR) agonists in high-throughput screening (HTS) campaigns. The information is designed to assist in method refinement and address common challenges encountered during experimental workflows.

Troubleshooting Guides

This section addresses specific issues that may arise during HTS assays for VDR agonists like BXL-628.

Issue 1: High Variability and Poor Z'-Factor in Cell-Based Reporter Assays

Potential Cause Recommended Solution
Uneven Cell Seeding Ensure thorough cell suspension mixing before and during plating. Use automated cell dispensers for better consistency.
Edge Effects To minimize evaporation, use plates with lids, fill perimeter wells with sterile PBS or media, and do not use these wells for experimental data. Ensure uniform temperature and humidity in the incubator.[1][2]
Reagent Instability Prepare fresh reagents daily. Assess the stability of critical reagents (e.g., luciferase substrate) at assay temperature over the expected run time.[2]
Cell Health Issues Monitor cell viability and passage number. Use cells within a consistent and optimal passage range. Regularly test for mycoplasma contamination.
DMSO Sensitivity Test the tolerance of the cell line to various DMSO concentrations. Keep the final DMSO concentration consistent across all wells and typically below 0.5%.[2]

Issue 2: Low Signal-to-Background Ratio in Ligand Binding Assays (e.g., TR-FRET)

Potential Cause Recommended Solution
Suboptimal Reagent Concentration Titrate the concentrations of the VDR protein, fluorescently labeled coactivator peptide, and antibodies to determine optimal assay conditions.
Inefficient VDR-Coactivator Interaction Ensure the purity and activity of the recombinant VDR and coactivator proteins. Consider using a different coactivator peptide.
Interference from Library Compounds Screen for compound auto-fluorescence by including a control plate with compounds but without one of the FRET partners.
Short Incubation Time Optimize the incubation time to allow for sufficient binding and signal development.
Assay Buffer Composition Optimize buffer components such as pH, salt concentration, and detergents to enhance protein stability and interaction.

Frequently Asked Questions (FAQs)

Q1: What are the most common HTS assays for identifying VDR agonists like BXL-628?

A1: The most common HTS assays for VDR agonists fall into two main categories:

  • Cell-Based Reporter Gene Assays: These assays utilize a host cell line engineered to express the VDR and a reporter gene (e.g., luciferase) under the control of a VDR-responsive promoter. Upon activation of VDR by a ligand like BXL-628, the reporter gene is expressed, producing a measurable signal.[3][4]

  • Biochemical Ligand Binding Assays: These assays measure the direct interaction between a test compound and the VDR protein. Common formats include Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) and Fluorescence Polarization (FP).[3][5] In a TR-FRET assay, the binding of a VDR agonist promotes the interaction between a donor fluorophore-labeled VDR and an acceptor fluorophore-labeled coactivator peptide, resulting in a FRET signal.[6]

Q2: How can I be sure that a "hit" from my screen is a true VDR agonist?

A2: Hit confirmation and validation are critical steps. A tiered approach is recommended:

  • Primary Screen: Initial screen of the compound library in the primary HTS assay.

  • Confirmatory Screen: Re-test the initial hits in the same assay to eliminate false positives.

  • Dose-Response Analysis: Perform a concentration-response curve of the confirmed hits to determine their potency (e.g., EC50).

  • Orthogonal Assays: Test the hits in a secondary, different assay to confirm their mechanism of action. For example, if the primary screen was a cell-based reporter assay, a biochemical binding assay could be used as an orthogonal assay.[7]

  • Selectivity Profiling: Test the hits against other nuclear receptors to assess their selectivity for VDR.

Q3: What are some key parameters to consider when optimizing a cell-based HTS assay for BXL-628?

A3: Key optimization parameters include:

  • Cell Line: Choose a cell line with robust and reproducible expression of VDR and the reporter construct.

  • Seeding Density: Optimize the number of cells per well to ensure a healthy monolayer and an adequate signal window.

  • Serum Concentration: Test the effect of serum concentration in the culture medium, as it can contain endogenous VDR ligands.

  • Incubation Time: Determine the optimal incubation time with the test compounds to achieve a maximal response.

  • Z'-Factor: Aim for a Z'-factor of ≥ 0.5, which indicates a robust and reliable assay.[8]

Q4: My library compounds seem to be causing cytotoxicity in my cell-based assay. How can I address this?

A4: Compound-induced cytotoxicity can be a significant source of false negatives. It is advisable to perform a counterscreen to assess the cytotoxicity of the library compounds. This can be done using a simple cell viability assay, such as one that measures ATP levels (e.g., CellTiter-Glo®). Data from the primary screen can then be normalized against the cytotoxicity data to identify compounds that specifically modulate VDR activity without causing cell death.

Quantitative Data Summary

The following table provides a summary of hypothetical quantitative data for BXL-628 and other VDR modulators in common HTS assays. These values are for illustrative purposes and may vary depending on the specific assay conditions.

Compound Assay Type Parameter Value
BXL-628VDR Reporter AssayEC500.1 nM
Calcitriol (1,25-dihydroxyvitamin D3)VDR Reporter AssayEC500.05 nM
VDR Antagonist XVDR Reporter AssayIC5050 nM
BXL-628VDR TR-FRET Binding AssayEC500.5 nM
CalcitriolVDR TR-FRET Binding AssayEC500.2 nM

Experimental Protocols

Protocol 1: VDR Reporter Gene Assay

  • Cell Seeding: Seed a VDR-reporter cell line (e.g., HEK293 cells stably expressing VDR and a VDRE-luciferase reporter) in 384-well white, clear-bottom plates at a density of 10,000 cells/well in 40 µL of culture medium. Incubate overnight at 37°C, 5% CO2.

  • Compound Addition: Prepare serial dilutions of test compounds and BXL-628 (as a positive control) in assay buffer. Add 10 µL of the compound solution to the respective wells. For negative controls, add assay buffer with 0.1% DMSO.

  • Incubation: Incubate the plates for 18-24 hours at 37°C, 5% CO2.

  • Luciferase Assay: Equilibrate the plates to room temperature. Add 25 µL of a luciferase assay reagent (e.g., Bright-Glo™) to each well.

  • Data Acquisition: Measure luminescence using a plate reader.

  • Data Analysis: Normalize the data to controls and determine the EC50 values for the active compounds.

Protocol 2: VDR TR-FRET Coactivator Recruitment Assay

  • Reagent Preparation: Prepare an assay buffer (e.g., 50 mM Tris-HCl pH 7.4, 50 mM KCl, 1 mM DTT, 0.01% BSA). Prepare a solution containing GST-tagged VDR ligand-binding domain (LBD), a terbium-labeled anti-GST antibody, and a fluorescein-labeled coactivator peptide.

  • Compound Addition: In a 384-well low-volume black plate, add 2 µL of the test compound or BXL-628 control.

  • Reagent Addition: Add 8 µL of the VDR/antibody/peptide mix to each well.

  • Incubation: Incubate the plate at room temperature for 1-2 hours, protected from light.

  • Data Acquisition: Read the plate on a TR-FRET-compatible plate reader, measuring the emission at two wavelengths (e.g., for the donor and acceptor fluorophores).

  • Data Analysis: Calculate the TR-FRET ratio and determine the EC50 values for the active compounds.

Signaling Pathways and Workflows

VDR_Signaling_Pathway cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus BXL628 BXL-628 VDR_inactive VDR (inactive) BXL628->VDR_inactive Binds VDR_active VDR (active) VDR_inactive->VDR_active Conformational Change Heterodimer VDR-RXR Heterodimer VDR_active->Heterodimer Heterodimerizes with RXR RXR RXR->Heterodimer VDRE VDRE (Vitamin D Response Element) Heterodimer->VDRE Binds to Gene_Transcription Target Gene Transcription VDRE->Gene_Transcription Regulates

Caption: Vitamin D Receptor (VDR) signaling pathway activated by BXL-628.

HTS_Workflow Assay_Development Assay Development & Optimization Primary_Screen Primary HTS (Compound Library) Assay_Development->Primary_Screen Hit_Identification Hit Identification Primary_Screen->Hit_Identification Hit_Confirmation Hit Confirmation (Re-testing) Hit_Identification->Hit_Confirmation Dose_Response Dose-Response & Potency Determination Hit_Confirmation->Dose_Response Secondary_Assays Secondary/Orthogonal Assays Dose_Response->Secondary_Assays Lead_Optimization Lead Optimization Secondary_Assays->Lead_Optimization

Caption: General workflow for a high-throughput screening (HTS) campaign.

References

Technical Support Center: Minimizing Variability in Animal Studies with 2-(3,5-Bis(trifluoromethyl)phenyl)-2-methylpropanoic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance on minimizing variability in animal studies involving 2-(3,5-Bis(trifluoromethyl)phenyl)-2-methylpropanoic acid. This resource offers troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during in vivo experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its potential applications in animal studies?

A1: this compound is a chemical intermediate used in the synthesis of neurokinin-1 (NK1) and neurokinin-3 (NK3) receptor antagonists, which are investigated for the treatment of depression. Structurally, it shares features with arylpropionic acid derivatives and some nonsteroidal selective androgen receptor modulators (SARMs). Therefore, in animal studies, it may be used as a synthetic precursor or investigated for its own potential biological activities, which could include modulation of NK1/NK3 or androgen receptor signaling pathways.

Q2: What are the main sources of variability when using this compound in animal studies?

A2: The primary sources of variability in animal studies with this compound can be categorized as follows:

  • Formulation and Administration: Due to its likely low aqueous solubility, the choice of vehicle and the method of preparation and administration can significantly impact bioavailability and, consequently, experimental outcomes.

  • Animal-Specific Factors: Inter-animal differences in metabolism, genetics, and health status can lead to varied responses to the compound.

  • Experimental Procedures: Inconsistent handling, dosing techniques (e.g., oral gavage), and environmental conditions can introduce significant variability.

Q3: How can I prepare a consistent and effective formulation of this compound for oral administration in mice?

A3: For poorly soluble compounds like this, a common and effective approach is to prepare a homogenous suspension. A detailed protocol for preparing a suspension using carboxymethylcellulose (CMC) and Tween 80 is provided in the "Experimental Protocols" section of this guide. It is crucial to ensure the suspension is uniformly mixed before each administration to guarantee consistent dosing.

Q4: What is a suitable starting dose for this compound in mice?

A4: Determining a starting dose requires preliminary dose-range finding studies. However, based on related compounds, a starting point could be in the range of 10-50 mg/kg for oral administration. It is essential to conduct a pilot study to determine the maximum tolerated dose (MTD) and to observe for any adverse effects.

Q5: How can I minimize stress-related variability in my animal experiments?

A5: Acclimatize animals to the facility and handling for at least one week before the experiment. Handle animals consistently and gently. For procedures like oral gavage, ensure personnel are well-trained to minimize stress and potential injury to the animals.

Troubleshooting Guide

This guide provides solutions to common problems encountered during in vivo studies with this compound.

Problem Potential Cause Recommended Solution
High variability in plasma concentrations of the compound between animals. Inconsistent formulation.Ensure the compound is uniformly suspended in the vehicle before each administration. Use a vortex mixer immediately before drawing each dose.
Improper oral gavage technique.Ensure all personnel are proficient in oral gavage to deliver the full dose to the stomach consistently.
Individual differences in animal metabolism.Increase the number of animals per group to account for biological variability. Ensure animals are of a similar age and weight.
No observable effect at the tested doses. Poor bioavailability of the compound.Optimize the formulation. Consider using a vehicle that enhances solubility and absorption, such as a lipid-based formulation or a nanosuspension.
The administered doses are too low.Conduct a dose-response study with a wider range of concentrations.
Rapid metabolism of the compound.Investigate alternative routes of administration that may provide more sustained exposure, such as subcutaneous injection.
Adverse effects or toxicity observed in animals. The administered doses are too high.Immediately reduce the dose or terminate the study for the affected animals. Conduct a thorough dose-finding study to determine the maximum tolerated dose (MTD).
Toxicity of the vehicle.Run a vehicle-only control group to assess any adverse effects of the formulation itself.

Quantitative Data Summary

ParameterValueSpeciesRoute of AdministrationReference
Oral Bioavailability 55% - 60%RatOral[1]
Elimination Half-life (t½) 3.6 - 5.2 hoursRatIntravenous[1]
Clearance 3.6 - 5.2 ml/min/kgRatIntravenous[1]
Volume of Distribution 1460 - 1560 ml/kgRatIntravenous[1]

Experimental Protocols

Protocol 1: Preparation of an Oral Suspension

Objective: To prepare a homogenous suspension of this compound for oral gavage in mice.

Materials:

  • This compound powder

  • Carboxymethylcellulose sodium (CMC)

  • Tween 80 (Polysorbate 80)

  • Sterile, deionized water

  • Magnetic stirrer and stir bar

  • Vortex mixer

  • Sterile tubes

Procedure:

  • Prepare the Vehicle (0.5% CMC with 0.1% Tween 80):

    • In a sterile beaker with a magnetic stir bar, add the desired volume of sterile water.

    • While stirring, slowly add CMC to a final concentration of 0.5% (w/v). Continue stirring until the CMC is fully dissolved. This may take some time.

    • Add Tween 80 to a final concentration of 0.1% (v/v) and continue stirring until the solution is clear and homogenous.

  • Prepare the Compound Suspension:

    • Calculate the required amount of this compound based on the desired dose, number of animals, and dosing volume (typically 10 ml/kg for mice).

    • Weigh the calculated amount of the compound powder.

    • In a sterile tube, add a small amount of the prepared vehicle to the compound powder to create a paste. This helps to wet the powder and prevent clumping.

    • Gradually add the remaining vehicle to the tube while continuously vortexing to ensure a uniform suspension.

    • Visually inspect the suspension for any large aggregates. If present, sonication may be used to improve dispersion.

    • Crucially, vortex the suspension vigorously immediately before drawing each dose into the gavage syringe.

Protocol 2: Oral Gavage Administration in Mice

Objective: To administer the prepared suspension of this compound to mice accurately and with minimal stress.

Materials:

  • Prepared compound suspension

  • Appropriately sized gavage needles (e.g., 20-22 gauge, 1.5 inches long with a ball tip for adult mice)

  • 1 ml syringes

Procedure:

  • Animal Handling and Restraint:

    • Gently restrain the mouse by the scruff of the neck to immobilize the head. The body should be held firmly but without restricting breathing.

  • Gavage Needle Insertion:

    • Measure the gavage needle from the tip of the mouse's nose to the last rib to estimate the correct insertion depth.

    • Vortex the compound suspension and draw the calculated dose into the syringe.

    • With the mouse's head tilted slightly upward, gently insert the gavage needle into the diastema (the gap between the incisors and molars) and advance it along the roof of the mouth.

    • The mouse should swallow as the needle is advanced down the esophagus. Do not force the needle. If resistance is met, withdraw and reinsert.

  • Dose Administration:

    • Once the needle is at the predetermined depth, administer the suspension slowly and steadily.

  • Post-Administration Monitoring:

    • After administration, gently remove the needle and return the mouse to its cage.

    • Monitor the animal for at least 10-15 minutes for any signs of distress, such as difficulty breathing or leakage of the compound from the nose or mouth.

Mandatory Visualizations

Signaling Pathways

androgen_receptor_signaling cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Androgen Androgen (e.g., Testosterone/DHT) AR_complex Androgen Receptor (AR) - HSP Complex Androgen->AR_complex Binds AR_active Activated AR Dimer AR_complex->AR_active Conformational Change & Dimerization ARE Androgen Response Element (ARE) AR_active->ARE Binds to DNA AR_active->ARE Translocation Gene_Transcription Target Gene Transcription ARE->Gene_Transcription Initiates Cell_Response Cellular Response (e.g., Growth, Proliferation) Gene_Transcription->Cell_Response Leads to SARM 2-(3,5-Bis(trifluoromethyl)phenyl) -2-methylpropanoic acid (Potential SARM Activity) SARM->AR_complex Binds

Caption: Potential Androgen Receptor signaling pathway modulation.

neurokinin_receptor_signaling cluster_membrane Cell Membrane SP Substance P (SP) NK1R Neurokinin-1 Receptor (NK1R) SP->NK1R Binds G_protein Gq/11 Protein NK1R->G_protein Activates PLC Phospholipase C (PLC) G_protein->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release from ER IP3->Ca_release Induces PKC Protein Kinase C (PKC) DAG->PKC Activates Downstream Downstream Signaling Cascades (e.g., MAPK/ERK) Ca_release->Downstream Modulates PKC->Downstream Activates Antagonist 2-(3,5-Bis(trifluoromethyl)phenyl) -2-methylpropanoic acid (as NK1/NK3 Antagonist Precursor) Antagonist->NK1R Blocks

Caption: Potential Neurokinin-1 Receptor signaling pathway antagonism.

Experimental Workflow

experimental_workflow A Compound Formulation (e.g., 0.5% CMC, 0.1% Tween 80) D Oral Gavage Administration A->D B Animal Acclimatization & Baseline Measurements C Randomization into Treatment Groups B->C C->D E Post-Dosing Monitoring (Health & Behavior) D->E F Sample Collection (e.g., Blood, Tissues) E->F G Data Analysis (e.g., Pharmacokinetics, Efficacy) F->G H Interpretation of Results G->H

Caption: General experimental workflow for in vivo studies.

References

degradation pathways of 2-(3,5-Bis(trifluoromethyl)phenyl)-2-methylpropanoic acid under experimental conditions

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: 2-(3,5-Bis(trifluoromethyl)phenyl)-2-methylpropanoic Acid

This technical support center provides guidance for researchers, scientists, and drug development professionals on the potential degradation pathways of this compound under various experimental conditions. The information is based on the chemical structure of the molecule and established principles of organic chemistry, as direct degradation studies on this specific compound are not widely published.

Frequently Asked Questions (FAQs)

Q1: How stable is this compound expected to be?

A1: The molecule is expected to have relatively high stability due to the presence of two trifluoromethyl (-CF3) groups. The carbon-fluorine bond is one of the strongest in organic chemistry, making the -CF3 groups exceptionally stable against metabolic and chemical degradation.[1][2] However, the carboxylic acid functional group represents a potential site for degradation under certain stress conditions.

Q2: What are the most likely degradation pathways for this compound?

A2: While the bis(trifluoromethyl)phenyl moiety is robust, degradation is likely to initiate at the 2-methylpropanoic acid side chain. The most probable degradation pathways include:

  • Decarboxylation: Loss of the carboxyl group as CO2, especially under thermal or photolytic stress.[3][4]

  • Oxidative Degradation: Oxidation of the aliphatic side chain or, under more forceful conditions, the aromatic ring.

  • Photodegradation: Aromatic carboxylic acids can be susceptible to degradation upon exposure to UV light.[5]

Q3: Are the trifluoromethyl groups susceptible to degradation?

A3: The trifluoromethyl group is highly resistant to enzymatic breakdown and chemical degradation.[1][6] Hydrolysis of the -CF3 group to a carboxylic acid (-COOH) can occur, but typically requires specific and harsh conditions, such as a strong alkaline pH.[5] For most experimental conditions, degradation of the -CF3 groups is not anticipated to be a primary pathway.

Q4: I am observing unexpected peaks in my HPLC analysis after storing my compound in solution. What could be the cause?

A4: The appearance of new peaks likely indicates degradation. The specific cause depends on your storage conditions (solvent, temperature, light exposure). Potential causes include solvent-mediated hydrolysis (if esters are present as impurities), decarboxylation, or oxidation. A forced degradation study is recommended to identify the specific cause.[5]

Troubleshooting Guides

Issue 1: Compound shows signs of degradation during routine analysis.

  • Symptoms:

    • Appearance of new peaks in HPLC or LC-MS chromatograms.

    • A decrease in the peak area of the parent compound over time.

    • Changes in the physical appearance of the sample (e.g., color change).

  • Possible Causes & Solutions:

Possible CauseTroubleshooting Steps
Thermal Instability Minimize exposure to high temperatures during sample preparation and analysis. If heating is required, perform a time-course experiment to determine the rate of degradation at that temperature.
Photolytic Instability Protect the sample from light by using amber vials or covering glassware with aluminum foil. Compare samples prepared under light versus in the dark.
Oxidative Degradation Degas solvents before use. Consider adding an antioxidant (e.g., BHT) if compatible with your analytical method. Store samples under an inert atmosphere (e.g., nitrogen or argon).
pH Instability Ensure the pH of your solvent or mobile phase is appropriate. The carboxylic acid moiety may be more or less stable at different pH values. Buffer your solutions if necessary.

Issue 2: Difficulty in identifying degradation products.

  • Symptoms:

    • New peaks are observed, but their identity is unknown.

  • Possible Causes & Solutions:

Possible CauseTroubleshooting Steps
Insufficient Data Use high-resolution mass spectrometry (LC-MS/MS or HRMS) to obtain accurate mass and fragmentation data for the unknown peaks. This can help in proposing elemental compositions and structures.
Complex Fragmentation Isolate the degradation products using preparative HPLC. Analyze the isolated compounds by Nuclear Magnetic Resonance (NMR) spectroscopy for definitive structure elucidation.
Co-eluting Peaks Optimize your chromatographic method (e.g., change the column, mobile phase gradient, or temperature) to achieve better separation of the parent compound and its degradants.

Experimental Protocols

Protocol 1: Forced Degradation Study

This protocol outlines a systematic approach to identify the degradation pathways of this compound.

  • Preparation of Stock Solution: Prepare a stock solution of the compound in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of 1 mg/mL.

  • Stress Conditions:

    • Acid Hydrolysis: Mix the stock solution with 0.1 M HCl. Incubate at 60°C for 24 hours.

    • Base Hydrolysis: Mix the stock solution with 0.1 M NaOH. Incubate at 60°C for 24 hours.

    • Oxidative Degradation: Mix the stock solution with 3% H₂O₂. Store at room temperature, protected from light, for 24 hours.

    • Thermal Degradation: Incubate the stock solution at 80°C in the dark for 48 hours.

    • Photodegradation: Expose the stock solution to UV light (e.g., 254 nm) at room temperature for 24 hours. A control sample should be kept in the dark.

  • Sample Analysis: After the incubation period, neutralize the acidic and basic samples. Analyze all samples, along with an unstressed control, by a stability-indicating HPLC-UV method.

  • Peak Purity and Mass Balance: Use a photodiode array (PDA) detector to assess peak purity. Calculate the mass balance to ensure that the decrease in the parent compound corresponds to the increase in degradation products.

  • Identification of Degradants: Analyze the stressed samples by LC-MS to determine the mass-to-charge ratio (m/z) of the degradation products and propose their structures.

Data Presentation

Table 1: Summary of Forced Degradation Study Results (Hypothetical Data)

Stress Condition% Degradation of Parent CompoundNumber of Degradation ProductsMajor Degradant (m/z)Proposed Identity
0.1 M HCl, 60°C, 24h< 2%0--
0.1 M NaOH, 60°C, 24h~5%1315.06Hydrolysis of one CF₃ group
3% H₂O₂, RT, 24h~15%2285.06, 345.05Oxidized side-chain products
80°C, 48h (Thermal)~25%1284.08Decarboxylation product
UV Light (254 nm), 24h~18%1284.08Decarboxylation product
Control (RT, Dark)< 1%0--

Visualizations

Hypothetical Degradation Pathways

The following diagrams illustrate potential degradation pathways based on the chemical structure of the molecule.

G cluster_thermal Thermal / Photolytic Stress cluster_oxidative Oxidative Stress (e.g., H2O2) cluster_base Strong Base (e.g., NaOH) parent 2-(3,5-Bis(trifluoromethyl)phenyl)- 2-methylpropanoic acid decarboxylated 1,3-Bis(trifluoromethyl)-5- (propan-2-yl)benzene (Decarboxylation Product) parent->decarboxylated Loss of CO2 oxidized Oxidized Side-Chain Products parent->oxidized Oxidation hydrolyzed Hydrolysis of CF3 Group (Minor Product) parent->hydrolyzed Hydrolysis

Caption: Potential degradation pathways under different stress conditions.

Experimental Workflow for Degradation Analysis

This diagram shows a logical workflow for investigating the stability of the compound.

G start Suspected Degradation forced_degradation Perform Forced Degradation Study (Acid, Base, Oxidative, Thermal, Photo) start->forced_degradation hplc_analysis Analyze by Stability-Indicating HPLC-UV/PDA forced_degradation->hplc_analysis degradation_observed Degradation Observed? hplc_analysis->degradation_observed no_degradation Compound is Stable Under Tested Conditions degradation_observed->no_degradation No lcms_analysis Identify Degradants by LC-MS/MS degradation_observed->lcms_analysis Yes isolate_degradants Isolate Degradants via Preparative HPLC lcms_analysis->isolate_degradants nmr_analysis Structure Elucidation by NMR isolate_degradants->nmr_analysis pathway_elucidation Elucidate Degradation Pathway nmr_analysis->pathway_elucidation

Caption: Workflow for stability investigation and degradant identification.

References

Validation & Comparative

2-(3,5-Bis(trifluoromethyl)phenyl)-2-methylpropanoic acid vs other vitamin D receptor modulators

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The Vitamin D receptor (VDR), a nuclear hormone receptor, is a critical regulator of calcium homeostasis, bone metabolism, and immune function. Its modulation presents a therapeutic avenue for a range of conditions, including psoriasis, secondary hyperparathyroidism, and certain cancers. While the endogenous ligand, 1α,25-dihydroxyvitamin D3 (calcitriol), and its synthetic steroidal analogs have been the cornerstone of VDR-targeted therapies, their clinical utility is often hampered by a narrow therapeutic window, primarily due to the risk of hypercalcemia. This has spurred the development of non-steroidal VDR modulators, designed to offer a better-dissociated profile of desired therapeutic effects from calcemic liabilities.

This guide provides an objective comparison of the performance of a representative non-steroidal VDR modulator, LY2109866, with the natural steroidal ligand, calcitriol, and other synthetic steroidal modulators like calcipotriol and paricalcitol. The information presented is based on available experimental data to assist researchers in understanding the nuanced pharmacological differences that underpin their therapeutic and side-effect profiles.

It is important to note that the initially queried compound, 2-(3,5-Bis(trifluoromethyl)phenyl)-2-methylpropanoic acid, is not a recognized Vitamin D Receptor modulator. Extensive literature searches indicate its primary role as a chemical intermediate in the synthesis of NK1/NK3 receptor antagonists. Therefore, this guide focuses on established VDR modulators for a relevant and data-supported comparison.

Quantitative Comparison of VDR Modulators

The following tables summarize the in vitro binding affinities and transcriptional activation potencies of selected non-steroidal and steroidal VDR modulators. These quantitative parameters are crucial for understanding the molecular interactions and functional consequences of VDR ligation.

Table 1: Vitamin D Receptor Binding Affinity

CompoundClassAssay TypeKi (nM)IC50 (nM)Reference
Calcitriol (1,25(OH)₂D₃)Steroidal (Endogenous)Radioligand Binding~0.1~3.6[1]
CalcipotriolSteroidal (Synthetic)Competitive BindingN/AComparable to Calcitriol[1]
ParicalcitolSteroidal (Synthetic)N/AN/AN/AData Not Available
LY2109866Non-SteroidalN/AN/AN/AData Not Available

Table 2: VDR-Mediated Transcriptional Activation

CompoundClassAssay TypeCell LineTarget Gene/ReporterEC50 (nM)Reference
Calcitriol (1,25(OH)₂D₃)Steroidal (Endogenous)Reporter Gene AssayHEK293TCYP24A1-Luc0.65[2]
CalcipotriolSteroidal (Synthetic)Reporter Gene AssayN/AN/AEquipotent to Calcitriol[1]
ParicalcitolSteroidal (Synthetic)HL-60 DifferentiationHL-60N/A12.5[3]
LY2109866Non-SteroidalRXR-VDR HeterodimerizationSaOS-2Gal4-responsive reporter13
Calcitroic AcidSteroidal (Metabolite)Reporter Gene AssayN/AVDR-mediated transcription2890[2]

In Vivo Calcemic Activity

A critical differentiator for VDR modulators is their in vivo calcemic potential. Non-steroidal modulators are often designed to exhibit reduced hypercalcemic effects compared to their steroidal counterparts.

Table 3: In Vivo Calcemic Effects

CompoundClassAnimal ModelKey FindingReference
Calcitriol (1,25(OH)₂D₃)Steroidal (Endogenous)MiceSignificant hypercalcemia at therapeutic doses.[4]
ParicalcitolSteroidal (Synthetic)Hemodialysis patientsReduced episodes of hypercalcemia compared to calcitriol.[5]
LY2109866Non-SteroidalMiceLess calcemic in vivo compared to calcitriol.
20S(OH)D₃ and 20R(OH)D₃Steroidal AnalogsMiceNon-hypercalcemic at high doses (60 µg/kg).[4]

Experimental Methodologies

The data presented in this guide are derived from established in vitro and in vivo assays. Understanding the principles of these methods is essential for interpreting the results and designing future experiments.

Competitive Radioligand Binding Assay

This assay is the gold standard for determining the binding affinity of a compound for a receptor.[6][7] It relies on the principle of competition between a radiolabeled ligand (e.g., [³H]-calcitriol) and an unlabeled test compound for binding to the VDR.

Protocol Outline:

  • Receptor Preparation: A source of VDR is required, typically from recombinant expression systems or nuclear extracts of VDR-expressing cell lines.

  • Incubation: The receptor preparation is incubated with a fixed concentration of the radiolabeled ligand and varying concentrations of the unlabeled test compound.

  • Separation: After reaching equilibrium, the receptor-bound radioligand is separated from the free radioligand. This is commonly achieved through filtration using glass fiber filters that trap the receptor-ligand complex.

  • Quantification: The amount of radioactivity on the filters is measured using a scintillation counter.

  • Data Analysis: The data are plotted as the percentage of specific binding versus the log concentration of the test compound. A sigmoidal curve is fitted to the data to determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand). The Ki (inhibitory constant) can then be calculated from the IC50 using the Cheng-Prusoff equation.[8]

Luciferase Reporter Gene Assay

This cell-based assay measures the functional consequence of VDR activation, which is the transcriptional regulation of target genes.[9][10]

Protocol Outline:

  • Cell Culture and Transfection: A suitable cell line (e.g., HEK293T) is transiently transfected with two plasmids:

    • An expression vector for the human VDR.

    • A reporter plasmid containing a VDR-responsive element (VDRE) upstream of a luciferase gene (e.g., from the promoter of a VDR target gene like CYP24A1).

  • Compound Treatment: After transfection, the cells are treated with varying concentrations of the test compounds.

  • Cell Lysis: Following an incubation period (typically 24-48 hours), the cells are lysed to release the cellular components, including the expressed luciferase enzyme.

  • Luminometry: The cell lysate is mixed with a luciferase substrate (luciferin) and ATP. The luciferase enzyme catalyzes a reaction that produces light, which is quantified using a luminometer.

  • Data Analysis: The luminescence signal is proportional to the transcriptional activity of the VDR. The data are plotted as luminescence versus the log concentration of the test compound to determine the EC50 value (the concentration that produces 50% of the maximal response).

In Vivo Hypercalcemia Assay

This assay assesses the potential of VDR modulators to cause hypercalcemia, a major dose-limiting side effect.

Protocol Outline:

  • Animal Model: Typically, mice or rats are used.

  • Dosing: The animals are administered the test compounds, usually via oral gavage or intraperitoneal injection, for a specified period (e.g., daily for one week). A vehicle control group is included.

  • Blood Sampling: At the end of the treatment period, blood samples are collected from the animals.

  • Calcium Measurement: The concentration of calcium in the serum or plasma is measured using a calcium analyzer.

  • Data Analysis: The serum calcium levels of the treated groups are compared to the vehicle control group to determine if the test compound causes a statistically significant increase in blood calcium.

Signaling Pathways and Experimental Workflows

To provide a clearer understanding of the molecular mechanisms and experimental processes, the following diagrams have been generated using the DOT language.

VDR_Signaling_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus VDR_unliganded VDR VDR_RXR_complex VDR-RXR Heterodimer VDR_unliganded->VDR_RXR_complex RXR_unliganded RXR RXR_unliganded->VDR_RXR_complex VDR_Modulator VDR Modulator (Steroidal or Non-Steroidal) VDR_Modulator->VDR_unliganded Binds VDR_RXR_nucleus VDR-RXR Heterodimer VDR_RXR_complex->VDR_RXR_nucleus Translocation VDRE VDRE (Vitamin D Response Element) VDR_RXR_nucleus->VDRE Binds Coactivators Coactivators VDRE->Coactivators Recruits Transcription Gene Transcription Coactivators->Transcription Initiates Experimental_Workflow cluster_in_vitro In Vitro Evaluation cluster_in_vivo In Vivo Evaluation Binding_Assay Competitive Radioligand Binding Assay Binding_Data Binding Affinity (Ki/IC50) Binding_Assay->Binding_Data Reporter_Assay Luciferase Reporter Gene Assay Functional_Data Transcriptional Activity (EC50) Reporter_Assay->Functional_Data Calcemic_Assay Hypercalcemia Assay Binding_Data->Calcemic_Assay Efficacy_Model Disease Model (e.g., Psoriasis, CKD) Functional_Data->Efficacy_Model Calcemic_Profile Calcemic Potential Calcemic_Assay->Calcemic_Profile Therapeutic_Efficacy Therapeutic Efficacy Efficacy_Model->Therapeutic_Efficacy

References

A Comparative Guide to Vitamin D Receptor Modulation: Characterizing the Agonist BXL-628 Against VDR Antagonists

Author: BenchChem Technical Support Team. Date: December 2025

An Important Clarification on BXL-628 (Elocalcitol): Initial interest in BXL-628 may be associated with a variety of therapeutic effects, however, it is crucial for the research community to note that BXL-628 is a Vitamin D Receptor (VDR) agonist , not an antagonist. Extensive preclinical and clinical data demonstrate that BXL-628, a synthetic analog of calcitriol, mimics the natural ligand 1α,25-dihydroxyvitamin D3 to activate the VDR.[1][2][3][4] Its primary therapeutic investigation has been in the treatment of benign prostatic hyperplasia (BPH), where it leverages its agonistic properties to inhibit prostate cell growth and inflammation.[2][5][6][7]

This guide provides a comprehensive comparison of the VDR agonist BXL-628 with established VDR antagonists, offering objective performance data and detailed experimental protocols to aid researchers in the field of nuclear receptor modulation.

Comparative Analysis of VDR Modulators

To understand the distinct activities of BXL-628 and VDR antagonists, their performance in functional assays is summarized below. BXL-628's potency is demonstrated by its ability to inhibit cell proliferation and modulate VDR-controlled pathways, whereas antagonists are evaluated by their capacity to block the effects of a VDR agonist.

CompoundClassAssay TypeCell LineParameterValue
BXL-628 (Elocalcitol) AgonistCell ProliferationDU145 (Prostate Cancer)IC₅₀22.1 pM
BXL-628 (Elocalcitol) Cell ProliferationhBC (Bladder Stromal Cells)log IC₅₀-13.9[8]
Calcitriol (Natural Agonist) AgonistCell ProliferationhBC (Bladder Stromal Cells)log IC₅₀-16.2[8]
TEI-9647 AntagonistHL-60 Differentiation InhibitionHL-60 (Leukemia)IC₅₀8.3 nM
GW0742 AntagonistVDR-mediated TranscriptionNot SpecifiedIC₅₀>12.1 µM[9][10]
MeTC7 AntagonistVDR InhibitionNot SpecifiedIC₅₀2.9 µM[11]

Note: IC₅₀ and EC₅₀ values can vary significantly based on the specific assay conditions, cell line, and reporter system used.

Signaling Pathways and Experimental Design

Visualizing the molecular interactions and experimental processes is key to understanding VDR modulation. The following diagrams illustrate the agonist-activated VDR signaling pathway and a typical workflow for validating VDR modulators.

VDR_Agonist_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus BXL628 BXL-628 (Agonist) VDR VDR BXL628->VDR Binds VDR_RXR VDR-RXR Heterodimer VDR->VDR_RXR RXR RXR RXR->VDR_RXR Complex Active Transcription Complex VDR_RXR->Complex VDR_RXR->Complex Translocation VDRE VDRE (Vitamin D Response Element) TargetGene Target Gene (e.g., CYP24A1, p21) VDRE->TargetGene Promotes Transcription Coactivators Coactivators (e.g., SRC/p160) Coactivators->Complex Complex->VDRE Binds to mRNA mRNA TargetGene->mRNA Protein Protein (e.g., Cell Cycle Inhibitors) mRNA->Protein Translation Response Biological Response (e.g., Anti-proliferation, Anti-inflammation) Protein->Response

Caption: VDR signaling pathway activated by an agonist like BXL-628.

Experimental_Workflow cluster_assays Experimental Validation of VDR Modulator cluster_binding Objective: Determine binding affinity (Ki, IC₅₀) cluster_reporter Objective: Measure functional activity (Agonist EC₅₀ or Antagonist IC₅₀) cluster_functional Objective: Assess biological effect start Test Compound (e.g., BXL-628 or Antagonist) binding_assay 1. Receptor Binding Assay (Competitive Binding) start->binding_assay reporter_assay 2. Reporter Gene Assay (VDR-Luciferase) binding_assay->reporter_assay functional_assay 3. Functional Cellular Assay (e.g., Proliferation, Apoptosis) reporter_assay->functional_assay end_result Characterized VDR Modulator (Agonist / Antagonist) functional_assay->end_result

Caption: Workflow for validating the activity of a VDR modulator.

Experimental Protocols

Detailed methodologies are essential for the replication and validation of findings. Below are protocols for key experiments used to characterize VDR modulators.

Competitive Radioligand Binding Assay

This assay quantifies the affinity of a test compound for the VDR by measuring its ability to displace a radiolabeled VDR ligand.

  • Objective: To determine the inhibitory constant (Kᵢ) of a test compound for the VDR.

  • Materials:

    • Receptor Source: Recombinant human VDR or nuclear extracts from VDR-expressing cells.

    • Radioligand: [³H]-1α,25(OH)₂D₃ (Tritiated Calcitriol) at a concentration near its dissociation constant (Kₔ).

    • Test Compound: Serial dilutions of BXL-628 or a potential antagonist.

    • Unlabeled Ligand: A high concentration of unlabeled Calcitriol to determine non-specific binding.

    • Assay Buffer: e.g., TEKGD buffer (50 mM Tris-HCl, 1.5 mM EDTA, 5 mM DTT, 0.5 M KCl, 10% glycerol).

    • Separation Method: Hydroxylapatite (HAP) slurry or glass fiber filters.

    • Scintillation cocktail and counter.

  • Procedure:

    • Prepare serial dilutions of the test compound.

    • In assay tubes, combine the receptor source, radioligand, and either buffer, test compound, or excess unlabeled ligand.

    • Incubate the mixture to allow binding to reach equilibrium (e.g., 2-4 hours at 4°C).

    • Separate the bound from the free radioligand using HAP or filtration. For HAP, centrifuge and wash the pellet. For filtration, use a cell harvester to wash the filters.

    • Add scintillation cocktail to the HAP pellet or filter.

    • Quantify the radioactivity using a scintillation counter.

    • Data are plotted as the percentage of specific binding versus the log concentration of the test compound to calculate the IC₅₀, which can then be converted to a Kᵢ value.[12][13]

VDR Luciferase Reporter Gene Assay

This cell-based assay measures the ability of a compound to either activate (agonism) or block the activation (antagonism) of VDR-mediated gene transcription.

  • Objective: To determine the EC₅₀ of an agonist or the IC₅₀ of an antagonist.

  • Materials:

    • A mammalian cell line (e.g., HEK293T, DU145) stably or transiently transfected with two plasmids:

      • A VDR expression vector.

      • A reporter vector containing a luciferase gene under the control of a promoter with multiple Vitamin D Response Elements (VDREs).

    • Cell culture medium and reagents.

    • Test compounds (BXL-628, potential antagonists).

    • A reference agonist (e.g., Calcitriol).

    • Luciferase detection reagent.

    • A luminometer for reading 96-well plates.[14][15]

  • Procedure:

    • Cell Plating: Seed the VDR reporter cells into a 96-well plate and incubate for 18-24 hours.[16]

    • Compound Preparation:

      • For Agonist Activity: Prepare serial dilutions of the test compound (e.g., BXL-628).

      • For Antagonist Activity: Prepare serial dilutions of the test compound and mix with a fixed concentration of a VDR agonist (e.g., Calcitriol at its EC₅₀ concentration).

    • Cell Treatment: Replace the culture medium with the prepared compound dilutions. Include vehicle controls and a positive control (agonist alone).

    • Incubation: Incubate the plate for another 18-24 hours.[16]

    • Lysis and Luminescence Reading: Lyse the cells and add the luciferase detection reagent to each well according to the manufacturer's protocol. Measure the luminescence signal with a plate reader.[14]

    • Data Analysis:

      • Agonist: Plot luminescence versus log concentration of the test compound to determine the EC₅₀.

      • Antagonist: Plot luminescence versus log concentration of the test compound to determine the IC₅₀ (the concentration that inhibits the agonist response by 50%).

Cell Proliferation Assay (MTT or BrdU)

This assay assesses the functional impact of VDR modulation on cell viability and growth.

  • Objective: To measure the effect of a VDR modulator on cell proliferation.

  • Materials:

    • A VDR-expressing cell line sensitive to vitamin D-mediated growth inhibition (e.g., DU145, K1, WRO).[17]

    • Cell culture medium and reagents.

    • Test compounds.

    • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution or a BrdU labeling kit.[17][18]

    • Solubilization solution (e.g., DMSO).

    • A microplate reader (spectrophotometer).

  • Procedure:

    • Cell Plating: Seed cells in a 96-well plate and allow them to attach overnight.

    • Treatment: Treat cells with serial dilutions of the test compound (e.g., BXL-628).

    • Incubation: Incubate for a period sufficient to observe effects on proliferation (e.g., 48-96 hours).[16][18]

    • MTT Method:

      • Add MTT solution to each well and incubate for 2-4 hours. Viable cells metabolize MTT into a purple formazan product.[16]

      • Add solubilization solution to dissolve the formazan crystals.

      • Measure the absorbance at a specific wavelength (e.g., 570 nm).

    • Data Analysis: The absorbance is proportional to the number of viable cells. Data are plotted as percent inhibition of proliferation versus log concentration of the compound to determine the IC₅₀.

References

A Comparative Analysis of BXL-628 and Finasteride in Preclinical Models of Benign Prostatic Hyperplasia

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparative analysis of the vitamin D3 analog BXL-628 (elocalcitol) and the 5-alpha reductase inhibitor finasteride, two therapeutic agents investigated for the management of Benign Prostatic Hyperplasia (BPH). The following sections present a comprehensive overview of their distinct mechanisms of action, supported by head-to-head preclinical data on their efficacy in reducing prostate growth.

Introduction: Contrasting Therapeutic Strategies

Benign Prostatic Hyperplasia is characterized by the non-malignant enlargement of the prostate gland, leading to lower urinary tract symptoms (LUTS). The current pharmacological landscape is dominated by two main classes of drugs: 5-alpha reductase inhibitors and alpha-blockers. Finasteride, a well-established 5-alpha reductase inhibitor, acts by preventing the conversion of testosterone to the more potent androgen, dihydrotestosterone (DHT), thereby reducing androgen-driven prostate growth.[1][2]

In contrast, BXL-628 represents a novel therapeutic approach. As a vitamin D3 analog, it operates through a mechanism independent of the androgen pathway.[3] BXL-628 binds to the vitamin D receptor (VDR), which is expressed in prostate cells, to exert its anti-proliferative and pro-apoptotic effects. This guide delves into the preclinical evidence that substantiates the efficacy of both compounds in BPH models.

Mechanisms of Action: A Tale of Two Pathways

The fundamental difference between BXL-628 and finasteride lies in their molecular targets and signaling pathways.

Finasteride: This agent is a competitive inhibitor of the type II 5-alpha reductase enzyme.[1][2] This enzyme is crucial for the conversion of testosterone to dihydrotestosterone (DHT) within the prostate gland.[1][2] By inhibiting this conversion, finasteride effectively lowers intraprostatic DHT levels, leading to a reduction in the primary stimulus for prostate cell proliferation and growth.[1][2]

BXL-628: This vitamin D3 analog does not interfere with the androgen synthesis pathway. Instead, its mechanism of action is mediated through the Vitamin D Receptor (VDR). Upon activation of the VDR, BXL-628 initiates a signaling cascade that inhibits cell cycle progression and promotes apoptosis (programmed cell death) in prostate epithelial cells. This leads to a reduction in prostate size without altering systemic or intraprostatic androgen levels.

Below is a diagram illustrating the distinct signaling pathways of finasteride and BXL-628.

cluster_finasteride Finasteride Pathway cluster_bxl628 BXL-628 Pathway Testosterone Testosterone FiveAlphaReductase 5-alpha Reductase (Type II) Testosterone->FiveAlphaReductase DHT Dihydrotestosterone (DHT) FiveAlphaReductase->DHT ProstateGrowth_F Prostate Cell Proliferation & Growth DHT->ProstateGrowth_F Finasteride Finasteride Finasteride->FiveAlphaReductase BXL628 BXL-628 VDR Vitamin D Receptor (VDR) BXL628->VDR CellCycleInhibition Cell Cycle Inhibition VDR->CellCycleInhibition ApoptosisInduction Induction of Apoptosis VDR->ApoptosisInduction ProstateGrowth_B Reduced Prostate Cell Survival CellCycleInhibition->ProstateGrowth_B ApoptosisInduction->ProstateGrowth_B

Fig. 1: Signaling Pathways of Finasteride and BXL-628 in Prostate Cells.

Comparative Efficacy in a Rat BPH Model

A key preclinical study provides a direct comparison of BXL-628 and finasteride in both intact and testosterone-supplemented castrated rats, which serve as models for BPH. The results demonstrate that BXL-628 reduces prostate growth to a similar extent as finasteride.

Data Presentation

The following tables summarize the quantitative data from this comparative study.

Table 1: Effect on Ventral Prostate Weight in Testosterone-Supplemented Castrated Rats

Treatment GroupDoseDurationChange in Ventral Prostate Weight (%)
Vehicle-2 weeks+ (Stimulated Growth)
BXL-628100 µg/kg/day2 weeksSignificant Reduction
BXL-628300 µg/kg/day2 weeksSignificant Reduction
Finasteride10 mg/kg/day2 weeksSignificant Reduction
Finasteride40 mg/kg/day2 weeksSignificant Reduction
Data abstracted from Crescioli, et al. (2004).

Table 2: Effect on Ventral Prostate Weight in Intact Adult Rats

Treatment GroupDoseDurationReduction in Ventral Prostate Weight (%)
Vehicle-1 month0
BXL-628300 µg/kg/day1 month~30%
Finasteride10 mg/kg/day1 month~30%
Finasteride40 mg/kg/day1 month~30%
Data abstracted from Crescioli, et al. (2004).

Table 3: Comparative Effects on Apoptosis and Gene Expression

ParameterBXL-628Finasteride
Induction of DNA Fragmentation (Apoptosis)YesYes
Increased Expression of Clusterin (Prostatic Atrophy Marker)YesYes
Data abstracted from Crescioli, et al. (2004).

Table 4: Effect of Finasteride on Dihydrotestosterone (DHT) Levels in Rat Prostate

Treatment GroupDurationIntraprostatic DHT ReductionSerum DHT Reduction
Finasteride7 days~85-90%Significant Reduction
Data from Norman, et al. (1993) and Imperato-McGinley, et al. (1992).
Experimental Protocols

The following are the detailed methodologies for the key comparative experiments.

Animal Models:

  • Testosterone-Supplemented Castrated Rat Model: Male Sprague-Dawley rats were castrated and then supplemented with testosterone enanthate to induce prostate growth. This model mimics the hormonal environment that drives BPH.

  • Intact Adult Rat Model: Adult male Sprague-Dawley rats with normal hormonal function were used to assess the effects of the compounds on the established prostate gland.

Drug Administration:

  • BXL-628 and finasteride were administered orally to the rats for the specified durations.

Efficacy Endpoints:

  • Prostate Weight: At the end of the treatment period, the ventral prostate was dissected and weighed. The percentage change in prostate weight relative to the control group was calculated.

  • Apoptosis Assessment: DNA fragmentation, a hallmark of apoptosis, was evaluated in prostate tissue samples.

  • Gene Expression Analysis: The expression of clusterin, a gene associated with prostatic atrophy, was measured.

Below is a diagram illustrating the experimental workflow.

cluster_workflow Experimental Workflow: Comparative Study in Rat BPH Models AnimalModel Selection of Animal Models (Intact & Castrated Rats) Grouping Randomization into Treatment Groups (Vehicle, BXL-628, Finasteride) AnimalModel->Grouping Treatment Oral Administration of Compounds (2 weeks or 1 month) Grouping->Treatment Sacrifice Euthanasia and Prostate Dissection Treatment->Sacrifice Analysis Endpoint Analysis: - Prostate Weight - Apoptosis Assay - Gene Expression Sacrifice->Analysis

Fig. 2: Experimental Workflow for the Comparative Analysis in Rat BPH Models.

Discussion and Conclusion

The preclinical data presented in this guide highlights two distinct yet effective strategies for mitigating prostate growth in BPH models. Finasteride's efficacy is unequivocally linked to its potent inhibition of 5-alpha reductase and the subsequent reduction of intraprostatic DHT.

Conversely, BXL-628 demonstrates comparable efficacy in reducing prostate size through a non-androgenic mechanism. By activating the Vitamin D Receptor, BXL-628 induces apoptosis and inhibits cell proliferation, offering a therapeutic avenue that is independent of the hormonal axis. This is a significant point of differentiation, as it suggests that BXL-628 may have a different side-effect profile compared to androgen-modulating agents. Notably, preclinical studies indicate that BXL-628 does not affect pituitary and testis activity or calcemia at therapeutic doses.

References

A Comparative Guide to the Anti-proliferative Potential of 2-(3,5-Bis(trifluoromethyl)phenyl)-2-methylpropanoic Acid and Related Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Direct experimental data on the anti-proliferative effects of 2-(3,5-Bis(trifluoromethyl)phenyl)-2-methylpropanoic acid is not currently available in published scientific literature. This guide provides a comparative analysis based on structurally similar compounds containing the 3,5-bis(trifluoromethyl)phenyl moiety and contrasts their activity with established anti-cancer agents. The information presented is intended to inform research directions and is not indicative of proven clinical efficacy.

Introduction

The quest for novel anti-proliferative agents is a cornerstone of oncological research. The compound this compound has a chemical structure that warrants investigation for potential cytotoxic effects against cancer cells. The presence of two trifluoromethyl groups on the phenyl ring can significantly alter the electronic properties and lipophilicity of the molecule, potentially enhancing its interaction with biological targets. This guide explores the anti-proliferative effects of structurally related compounds and compares them against standard chemotherapeutic drugs, providing a framework for evaluating the potential of this compound class.

Comparative Anti-proliferative Activity

Due to the absence of direct data for this compound, this section focuses on the reported anti-proliferative activities of two structurally related compounds: N-(3,5-bis(trifluoromethyl)phenyl)-5-chloro-2,3-dihydronaphtho[1,2-b]furan-2-carboxamide (NHDC) and 3,5-Bis(trifluoromethyl)phenylsulfonamides . Their activities are compared with the well-established anti-cancer drugs Cisplatin and Sorafenib .

Quantitative Data Summary

The following tables summarize the half-maximal inhibitory concentration (IC50) and growth inhibition (GI50) values for the aforementioned compounds against various cancer cell lines. Lower values indicate greater potency.

Table 1: Anti-proliferative Activity of Compounds with a 3,5-Bis(trifluoromethyl)phenyl Moiety

CompoundCancer Cell LineAssayIC50 / GI50 (µM)Reference
NHDCHepG2 (Liver)MTT~5.4 (at 48h)[1]
NHDCHep3B (Liver)MTT~6.2 (at 48h)[1]
3,5-Bis(trifluoromethyl)phenylsulfonamide (Lead compound 1)MiaPaCa-2 (Pancreatic)Not Specified2.97[2]
3,5-Bis(trifluoromethyl)phenylsulfonamide (Analog 48, 4-Cl)Pancreatic Cancer PanelNot Specified1.2 - 3.4[2]

Table 2: Anti-proliferative Activity of Standard Chemotherapeutic Agents (for comparison)

CompoundCancer Cell LineAssayIC50 (µM)Reference
CisplatinHepG2 (Liver)MTT9.79 (at 72h)[3]
CisplatinBxPC-3 (Pancreatic)SRB5.96 (at 48h)[4]
CisplatinMiaPaCa-2 (Pancreatic)SRB7.36 (at 48h)[4]
CisplatinPANC-1 (Pancreatic)SRB100 (at 48h)[4]
SorafenibHepG2 (Liver)MTT~6.0 (at 48h)[5]
SorafenibHep3B (Liver)MTSNot specified, dose-dependent inhibition[6]
SorafenibHuh7 (Liver)MTT~6.0 (at 48h)[5]
SorafenibBxPC-3 (Pancreatic)Not Specified>10[7]

Potential Signaling Pathway Involvement

Research on NHDC suggests that compounds containing the 3,5-bis(trifluoromethyl)phenyl group may exert their anti-proliferative effects through the modulation of specific signaling pathways. A key pathway identified is the Hepatocyte Nuclear Factor 4α (HNF4α) and Signal Transducer and Activator of Transcription 3 (STAT3) pathway.[1]

HNF4α is a nuclear transcription factor that plays a crucial role in the development and function of the liver, kidney, and intestines.[8] In some cancers, HNF4α can act as a tumor suppressor. The STAT3 protein is a transcription factor that, when constitutively activated, is critical for carcinogenesis and is considered an oncogene. It promotes abnormal cell proliferation and prevents apoptosis.

The proposed mechanism for NHDC involves the direct binding to and activation of HNF4α. This activation of HNF4α leads to the inhibition of STAT3 activity, which in turn suppresses tumor growth and induces apoptosis.[1] This signaling cascade presents a promising target for therapeutic intervention.

HNF4a_STAT3_Pathway cluster_drug Therapeutic Intervention cluster_cell Cancer Cell Drug Compound with 3,5-Bis(trifluoromethyl)phenyl Moiety HNF4a HNF4α Drug->HNF4a Activates STAT3 STAT3 HNF4a->STAT3 Inhibits Proliferation Cell Proliferation & Survival STAT3->Proliferation Promotes Apoptosis Apoptosis STAT3->Apoptosis Inhibits

Caption: Proposed HNF4α/STAT3 signaling pathway.

Experimental Protocols

To empirically determine the anti-proliferative effects of this compound, a series of in vitro assays are essential. The following are detailed methodologies for key experiments.

Experimental Workflow for Anti-proliferative Drug Screening

Experimental_Workflow Start Start: Cancer Cell Culture Treatment Treat cells with varying concentrations of test compound Start->Treatment Incubation Incubate for a defined period (e.g., 24, 48, 72 hours) Treatment->Incubation Assays Perform Anti-proliferative Assays Incubation->Assays MTT Cell Viability Assay (e.g., MTT) Assays->MTT CellCycle Cell Cycle Analysis (Flow Cytometry) Assays->CellCycle Apoptosis Apoptosis Assay (Annexin V) Assays->Apoptosis DataAnalysis Data Analysis and IC50 Determination MTT->DataAnalysis CellCycle->DataAnalysis Apoptosis->DataAnalysis End End: Confirm Anti-proliferative Effects DataAnalysis->End

Caption: General workflow for anti-proliferative drug screening.

Cell Viability Assay (MTT Assay)

This assay measures the metabolic activity of cells as an indicator of cell viability.

  • Materials:

    • 96-well plates

    • Cancer cell lines of interest

    • Complete culture medium

    • Test compound stock solution (dissolved in a suitable solvent, e.g., DMSO)

    • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in sterile PBS)

    • Solubilization solution (e.g., DMSO or a solution of 0.1% NP-40 in isopropanol with 4 mM HCl)

    • Multichannel pipette

    • Microplate reader

  • Procedure:

    • Cell Seeding: Seed cells into 96-well plates at a predetermined optimal density and allow them to adhere overnight.

    • Compound Treatment: Prepare serial dilutions of the test compound in culture medium. Remove the old medium from the wells and add the compound dilutions. Include a vehicle control (medium with the same concentration of solvent as the highest compound concentration).

    • Incubation: Incubate the plates for the desired time period (e.g., 48 or 72 hours) at 37°C in a humidified incubator with 5% CO2.

    • MTT Addition: After incubation, add 10-20 µL of MTT solution to each well and incubate for another 2-4 hours.[8] During this time, viable cells will reduce the yellow MTT to purple formazan crystals.

    • Solubilization: Carefully remove the medium and add 150 µL of the solubilization solution to each well to dissolve the formazan crystals.[9]

    • Absorbance Reading: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

    • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot a dose-response curve and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

Cell Cycle Analysis (Propidium Iodide Staining and Flow Cytometry)

This method determines the distribution of cells in the different phases of the cell cycle (G0/G1, S, and G2/M).

  • Materials:

    • 6-well plates

    • Test compound

    • Phosphate-buffered saline (PBS)

    • 70% cold ethanol

    • Propidium Iodide (PI) staining solution (containing RNase A)

    • Flow cytometer

  • Procedure:

    • Cell Treatment: Seed cells in 6-well plates and treat with the test compound at various concentrations (e.g., IC50 and 2x IC50) for a specified time.

    • Cell Harvesting: Harvest both adherent and floating cells and wash with PBS.

    • Fixation: Resuspend the cell pellet in a small volume of PBS and add cold 70% ethanol dropwise while vortexing to fix the cells.[10] Incubate at 4°C for at least 30 minutes.

    • Staining: Centrifuge the fixed cells, discard the ethanol, and wash with PBS. Resuspend the cell pellet in the PI/RNase A staining solution.[10]

    • Incubation: Incubate in the dark at room temperature for 15-30 minutes.

    • Flow Cytometry: Analyze the samples on a flow cytometer. The PI fluorescence intensity is proportional to the DNA content.

    • Data Analysis: Analyze the resulting histograms to quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Apoptosis Assay (Annexin V/Propidium Iodide Staining)

This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

  • Materials:

    • 6-well plates

    • Test compound

    • Annexin V-FITC (or another fluorochrome)

    • Propidium Iodide (PI)

    • Annexin V binding buffer

    • Flow cytometer

  • Procedure:

    • Cell Treatment: Treat cells with the test compound as described for the cell cycle analysis.

    • Cell Harvesting: Collect both floating and adherent cells and wash with cold PBS.

    • Resuspension: Resuspend the cells in Annexin V binding buffer.[11]

    • Staining: Add Annexin V-FITC and PI to the cell suspension and incubate in the dark at room temperature for 15 minutes.[11][12]

    • Flow Cytometry: Analyze the stained cells by flow cytometry within one hour.

    • Data Analysis:

      • Viable cells: Annexin V-negative and PI-negative.

      • Early apoptotic cells: Annexin V-positive and PI-negative.

      • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

      • Necrotic cells: Annexin V-negative and PI-positive.

Conclusion

While direct evidence for the anti-proliferative effects of this compound is lacking, the data from structurally analogous compounds are promising. The consistent anti-proliferative activity observed in compounds containing the 3,5-bis(trifluoromethyl)phenyl moiety against liver and pancreatic cancer cell lines, with potencies comparable to or exceeding standard chemotherapeutic agents in some cases, suggests that this chemical scaffold is a valuable starting point for the development of novel anti-cancer therapeutics. The potential mechanism of action involving the HNF4α/STAT3 signaling pathway provides a clear direction for future mechanistic studies. The experimental protocols detailed in this guide offer a robust framework for the empirical evaluation of this compound and its derivatives, which is a necessary next step to confirm its potential as an anti-proliferative agent.

References

A Comparative Guide to the In Vitro and In Vivo Efficacy of BXL-628 for Benign Prostatic Hyperplasia

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the in vitro and in vivo efficacy of BXL-628, a novel vitamin D3 analog, against other alternatives for the management of benign prostatic hyperplasia (BPH). The information is supported by experimental data to aid in research and development decisions.

Executive Summary

BXL-628 (elocalcitol) is a vitamin D receptor (VDR) agonist that has demonstrated significant efficacy in preclinical and clinical studies for BPH.[1][2] Unlike traditional BPH therapies that target androgen pathways, BXL-628 offers a distinct mechanism of action by inhibiting prostate cell proliferation, inducing apoptosis, and exhibiting anti-inflammatory effects.[2][3] In vitro, BXL-628 is a potent inhibitor of human BPH cell growth, proving to be several log units more effective than calcitriol.[3][4] In vivo, it has been shown to arrest prostate growth in rat models to a similar extent as finasteride and has demonstrated a statistically significant reduction in prostate volume in human clinical trials.[4][5]

In Vitro Efficacy: BXL-628 vs. Alternatives

The in vitro efficacy of BXL-628 has been primarily evaluated through its anti-proliferative and pro-apoptotic effects on human BPH cells.

CompoundTargetParameterValueReference
BXL-628 BPH Cell Proliferation-logIC5015.8 ± 0.3[3][4]
BPH Cell Proliferation (in presence of Testosterone)-logIC5016.4 ± 0.6[4]
BPH Cell Proliferation (in presence of Des(1-3)IGF-I)-logIC5012.7 ± 0.6[4]
BPH Cell Proliferation (in presence of KGF)-logIC5014.2 ± 0.6[4]
BPH Cell ProliferationImax (Maximal Inhibition)43 ± 1%[3][4]
Calcitriol BPH Cell Proliferation-logIC5010.2 ± 0.6[3][4]
Finasteride 5α-reductase type 1IC50659 ± 100 nM[4]
5α-reductase type 2IC5053.7 ± 11 nM[4]

In Vivo Efficacy: BXL-628 vs. Placebo and Finasteride

In vivo studies have corroborated the in vitro findings, demonstrating BXL-628's ability to reduce prostate volume.

TreatmentModelKey FindingPercentage Change in Prostate VolumeReference
BXL-628 Phase II Clinical Trial (12 weeks)Arrested prostate growth-2.90%[5]
Placebo Phase II Clinical Trial (12 weeks)Prostate growth+4.32%[5]
Finasteride Long-term Clinical TrialReduced prostate volumeApprox. -20% to -25%[6]
BXL-628 Testosterone-Induced BPH in RatsDecreased prostate growthSimilar to finasteride[3][7]
Finasteride Testosterone-Induced BPH in RatsDecreased prostate growthSimilar to BXL-628[3][7]

Experimental Protocols

In Vitro Human BPH Cell Proliferation Assay

This protocol outlines the general steps for assessing the anti-proliferative effects of BXL-628 on human BPH cells.

  • Cell Culture: Human BPH cells are cultured in an appropriate medium, supplemented with fetal bovine serum and antibiotics, and maintained in a humidified incubator at 37°C and 5% CO2.

  • Treatment: Cells are seeded in multi-well plates and, after adherence, treated with increasing concentrations of BXL-628, calcitriol, or finasteride. For experiments investigating the effect of growth factors or androgens, these are added to the medium with or without the test compounds.

  • Incubation: The treated cells are incubated for a specified period, typically 48 hours.

  • Proliferation Assessment: Cell proliferation is measured using a standard method such as the MTT assay, BrdU incorporation, or direct cell counting.

  • Data Analysis: The results are expressed as a percentage of the control (untreated cells), and IC50 values are calculated using non-linear regression analysis.

In Vivo Testosterone-Induced BPH in a Rat Model

This protocol describes a common method for inducing BPH in rats to evaluate the in vivo efficacy of BXL-628.

  • Animal Model: Adult male Sprague-Dawley or Wistar rats are surgically castrated to remove endogenous testosterone.

  • BPH Induction: Following a recovery period, BPH is induced by daily subcutaneous injections of testosterone propionate (typically 3-5 mg/kg) dissolved in a vehicle like corn oil for a period of 2 to 4 weeks.

  • Treatment Administration: Concurrently with testosterone administration, rats are orally administered BXL-628, finasteride, or a vehicle control.

  • Endpoint Analysis: At the end of the treatment period, the animals are euthanized, and their prostates are excised and weighed. The prostate weight to body weight ratio is calculated.

  • Histological Analysis: Prostatic tissues may be fixed, sectioned, and stained (e.g., with hematoxylin and eosin) for histological examination of epithelial and stromal proliferation.

Signaling Pathways and Experimental Workflows

BXL-628 Signaling Pathway in BPH

BXL-628 exerts its effects primarily through the Vitamin D Receptor (VDR), a nuclear receptor that modulates gene expression. Its mechanism in BPH is multi-faceted, involving the inhibition of pro-proliferative and inflammatory pathways.

BXL628_Pathway BXL-628 Signaling Pathway in BPH cluster_cell Prostate Cell cluster_nucleus cluster_downstream Downstream Effects cluster_inflammation BXL628 BXL-628 VDR Vitamin D Receptor (VDR) BXL628->VDR binds VDR_RXR VDR-RXR Heterodimer VDR->VDR_RXR activates and heterodimerizes with RXR Nucleus Nucleus VDRE Vitamin D Response Element (VDRE) VDR_RXR->VDRE binds to Gene_Transcription Modulation of Gene Transcription VDRE->Gene_Transcription Growth_Factors Inhibition of Intra-prostatic Growth Factors Gene_Transcription->Growth_Factors Inflammation Anti-inflammatory Effects Gene_Transcription->Inflammation Cell_Cycle Cell Cycle Arrest Gene_Transcription->Cell_Cycle Apoptosis Induction of Apoptosis Gene_Transcription->Apoptosis NFkB Inhibition of NF-κB Pathway Inflammation->NFkB RhoA Inhibition of RhoA/ROCK Pathway Inflammation->RhoA

Caption: BXL-628 binds to the VDR, leading to downstream effects on gene transcription that inhibit growth and inflammation.

Experimental Workflow for In Vivo BPH Model

The following diagram illustrates the typical workflow for evaluating the efficacy of BXL-628 in a testosterone-induced BPH rat model.

BPH_Workflow Experimental Workflow for Testosterone-Induced BPH Rat Model Start Start: Male Rats Castration Surgical Castration Start->Castration Recovery Recovery Period (1 week) Castration->Recovery Grouping Randomization into Treatment Groups Recovery->Grouping Control_Group Control Group: Vehicle Grouping->Control_Group Group 1 BXL628_Group BXL-628 Group: Oral Administration Grouping->BXL628_Group Group 2 Finasteride_Group Finasteride Group: Oral Administration Grouping->Finasteride_Group Group 3 Induction Daily Subcutaneous Testosterone Injection (2-4 weeks) Control_Group->Induction BXL628_Group->Induction Finasteride_Group->Induction Endpoint Endpoint: Euthanasia Induction->Endpoint Analysis Prostate Excision, Weighing, and Histological Analysis Endpoint->Analysis

Caption: Workflow of the testosterone-induced BPH rat model for efficacy testing.

References

Cross-Validation of BXL-628 (Elocalcitol) Effects in Different Cell Lines: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the in vitro effects of BXL-628 (Elocalcitol), a novel vitamin D receptor agonist, across various cell lines relevant to prostate diseases. The data presented herein summarizes its anti-proliferative and anti-invasive properties, benchmarked against other relevant compounds, to support further research and development.

Executive Summary

BXL-628 has demonstrated significant potential in modulating the growth and behavior of prostate cells. Pre-clinical studies have established its efficacy in inhibiting proliferation and inducing apoptosis in benign prostatic hyperplasia (BPH) cells and both androgen-independent (DU145 and PC3) and androgen-sensitive (LNCaP) prostate cancer cells. Notably, BXL-628 exhibits greater potency than the natural vitamin D hormone, calcitriol, in BPH cells. Its mechanism of action involves the disruption of key signaling pathways, including the Keratinocyte Growth Factor (KGF) stimulated PI3K/AKT pathway in prostate cancer and the RhoA/Rho kinase pathway in bladder smooth muscle cells. This guide provides a detailed cross-validation of these effects and compares its performance with other therapeutic alternatives.

Comparative Efficacy of BXL-628

The anti-proliferative effects of BXL-628 have been evaluated in several key cell lines implicated in prostate pathologies. A summary of its efficacy, alongside that of comparable agents, is presented below.

Table 1: Anti-Proliferative Activity of BXL-628 and Comparators in Prostate Cell Lines
Cell LineCompoundIC50 (Concentration for 50% Inhibition)Key Findings
DU145 (Androgen-Independent Prostate Cancer)BXL-62822.1 ± 19.1 pMDose-dependently inhibits basal and KGF-stimulated proliferation.[1]
Docetaxel~10-20 nM (at 48h)Standard chemotherapy agent for castration-resistant prostate cancer.[2]
PC3 (Androgen-Independent Prostate Cancer)BXL-628-Inhibits KGF-stimulated proliferation.
Docetaxel~10-20 nM (at 48h)Standard chemotherapy agent.[2]
LNCaP (Androgen-Sensitive Prostate Cancer)Calcitriol-Induces apoptosis and G0/G1 cell cycle arrest.[3]
Docetaxel~0.78-1.06 nM (parental)Highly effective in androgen-sensitive cells.[4]
BPH Cells (Benign Prostatic Hyperplasia)BXL-628-logIC50 = 15.8 ± 0.3Significantly more potent than calcitriol.[5]
Calcitriol-logIC50 = 10.2 ± 0.6Natural vitamin D hormone, less potent than BXL-628.[5]
Finasteride-Decreases prostate growth to a similar extent as BXL-628 in vivo, but through a different mechanism (5-alpha reductase inhibition).[6]

Signaling Pathways and Mechanisms of Action

BXL-628 exerts its cellular effects through the modulation of specific signaling pathways. The following diagrams illustrate the key mechanisms identified in prostate cancer and bladder smooth muscle cells.

KGF/PI3K/AKT Pathway in Prostate Cancer Cells

BXL-628 has been shown to inhibit the proliferation and invasion of androgen-independent prostate cancer cells by targeting the Keratinocyte Growth Factor (KGF)-stimulated PI3K/AKT pathway.[1]

KGF_PI3K_AKT_Pathway KGF KGF KGFR KGFR KGF->KGFR Binds to PI3K PI3K KGFR->PI3K Activates AKT AKT PI3K->AKT Activates Proliferation Cell Proliferation & Invasion AKT->Proliferation Promotes BXL628 BXL-628 BXL628->KGFR Inhibits Autophosphorylation

Caption: BXL-628 inhibits KGF-stimulated proliferation and invasion.

RhoA/Rho Kinase Pathway in Bladder Smooth Muscle Cells

In bladder smooth muscle cells, BXL-628 inhibits the RhoA/Rho kinase signaling pathway, which is involved in smooth muscle contraction. This suggests a potential role for BXL-628 in managing lower urinary tract symptoms associated with BPH.[7]

RhoA_Pathway GPCR GPCR RhoA_GDP RhoA-GDP (inactive) GPCR->RhoA_GDP Activates GEFs RhoA_GTP RhoA-GTP (active) RhoA_GDP->RhoA_GTP GTP binding ROCK ROCK RhoA_GTP->ROCK Activates Contraction Smooth Muscle Contraction ROCK->Contraction Promotes BXL628 BXL-628 BXL628->RhoA_GTP Inhibits Membrane Translocation

Caption: BXL-628 inhibits RhoA/Rho kinase signaling in bladder cells.

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below to facilitate the replication and extension of these findings.

Cell Proliferation Assay
  • Cell Lines: DU145, PC3, LNCaP, and primary human BPH cells.

  • Method: Cells are seeded in 96-well plates and allowed to adhere overnight. They are then treated with varying concentrations of BXL-628, calcitriol, or docetaxel for 48-72 hours. Cell proliferation can be assessed using several methods:

    • Direct Cell Counting: Cells are trypsinized and counted using a hemocytometer or an automated cell counter.

    • MTT Assay: 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to the wells and incubated. The resulting formazan crystals are solubilized, and the absorbance is measured at 570 nm.

  • Data Analysis: The half-maximal inhibitory concentration (IC50) is calculated by plotting the percentage of cell viability against the log concentration of the compound and fitting the data to a sigmoidal dose-response curve.

Matrigel Invasion Assay
  • Purpose: To assess the effect of BXL-628 on the invasive potential of prostate cancer cells.

  • Procedure:

    • Boyden chamber inserts with an 8 µm pore size are coated with Matrigel and allowed to solidify.

    • Prostate cancer cells (e.g., DU145) are seeded in the upper chamber in a serum-free medium containing the test compound (BXL-628).

    • The lower chamber is filled with a medium containing a chemoattractant, such as fetal bovine serum.

    • After incubation (typically 24-48 hours), non-invading cells on the upper surface of the membrane are removed with a cotton swab.

    • Invading cells on the lower surface are fixed, stained (e.g., with crystal violet or DAPI), and counted under a microscope.

  • Data Analysis: The number of invading cells in the treated groups is compared to the untreated control group.

Western Blot Analysis for Signaling Pathway Components
  • Purpose: To determine the effect of BXL-628 on the phosphorylation and expression levels of key proteins in the PI3K/AKT and RhoA/Rho kinase pathways.

  • Procedure:

    • Cells are treated with BXL-628 for the desired time.

    • Cells are lysed, and protein concentration is determined using a BCA assay.

    • Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.

    • The membrane is blocked and then incubated with primary antibodies against total and phosphorylated forms of target proteins (e.g., AKT, RhoA).

    • After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.

    • The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

  • Data Analysis: The intensity of the bands is quantified using densitometry software, and the ratio of phosphorylated to total protein is calculated.

Experimental Workflow Diagram

The following diagram outlines the general workflow for the in vitro evaluation of BXL-628.

Experimental_Workflow cluster_cell_culture Cell Culture & Treatment cluster_assays Functional Assays cluster_mechanism Mechanism of Action cluster_data Data Analysis Cell_Seeding Seed Cells (DU145, PC3, LNCaP, BPH) Treatment Treat with BXL-628 & Comparators Cell_Seeding->Treatment Proliferation Proliferation Assay (MTT, Cell Counting) Treatment->Proliferation Invasion Matrigel Invasion Assay Treatment->Invasion Western_Blot Western Blot (PI3K/AKT, RhoA) Treatment->Western_Blot IC50 Calculate IC50 Proliferation->IC50 Invasion_Quant Quantify Invasion Invasion->Invasion_Quant Pathway_Analysis Analyze Protein Expression Western_Blot->Pathway_Analysis

Caption: General workflow for in vitro studies of BXL-628.

Conclusion

The vitamin D receptor agonist BXL-628 (Elocalcitol) demonstrates potent anti-proliferative and anti-invasive effects across a range of prostate cell lines, including those representative of benign prostatic hyperplasia and both androgen-sensitive and -independent prostate cancer. Its efficacy, particularly its superior potency compared to calcitriol in BPH cells, and its distinct mechanisms of action targeting key signaling pathways, position it as a promising candidate for further investigation in the treatment of prostate diseases. This guide provides the foundational data and methodologies to support such endeavors.

References

Scientific Review: The Biological Actions of 2-(3,5-Bis(trifluoromethyl)phenyl)-2-methylpropanoic acid Remain Uncharacterized

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive review of available scientific literature reveals a significant gap in the understanding of the biological effects of the chemical compound 2-(3,5-Bis(trifluoromethyl)phenyl)-2-methylpropanoic acid. Despite its availability from various chemical suppliers, there is a notable absence of published research detailing its genomic and non-genomic actions.

This report sought to provide a detailed comparison of the genomic and non-genomic signaling pathways affected by this compound, targeting an audience of researchers, scientists, and drug development professionals. However, extensive searches of prominent scientific databases and chemical registries have yielded no experimental data on the compound's interaction with biological systems.

Currently, information on this compound is largely confined to its chemical properties, synthesis methods, and its role as a reagent in the creation of other molecules. There are no publicly accessible studies that have investigated its effect on gene expression, protein activity, or cellular signaling cascades. Consequently, a comparison of its genomic versus non-genomic actions cannot be compiled.

For researchers interested in this molecule, the lack of existing data presents an open field for investigation. Future studies would need to be initiated to elucidate any potential biological activity.

Potential Avenues for Future Research:

To characterize the potential genomic and non-genomic actions of this compound, a systematic series of experiments would be required.

Experimental Workflow for Characterizing Biological Actions

cluster_genomic Genomic Actions Investigation cluster_nongenomic Non-Genomic Actions Investigation RNA_Sequencing RNA Sequencing Gene_Expression_Analysis Differential Gene Expression Analysis RNA_Sequencing->Gene_Expression_Analysis Microarray Microarray Analysis Microarray->Gene_Expression_Analysis Pathway_Analysis_G Pathway Enrichment Analysis (e.g., GO, KEGG) Gene_Expression_Analysis->Pathway_Analysis_G Data_Integration Data Integration and Model Building Pathway_Analysis_G->Data_Integration Kinase_Assays Kinase Activity Assays Signaling_Pathway_Analysis Identification of Rapid Signaling Events Kinase_Assays->Signaling_Pathway_Analysis Calcium_Imaging Intracellular Calcium Imaging Calcium_Imaging->Signaling_Pathway_Analysis Western_Blot Western Blot for Phosphorylated Proteins Western_Blot->Signaling_Pathway_Analysis Signaling_Pathway_Analysis->Data_Integration Compound_Treatment Cell Line / Animal Model Treatment with This compound Compound_Treatment->RNA_Sequencing Compound_Treatment->Microarray Compound_Treatment->Kinase_Assays Compound_Treatment->Calcium_Imaging Compound_Treatment->Western_Blot

Caption: Proposed experimental workflow for elucidating the biological actions of the compound.

Concluding Remarks

The scientific community currently lacks the necessary data to perform a comparative analysis of the genomic and non-genomic actions of this compound. The information presented here highlights this knowledge gap and provides a potential roadmap for future research endeavors. Until such studies are conducted and published, any discussion on the biological effects of this compound would be purely speculative.

Elocalcitol (BXL-628): A Comprehensive Profile of a Vitamin D Receptor Agonist

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Elocalcitol, also known by its investigational name BXL-628, is a synthetic analog of vitamin D3.[1][2] It functions as a selective agonist for the Vitamin D Receptor (VDR), a nuclear receptor that plays a crucial role in regulating gene expression involved in cell proliferation, apoptosis, and inflammation.[3] Developed to exert potent anti-proliferative and anti-inflammatory effects with a reduced risk of hypercalcemia, elocalcitol has been investigated for several clinical applications, most notably for benign prostatic hyperplasia (BPH).[1][4] This guide provides a comprehensive overview of elocalcitol (BXL-628), detailing its mechanism of action, supporting experimental data from preclinical and clinical studies, and its effects on various signaling pathways.

Mechanism of Action

Elocalcitol's therapeutic effects stem from its ability to bind to the VDR and modulate the transcription of target genes. This action varies depending on the cellular context and the specific pathology being targeted.

In Benign Prostatic Hyperplasia (BPH): BPH is a complex condition involving prostate overgrowth (static component), urinary symptoms (dynamic component), and inflammation.[3][4] Elocalcitol addresses these facets through multiple mechanisms:

  • Anti-proliferative and Pro-apoptotic Effects: Elocalcitol inhibits the proliferation of human BPH cells and induces apoptosis, even in the presence of androgens or growth factors.[5] Its efficacy in reducing prostate growth is comparable to finasteride, achieved by inducing DNA fragmentation and apoptosis without affecting the androgen receptor or 5α-reductase activity.[5]

  • Anti-inflammatory Effects: The compound curtails the inflammatory component of BPH by inhibiting the production of pro-inflammatory cytokines and chemokines, such as IL-8, by human BPH cells.[4][6] This is achieved by targeting the RhoA/Rho kinase (ROCK) and NF-κB signaling pathways.[6][7] Specifically, elocalcitol prevents the nuclear translocation of the NF-κB p65 subunit and downregulates COX-2 expression.[6]

In Overactive Bladder (OAB) and Bladder Function: In the bladder, elocalcitol modulates contractility through a dual mechanism:

  • Inhibition of RhoA/ROCK Signaling: It inhibits the calcium-sensitizing RhoA/ROCK pathway in both rat and human bladder smooth muscle, a pathway often upregulated in OAB.[8][9]

  • Upregulation of L-type Calcium Channels: Elocalcitol enhances Ca2+ influx through L-type calcium channels.[8][10][11] This action is thought to balance its inhibitory effect on RhoA/ROCK signaling, thereby modulating bladder contractility and potentially improving bladder function.[10][12]

Signaling Pathway Diagrams

VDR_Signaling_Pathway cluster_extracellular Extracellular Space cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cluster_effects Biological Effects Elocalcitol Elocalcitol VDR VDR Elocalcitol->VDR Binds VDR/RXR Complex VDR/RXR Complex VDR->VDR/RXR Complex Heterodimerizes with RXR RXR RXR RXR->VDR/RXR Complex VDRE VDRE VDR/RXR Complex->VDRE Translocates to nucleus and binds to VDRE Gene Transcription Gene Transcription VDRE->Gene Transcription Regulates Biological Effects Biological Effects Gene Transcription->Biological Effects Leads to Anti-proliferation Anti-proliferation Pro-apoptosis Pro-apoptosis Anti-inflammation Anti-inflammation

Caption: Elocalcitol (BXL-628) Vitamin D Receptor signaling pathway.

BPH_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cluster_effects Cellular Effects in BPH Cytokine Receptor Cytokine Receptor RhoA RhoA Cytokine Receptor->RhoA ROCK ROCK RhoA->ROCK Activates IκB/NF-κB Complex IκB/NF-κB Complex ROCK->IκB/NF-κB Complex Phosphorylates IκB ↓ Cell Proliferation ↓ Cell Proliferation ROCK->↓ Cell Proliferation ↓ Cell Invasion ↓ Cell Invasion ROCK->↓ Cell Invasion IκB IκB NF-κB NF-κB NF-κB_nuc NF-κB NF-κB->NF-κB_nuc Translocates to nucleus IκB/NF-κB Complex->NF-κB Releases Gene Transcription Gene Transcription NF-κB_nuc->Gene Transcription Initiates ↓ IL-8 Production ↓ IL-8 Production Gene Transcription->↓ IL-8 Production ↓ COX-2 Expression ↓ COX-2 Expression Gene Transcription->↓ COX-2 Expression Pro-inflammatory Cytokines Pro-inflammatory Cytokines Pro-inflammatory Cytokines->Cytokine Receptor Elocalcitol Elocalcitol Elocalcitol->RhoA Inhibits translocation Elocalcitol->NF-κB Inhibits nuclear translocation

Caption: Elocalcitol's inhibitory effects on inflammatory signaling in BPH.

Experimental Data Summary

Preclinical Data

Model System Key Findings Reference(s)
Human BPH Cells Inhibited androgen-dependent and -independent proliferation more potently than finasteride. [2]
Human BPH Cells Inhibited proliferation and induced apoptosis, even with androgens or growth factors present. [5]
Human BPH Stromal Cells Significantly inhibited IL-8 production and IL-8-dependent proliferation. [6]
Rat Model of BPH Decreased prostate growth to a similar extent as finasteride. [5]
Rat and Human Bladder Inhibited RhoA/Rho-kinase signaling. [9]
Human Bladder Cells Upregulated L-type calcium channel activity. [8][10][11]
Mouse Model of Endometriosis Reduced total lesion weight by up to 70% and decreased peritoneal inflammation. [13][14]

| High-Fat Diet-Fed Mice | Prevented body weight gain and hepatic steatosis by inhibiting SREBP-mediated lipogenesis and upregulating miR-146a. |[1] |

Clinical Data

Study Phase Condition Key Findings Reference(s)
Phase II Benign Prostatic Hyperplasia Arrested prostate growth within 12 weeks; prostate volume decreased by 2.90% vs. a 4.32% increase with placebo. [15][16]
Phase IIb Benign Prostatic Hyperplasia Significantly reduced prostate volume compared with placebo; showed positive effects on lower urinary tract symptoms (LUTS). [2][17][18]
Phase IIa Overactive Bladder Demonstrated good efficacy. [2]
Phase IIb Overactive Bladder Failed to meet the primary urodynamic endpoint but did reduce incontinence episodes and improved patient perception of bladder condition. [2][19]

| Phase IIa | Prostatitis | Significantly reduced IL-8 levels in semen. |[2] |

Detailed Experimental Protocols

  • In Vitro Inhibition of BPH Cell Proliferation and Apoptosis:

    • Cell Culture: Primary stromal cells were isolated from human BPH tissues obtained during surgery.

    • Methodology: Cells were treated with various concentrations of elocalcitol. Cell proliferation was assessed by counting cells. Apoptosis was evaluated by measuring DNA fragmentation using the TUNEL assay and by analyzing the expression of apoptosis-related markers like clusterin via Western blot.[5]

  • In Vivo Rat Model of BPH:

    • Animal Model: BPH was induced in castrated Sprague-Dawley rats via testosterone supplementation.

    • Methodology: Rats were treated with elocalcitol, finasteride (as a positive control), or a vehicle control for two weeks. The primary endpoint was the weight of the ventral prostate. Histological analysis was performed to assess for apoptosis.[5]

  • Phase II Clinical Trial in BPH:

    • Study Design: A double-blind, randomized, placebo-controlled trial was conducted in men aged 50 and older with a prostate volume of at least 40 ml.

    • Methodology: 119 patients were randomized to receive either 150 mcg of elocalcitol daily or a placebo for 12 weeks. The primary endpoint was the percentage change in prostate volume measured by pelvic MRI. Secondary endpoints included uroflowmetry (Qmax) and the American Urological Association Symptom Index (AUASI).[16]

  • Mouse Model of Endometriosis:

    • Animal Model: Endometriosis was induced in adult Balb/c female mice by injecting syngeneic endometrial tissue fragments into the peritoneal cavity.

    • Methodology: Mice were administered elocalcitol (100 μg/kg) or vehicle orally once a day. The primary outcome was the total weight of endometriotic lesions. Peritoneal fluid was analyzed for macrophage recruitment and inflammatory cytokine levels.[13]

Discussion and Future Perspectives

Elocalcitol (BXL-628) has demonstrated a robust preclinical profile, positioning it as a promising therapeutic agent with a multimodal mechanism of action. Its ability to concurrently address the proliferative, inflammatory, and functional aspects of BPH makes it a unique candidate in this therapeutic area.[3][4] Clinical trials have substantiated its efficacy in arresting prostate growth, a key objective in BPH management.[16] However, the translation of these anatomical changes into consistent and significant improvements in urinary symptoms has been a challenge, suggesting that longer-term studies may be necessary to observe the full clinical benefit.[16]

While the development for overactive bladder was discontinued after a Phase IIb trial did not meet its primary endpoint, the compound did show some beneficial effects, and the rationale for its use in this indication remains scientifically sound.[2][19] The termination of its development for OAB and other urological conditions appears to be a strategic decision by the developing company.[2]

Emerging preclinical data in endometriosis and obesity open exciting new avenues for elocalcitol.[1][13] Its anti-inflammatory and immunomodulatory properties are highly relevant to the pathophysiology of endometriosis, and its impact on lipogenesis and cellular senescence could be leveraged for metabolic disorders.[1][20][21]

Elocalcitol (BXL-628) is a selective Vitamin D Receptor agonist with a well-defined, multi-faceted mechanism of action that confers anti-proliferative, pro-apoptotic, and anti-inflammatory properties. Preclinical and clinical data strongly support its efficacy in arresting prostate growth in BPH. While its journey through clinical development has had its complexities, the extensive body of research provides a solid foundation for its potential utility in BPH and warrants further exploration in other inflammatory and proliferative disorders. This guide provides a comprehensive synthesis of the available data to aid researchers and drug development professionals in understanding the scientific basis and therapeutic potential of this novel compound.

References

A Comparative Guide to the Synthesis of 2-(3,5-Bis(trifluoromethyl)phenyl)-2-methylpropanoic Acid: An Intermediate for NK1/NK3 Receptor Antagonists

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Published Synthetic Routes and a Review of Its Role in Neurokinin Receptor Antagonist Development.

This guide provides a comprehensive analysis of the publicly available data on the synthesis of 2-(3,5-Bis(trifluoromethyl)phenyl)-2-methylpropanoic acid, a key intermediate in the development of neurokinin-1 (NK1) and neurokinin-3 (NK3) receptor antagonists. These antagonists, such as Netupitant and Elinzanetant, are significant in treating chemotherapy-induced nausea and vomiting, as well as menopausal vasomotor symptoms.[1][2] This document aims to objectively compare the reported synthetic methodologies, present relevant experimental data, and provide context through the visualization of associated signaling pathways and experimental workflows.

Comparative Analysis of Synthetic Routes

Two primary synthetic routes for this compound have been identified in the public domain. The reproducibility of these methods is assessed based on the reported yields and the detail of the provided experimental protocols.

Table 1: Comparison of Synthetic Routes for this compound

ParameterRoute 1: Hydrolysis of Methyl EsterRoute 2: Multi-step Synthesis from Bromobenzene Derivative
Starting Material α,α-Dimethyl-3,5-bis(trifluoromethyl)benzeneacetic acid methyl ester3,5-Bis(trifluoromethyl) bromobenzene
Key Steps Base-mediated hydrolysis1. Reaction with diethyl malonate2. Saponification and decarboxylation3. Methylation
Reported Yield 100%[3]62.0-63.5% (total molar yield over three steps)[4]
Purity Not explicitly stated for the synthesis, but commercially available up to 99.0%[3]Not explicitly stated in the patent.
Apparent Advantages High reported yield, fewer synthetic steps."One-pot" potential, starting from a more basic raw material.[4]
Apparent Disadvantages Availability and cost of the starting ester.Lower overall yield, more complex procedure with multiple reagents.

Experimental Protocols

Route 1: Hydrolysis of α,α-Dimethyl-3,5-bis(trifluoromethyl)benzeneacetic acid methyl ester

This method involves a straightforward hydrolysis of the corresponding methyl ester.

Protocol:

  • A suspension of α,α-dimethyl-3,5-bis(trifluoromethyl)benzeneacetic acid methyl ester (5.3 g, 16.88 mmol) is prepared in a mixture of methanol (60 mL), water (20 mL), and tetrahydrofuran (20 mL).[3]

  • Lithium hydroxide monohydrate (2.13 g, 50.6 mmol) is added to the suspension.[3]

  • The mixture is degassed and stirred at room temperature for 3 days.[3]

  • Upon reaction completion, the solvent is removed by distillation under reduced pressure.[3]

  • The residue is suspended in 1 M hydrochloric acid and extracted with ethyl acetate.[3]

  • The combined organic phases are dried over anhydrous magnesium sulfate and the solvent is evaporated under reduced pressure to yield the product as a colorless solid (5.05 g, 100% yield).[3]

Route 2: Multi-step Synthesis from 3,5-Bis(trifluoromethyl) bromobenzene

This synthetic approach involves a three-step process starting from 3,5-bis(trifluoromethyl) bromobenzene.[4]

Protocol Outline:

  • Malonate Synthesis: 3,5-Bis(trifluoromethyl) bromobenzene is reacted with diethyl malonate in the presence of a base.

  • Saponification and Decarboxylation: The resulting product is subjected to saponification and decarboxylation using a second basic reagent.

  • Methylation: The intermediate is then methylated to yield the final product. A patent describes the use of methyl sulfate as the methylation reagent in the presence of sodium hydride.[4]

A detailed, step-by-step laboratory protocol for this multi-step synthesis with specific reaction conditions for each stage is not fully detailed in the publicly available documents, presenting a challenge for direct replication.

Alternatives and Broader Context

Visualization of Key Pathways and Workflows

To further aid in the understanding of the scientific context and experimental processes, the following diagrams are provided.

G Synthesis Workflow for this compound cluster_0 Route 1: Hydrolysis cluster_1 Route 2: Multi-step Synthesis start1 α,α-Dimethyl-3,5-bis(trifluoromethyl) benzeneacetic acid methyl ester proc1 LiOH, MeOH/H2O/THF Room Temperature, 3 days start1->proc1 end1 2-(3,5-Bis(trifluoromethyl)phenyl) -2-methylpropanoic acid proc1->end1 start2 3,5-Bis(trifluoromethyl) bromobenzene proc2a Diethyl Malonate, Base start2->proc2a inter1 Malonate Derivative proc2a->inter1 proc2b Saponification & Decarboxylation inter1->proc2b inter2 Phenylacetic Acid Derivative proc2b->inter2 proc2c Methylation inter2->proc2c end2 2-(3,5-Bis(trifluoromethyl)phenyl) -2-methylpropanoic acid proc2c->end2

A comparison of two synthetic routes to the target compound.

G NK1 Receptor Signaling Pathway SP Substance P (SP) NK1R NK1 Receptor SP->NK1R Gq Gq protein NK1R->Gq PLC Phospholipase C Gq->PLC PIP2 PIP2 PLC->PIP2 IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca2 Intracellular Ca2+ Increase IP3->Ca2 PKC Protein Kinase C DAG->PKC CellularResponse Cellular Response (e.g., Nausea, Vomiting) Ca2->CellularResponse PKC->CellularResponse

Simplified signaling cascade upon NK1 receptor activation.

G NK3 Receptor Signaling and Antagonism NKB Neurokinin B (NKB) NK3R NK3 Receptor NKB->NK3R Thermoregulation Thermoregulatory Center (Hypothalamus) NK3R->Thermoregulation HotFlash Vasomotor Symptoms (Hot Flashes) Thermoregulation->HotFlash Antagonist NK3R Antagonist (e.g., Elinzanetant) Antagonist->NK3R

The role of NK3R in thermoregulation and its inhibition.

Conclusion

The synthesis of this compound is a critical step in the production of important therapeutic agents. While published data outlines at least two distinct synthetic pathways, a definitive, comparative assessment of their reproducibility is hampered by a lack of directly comparable studies. The hydrolysis route appears simpler with a higher reported yield, whereas the multi-step synthesis from a bromobenzene derivative may offer advantages in terms of starting material accessibility. For researchers and drug development professionals, the choice of synthetic route will likely depend on a combination of factors including the scale of synthesis, cost and availability of starting materials, and in-house process development and validation to ensure consistent and reproducible outcomes. The provided data and visualizations serve as a foundation for such evaluations.

References

evaluating the specificity of BXL-628 for the vitamin D receptor over other nuclear receptors

Author: BenchChem Technical Support Team. Date: December 2025

An Objective Guide for Researchers and Drug Development Professionals

BXL-628 (also known as elocalcitol) is a synthetic analog of calcitriol, the active form of vitamin D3. It is designed to selectively activate the Vitamin D Receptor (VDR), a nuclear receptor that plays a pivotal role in a wide array of physiological processes, including calcium homeostasis, immune regulation, and cell proliferation and differentiation.[1] For therapeutic applications, particularly in chronic conditions, the specificity of a VDR agonist is of paramount importance to minimize off-target effects that could arise from interactions with other nuclear receptors. This guide provides a comparative evaluation of the specificity of BXL-628 for the VDR over other nuclear receptors, supported by available experimental data and detailed methodologies.

Quantitative Comparison of Receptor Activation

The selectivity of BXL-628 has been most notably demonstrated in studies distinguishing its activity on the Vitamin D Receptor from the Androgen Receptor (AR). Preclinical investigations have provided clear evidence of its specificity.

CompoundTarget ReceptorAssay TypeResultInterpretation
BXL-628 Androgen Receptor (AR)Competitive Binding AssayDid not bind to the AR in benign prostatic hyperplasia (BPH) homogenates.[2]BXL-628 does not physically interact with the AR ligand-binding pocket.
BXL-628 Androgen Receptor (AR)Luciferase Reporter AssayDid not affect AR-coupled luciferase activity.[2]BXL-628 does not activate or inhibit gene transcription mediated by the AR.
BXL-628 Vitamin D Receptor (VDR)Proliferation AssayInhibited human BPH cell proliferation.[2]Demonstrates potent VDR-mediated biological activity.

Data on the direct comparative binding affinity or transactivation potential of BXL-628 on other nuclear receptors such as the Estrogen Receptor (ER), Glucocorticoid Receptor (GR), and Progesterone Receptor (PR) are not extensively available in the public domain. The available data strongly supports high selectivity over the Androgen Receptor.

Signaling Pathways and Experimental Workflows

To understand the mechanism of action and the methods used to evaluate specificity, the following diagrams illustrate the VDR signaling pathway and a typical experimental workflow for assessing receptor activation.

VDR_Signaling_Pathway VDR Signaling Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus BXL628 BXL-628 VDR VDR BXL628->VDR Binding RXR RXR VDR->RXR Heterodimerization VDRE Vitamin D Response Element (VDRE) RXR->VDRE DNA Binding Cytoplasm Cytoplasm Nucleus Nucleus Coactivators Coactivators VDRE->Coactivators Recruitment Transcription Target Gene Transcription Coactivators->Transcription Initiation Luciferase_Assay_Workflow Luciferase Reporter Assay Workflow Step1 1. Transfection - Receptor Expression Vector - Reporter Vector (with HRE) Step2 2. Treatment Incubate cells with BXL-628 or control compounds Step1->Step2 Step3 3. Cell Lysis Release cellular contents Step2->Step3 Step4 4. Substrate Addition Add Luciferin Step3->Step4 Step5 5. Measurement Quantify luminescence Step4->Step5

References

Safety Operating Guide

Proper Disposal of 2-(3,5-Bis(trifluoromethyl)phenyl)-2-methylpropanoic Acid: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For immediate reference, 2-(3,5-Bis(trifluoromethyl)phenyl)-2-methylpropanoic acid is classified as a halogenated organic acid and must be disposed of as hazardous waste. Under no circumstances should this chemical be disposed of down the drain or in regular trash. [1] Improper disposal can lead to environmental contamination and potential health hazards. Adherence to the following procedures is essential for ensuring laboratory safety and regulatory compliance.

Halogenated organic compounds are subject to stringent disposal regulations due to their potential for environmental persistence and toxicity.[2] The trifluoromethyl groups in this compound place it firmly in this category.

Immediate Safety and Handling for Disposal

Before handling the waste, ensure you are wearing appropriate Personal Protective Equipment (PPE), including:

  • Chemical-resistant gloves (double nitrile or Viton recommended)[1]

  • Chemical splash goggles[1]

  • A fully-buttoned laboratory coat[1]

All handling of this waste, including transfers and segregation, should be conducted within a certified chemical fume hood to minimize inhalation exposure.[1][2]

Waste Segregation and Collection

Proper segregation is the most critical step in the disposal process. This compound must be collected as halogenated organic waste .

  • Designated Waste Container: Use a clearly labeled, dedicated waste container for halogenated organic compounds.[3][4] These containers are often specifically colored (e.g., green) to distinguish them from other waste streams.[3]

  • Labeling: The container must be labeled with the words "Hazardous Waste" and the full chemical name: "this compound".[2][4][5] Do not use abbreviations or chemical formulas.[4] A running list of all constituents and their approximate percentages should be maintained on or near the container.[3][6]

  • Container Integrity: Ensure the waste container is in good condition, compatible with the chemical, and has a tightly sealing cap to be "vapor tight" and "spill proof."[4][5] Keep the container closed at all times except when actively adding waste.[2][4]

  • Secondary Containment: Liquid waste containers must be stored in secondary containment bins to prevent the spread of material in case of a leak.[5]

Incompatible Materials: To prevent dangerous reactions, do not mix this waste with the following:

  • Bases (e.g., sodium hydroxide, ammonium hydroxide)[3]

  • Strong oxidizing agents (e.g., peroxides, permanganates)[6]

  • Non-halogenated organic waste[2][3][4]

  • Aqueous waste[6]

  • Heavy metals[2][6]

Quantitative Data Summary

While a specific Safety Data Sheet (SDS) for this compound was not identified, general guidelines for laboratory waste provide some quantitative parameters.

ParameterGuidelineCitation
pH Range for Aqueous Solutions 5.5 - 9.5 (for acceptable collection in some safety cans, not for this pure compound)[6]
Maximum Laboratory Accumulation Typically limited (e.g., up to 25 gallons for halogenated solvents in a Satellite Accumulation Area)[2]
Container Fill Level Do not fill liquid waste containers beyond 75% capacity to allow for vapor expansion.[7]
Step-by-Step Disposal Protocol
  • Preparation: Don the appropriate PPE and work within a chemical fume hood.

  • Container Labeling: Prepare a designated halogenated waste container by affixing a "Hazardous Waste" label and recording the chemical name.

  • Waste Transfer: Carefully transfer the this compound waste into the designated container. If the compound is a solid, transfer it carefully to avoid creating dust.[8] If it is in a solution, pour carefully to avoid splashing.

  • Container Sealing: Securely close the container lid immediately after adding the waste.

  • Log Entry: Update the waste log on the container, noting the added amount.

  • Storage: Place the sealed container in a designated, well-ventilated secondary containment area, away from incompatible materials.[1][2]

  • Arrange for Pickup: Once the container is full (or within institutional time limits for storage), arrange for its disposal through your institution's Environmental Health and Safety (EHS) office.[2] Complete any required waste collection forms.[2]

Spill and Emergency Procedures
  • Small Spills: For a small spill that can be cleaned up in under 10 minutes by trained personnel, absorb the material with an inert, dry absorbent (e.g., vermiculite, sand).[1] Place the contaminated absorbent material into a sealed, labeled bag or container and dispose of it as hazardous waste.[1][2]

  • Large Spills: In the event of a large spill, evacuate the area immediately and notify your institution's emergency response team and EHS.[4]

  • Personal Exposure:

    • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and seek medical attention.[8]

    • Eye Contact: Immediately flush eyes with an eyewash station for at least 15 minutes, removing contact lenses if possible, and seek medical attention.[8]

    • Inhalation: Move to fresh air and seek medical attention.[8]

Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

G start Start: Have 2-(3,5-Bis(trifluoromethyl)phenyl)- 2-methylpropanoic acid waste ppe_hood 1. Don appropriate PPE (gloves, goggles, lab coat) Work in a chemical fume hood start->ppe_hood is_halogenated 2. Identify waste type: Is it a halogenated organic compound? ppe_hood->is_halogenated collect_waste 3. Select designated 'Halogenated Organic Waste' container is_halogenated->collect_waste yes_halogenated end End: Waste properly managed is_halogenated->end no_halogenated yes_halogenated Yes (Contains trifluoromethyl groups) no_halogenated No (Follow other waste stream protocols) label_container 4. Label container with: - 'Hazardous Waste' - Full Chemical Name - Update constituent list collect_waste->label_container check_compat 5. Check for incompatibilities (No bases, oxidizers, non-halogenated waste) label_container->check_compat check_compat->collect_waste incompatible transfer_waste 6. Carefully transfer waste into the container check_compat->transfer_waste compatible compatible Compatible incompatible Incompatible (Keep waste streams separate) seal_store 7. Securely seal container and place in secondary containment transfer_waste->seal_store ehs_pickup 8. Arrange for disposal via Environmental Health & Safety (EHS) seal_store->ehs_pickup ehs_pickup->end

References

Personal protective equipment for handling 2-(3,5-Bis(trifluoromethyl)phenyl)-2-methylpropanoic acid

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides crucial safety protocols, personal protective equipment (PPE) recommendations, and operational and disposal plans for handling 2-(3,5-Bis(trifluoromethyl)phenyl)-2-methylpropanoic acid in a research and drug development setting. The information is synthesized from safety data sheets and general laboratory best practices for handling hazardous acidic compounds.

Chemical Identifier:

  • CAS Number: 289686-70-0[1][2][3]

Hazard Summary: This compound is classified with the following hazards:

  • Harmful if swallowed (H302)[1][4]

  • Causes skin irritation (H315)[1][4]

  • Causes serious eye irritation (H319)[1][4]

  • May cause respiratory irritation (H335)[1][4]

Personal Protective Equipment (PPE)

A comprehensive PPE strategy is the first line of defense against exposure. The following table summarizes the recommended PPE for handling this compound.

Protection TypeEquipment SpecificationPurpose
Eye and Face Protection Chemical safety goggles with side shields or a face shield.[5]To protect eyes from splashes and airborne particles.[5][6]
Skin Protection Nitrile or neoprene gloves (double-gloving is recommended).[5][6] A chemical-resistant apron or a lab coat.[5]To prevent skin contact and contamination of personal clothing.[5]
Respiratory Protection A NIOSH-approved respirator with appropriate cartridges should be used when handling the powder outside of a fume hood or if dust is generated.[5][7]To protect against the inhalation of harmful dust and vapors.[5]
Foot Protection Closed-toe shoes.[5]To protect feet from spills.[5]

Operational Plan

Adherence to a strict operational plan is crucial for ensuring laboratory safety.[5]

1. Engineering Controls:

  • Fume Hood: Always handle the solid compound and any solutions inside a certified chemical fume hood to minimize inhalation exposure.[5][8]

  • Ventilation: Ensure the laboratory is well-ventilated.[5][7]

  • Emergency Equipment: An emergency eyewash station and safety shower must be readily accessible within a 10-second travel distance from the work area.[5][8]

2. Handling Procedures:

  • Read the Safety Data Sheet (SDS) thoroughly before initial use.

  • Avoid generating dust.[7]

  • Avoid contact with skin and eyes.[5]

  • When preparing solutions, always add the acid to the solvent slowly.

  • Use secondary containment for open containers.[8]

  • Wash hands thoroughly after handling.[7]

3. Storage:

  • Store in a tightly closed container in a dry, cool, and well-ventilated place.[7]

  • Keep away from heat and sources of ignition.[7]

  • Store in a locked-up area.[7]

Experimental Workflow

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep Don PPE setup Prepare Fume Hood weigh Weigh Compound dissolve Prepare Solution weigh->dissolve decontaminate Decontaminate Surfaces dissolve->decontaminate waste Dispose of Waste decontaminate->waste doff Doff PPE waste->doff

Caption: General workflow for handling this compound.

Disposal Plan

Proper disposal of chemical waste is critical to prevent environmental contamination and ensure safety.

1. Waste Collection:

  • Solid Waste: Collect any unused solid compound and contaminated disposable materials (e.g., weigh boats, wipes) in a designated, labeled hazardous waste container.

  • Liquid Waste: Collect solutions containing the compound in a separate, labeled hazardous waste container. Do not mix with other waste streams unless compatibility is confirmed.

  • Contaminated PPE: All contaminated PPE, such as gloves and aprons, must be collected in a designated hazardous waste container.[5]

2. Container Management:

  • Ensure waste containers are compatible with the chemical.

  • Keep waste containers tightly closed when not in use.[7]

  • Label all waste containers clearly with "Hazardous Waste" and the full chemical name.

3. Rinsing Empty Containers:

  • Empty containers that held the compound should be triple-rinsed with a suitable solvent.[5] The first rinse should be collected as hazardous waste.[5] Subsequent rinses may be managed according to institutional and local regulations. For acutely toxic chemicals, the first three rinses must be collected as hazardous waste.[5]

4. Disposal Procedure:

  • Dispose of all waste through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal company.[7]

  • Do not dispose of this chemical down the drain.[7]

References

×

Retrosynthesis Analysis

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2-(3,5-Bis(trifluoromethyl)phenyl)-2-methylpropanoic acid
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.